molecular formula C22H34O4 B15595956 3-Acetoxy-8(17),13E-labdadien-15-oic acid

3-Acetoxy-8(17),13E-labdadien-15-oic acid

Número de catálogo: B15595956
Peso molecular: 362.5 g/mol
Clave InChI: OMNJRQNCWHCCBZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-methylpent-2-enoic acid has been reported in Metasequoia glyptostroboides with data available.

Propiedades

IUPAC Name

5-(6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-methylpent-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O4/c1-14(13-20(24)25)7-9-17-15(2)8-10-18-21(4,5)19(26-16(3)23)11-12-22(17,18)6/h13,17-19H,2,7-12H2,1,3-6H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNJRQNCWHCCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCC(C2(C)C)OC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-Acetoxy-8(17),13E-labdadien-15-oic Acid: Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-acetoxy-8(17),13E-labdadien-15-oic acid, a labdane (B1241275) diterpene with noteworthy vasorelaxant and hypotensive properties. This document details its primary natural source, presents a synthesized experimental protocol for its isolation and purification, and elucidates its mechanism of action through the endothelial nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.

Primary Natural Source and Related Compounds

The principal natural source of this compound identified to date is the rhizomes of the fern Cibotium barometz (L.) J.Sm.[1][2]. While this plant is the most cited source, the broader family of labdane diterpenes is widely distributed in the plant kingdom. It is important for researchers to consider other potential, albeit less documented, sources and structurally similar compounds.

CompoundNatural SourcePlant PartReference
This compound Cibotium barometz (L.) J.Sm.Rhizomes[1][2]
3β-Hydroxy-labd-8(17)-en-15-oic acidMoldenhawera nutansStems
Labdanolic acidCistus ladaniferus
16-Acetoxy-ent-labda-8(17),13Z-dien-15-oic acidChrysocephalum ambiguum

Experimental Protocols: Isolation and Purification

Representative Protocol for Isolation

1. Plant Material Preparation:

  • Collect fresh rhizomes of Cibotium barometz.

  • Clean the rhizomes to remove soil and debris.

  • Air-dry the rhizomes in a well-ventilated area, shielded from direct sunlight, until they are brittle.

  • Grind the dried rhizomes into a coarse powder using a mechanical grinder.

2. Extraction:

  • Maceration:

    • Soak the powdered rhizomes (1 kg) in a suitable solvent such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol (1:1, 5 L) at room temperature for 72 hours with occasional stirring.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

  • Alternative Advanced Extraction Techniques:

    • Ultrasound-Assisted Extraction (UAE): This method can enhance extraction efficiency and reduce extraction time.

    • Supercritical Fluid Extraction (SFE): Using supercritical CO2 is an environmentally friendly alternative that can provide a clean extract.

3. Fractionation (Solvent-Solvent Partitioning):

  • Suspend the crude extract in a 90% methanol-water solution.

  • Perform successive partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

  • Monitor the fractions by Thin Layer Chromatography (TLC) to track the presence of the target compound. This compound, being moderately polar, is expected to be concentrated in the ethyl acetate fraction.

4. Chromatographic Purification:

  • Column Chromatography:

    • Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate).

    • Collect fractions and analyze them by TLC.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Pool fractions containing the compound of interest and subject them to further purification using Prep-HPLC with a suitable column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.

    • This step is crucial for obtaining a high-purity compound.

5. Structure Elucidation:

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Below is a generalized workflow for the isolation process.

G plant_material Dried and Powdered Cibotium barometz Rhizomes extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning fractions Hexane, Ethyl Acetate, Butanol Fractions partitioning->fractions column_chromatography Silica Gel Column Chromatography (Ethyl Acetate Fraction) fractions->column_chromatography semi_pure Semi-pure Fractions column_chromatography->semi_pure prep_hplc Preparative HPLC semi_pure->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound G cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell eNOS eNOS NO Nitric Oxide (NO) eNOS->NO L_Arg L-Arginine L_Arg->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC diffuses and activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC activates PKG Protein Kinase G (PKG) cGMP->PKG activates Ca_decrease Decrease in intracellular [Ca2+] PKG->Ca_decrease Relaxation Vasodilation Ca_decrease->Relaxation Compound 3-Acetoxy-8(17),13E- labdadien-15-oic acid Compound->eNOS stimulates

References

Isolation of 3-Acetoxy-8(17),13E-labdadien-15-oic Acid from Cibotium barometz: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of 3-Acetoxy-8(17),13E-labdadien-15-oic acid, a labdane-type diterpenoid, from the rhizomes of the fern Cibotium barometz (L.) J.Sm. This document details the experimental protocols for extraction, fractionation, and purification, presents key quantitative and spectroscopic data for the compound, and illustrates its known mechanism of action through a signaling pathway diagram.

Introduction

Cibotium barometz, commonly known as the Golden Chicken Fern, has a long history of use in traditional medicine, particularly in Asia, for treating various ailments.[1] Modern phytochemical investigations have revealed a rich diversity of bioactive compounds within its rhizomes, including terpenoids.[2][3][4] Among these, this compound has garnered interest for its potential pharmacological activities. This diterpenoid has been identified as a constituent of C. barometz rhizomes and is noted for its vasorelaxant and hypotensive properties.[5]

Data Presentation

The physicochemical and spectroscopic data for this compound are summarized below. This information is crucial for the identification and characterization of the compound.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₂H₃₄O₄[5][6]
Molecular Weight362.50 g/mol [5]
CAS Number63399-37-1[5]
AppearancePowder
Table 2: Spectroscopic Data for this compound and Related Compounds

While a complete set of spectroscopic data from a single isolation study was not available in the public domain, the following table presents typical spectroscopic features for labdane-type diterpenes and related structures found in spectral databases. This serves as a reference for the characterization of the target compound.

Spectroscopic TechniqueCharacteristic Peaks/Signals for Labdane-Type Diterpenes
¹³C NMRSignals corresponding to approximately 22 carbons, including characteristic peaks for a carboxylic acid, an acetate (B1210297) group, and double bonds.
¹H NMRSignals for methyl groups, methylene (B1212753) and methine protons, olefinic protons, and a proton adjacent to the acetate group.
Mass Spectrometry (MS)A molecular ion peak consistent with the molecular formula C₂₂H₃₄O₄.
Infrared (IR)Absorption bands indicating the presence of hydroxyl, carbonyl (from carboxylic acid and ester), and carbon-carbon double bond functional groups.

Note: The specific chemical shifts and coupling constants would need to be determined from the actual spectra of the isolated compound.

Experimental Protocols

The following is a synthesized, detailed methodology for the isolation of this compound from the rhizomes of Cibotium barometz, based on general procedures for the extraction and fractionation of phytochemicals from this plant and standard chromatographic techniques for the purification of diterpenoids.

Plant Material Collection and Preparation
  • Collection: The rhizomes of Cibotium barometz are collected and authenticated.

  • Preparation: The rhizomes are thoroughly washed to remove soil and debris, air-dried in the shade, and then coarsely powdered using a mechanical grinder.

Extraction
  • The powdered rhizomes of C. barometz are subjected to solvent extraction.[7]

  • Solvent: Methanol or ethyl acetate can be used as the extraction solvent.[7]

  • Procedure: The powdered plant material is macerated in the chosen solvent at room temperature for a period of 72 hours with occasional stirring. The process is repeated three times to ensure exhaustive extraction.

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation
  • The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Procedure: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate.

  • The majority of diterpenoids, including this compound, are expected to be present in the less polar fractions (e.g., chloroform and ethyl acetate).

Chromatographic Purification
  • The diterpenoid-rich fraction is subjected to a series of chromatographic techniques to isolate the target compound.

  • Column Chromatography: The active fraction is first separated by column chromatography over silica (B1680970) gel. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative TLC or HPLC: Fractions containing the compound of interest are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

Structure Elucidation
  • The structure of the isolated compound is confirmed using various spectroscopic methods, including Mass Spectrometry (MS), ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy. The data is then compared with reported values for this compound.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The overall process for the isolation of this compound is depicted in the following workflow diagram.

experimental_workflow plant Cibotium barometz Rhizomes powder Powdered Rhizomes plant->powder extraction Solvent Extraction (Methanol/Ethyl Acetate) powder->extraction crude_extract Crude Extract extraction->crude_extract fractionation Liquid-Liquid Fractionation crude_extract->fractionation diterpenoid_fraction Diterpenoid-Rich Fraction fractionation->diterpenoid_fraction column_chromatography Silica Gel Column Chromatography diterpenoid_fraction->column_chromatography hplc Preparative HPLC/TLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Experimental workflow for the isolation of this compound.

Signaling Pathway

This compound has been reported to exhibit vasorelaxant and hypotensive effects. The proposed mechanism involves the activation of the endothelial nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway.

signaling_pathway cluster_ec Endothelial Cell cluster_smc Vascular Smooth Muscle Cell compound This compound enos eNOS compound->enos Activates ec Endothelial Cell no Nitric Oxide (NO) enos->no Catalyzes l_arginine L-Arginine l_arginine:s->no:n sgc soluble Guanylate Cyclase (sGC) no->sgc Diffuses smc Vascular Smooth Muscle Cell cgmp cGMP sgc->cgmp Activates gtp GTP gtp:s->cgmp:n pkg Protein Kinase G (PKG) cgmp->pkg Activates relaxation Vasorelaxation pkg->relaxation Leads to

References

An In-depth Technical Guide to 3-Acetoxy-8(17),13E-labdadien-15-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and a generalized isolation protocol for 3-Acetoxy-8(17),13E-labdadien-15-oic acid, a labdane (B1241275) diterpenoid. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Structure and Properties

This compound is a bicyclic diterpenoid characterized by a labdane skeleton.[1] Key structural features include an acetoxy group at the C-3 position, an exocyclic double bond at C-8(17), and a carboxylic acid moiety at the terminus of a side chain with an E-configured double bond at C-13.

This compound is a diterpenoid that has been isolated from the rhizomes of Cibotium barometz (L.) J.Sm.[2][3] The presence of both polar (carboxylic acid) and non-polar (diterpene skeleton) moieties gives the molecule amphipathic properties, influencing its solubility and potential biological activity.

Chemical Structure:

Chemical structure of this compound

Figure 1: 2D structure of this compound.

Data Presentation

The following table summarizes the known quantitative data for this compound.

PropertyValueReference
Molecular Formula C22H34O4[4]
Molecular Weight 362.50 g/mol [2]
CAS Number 63399-37-1[3]
PubChem CID 13858192[4]

Experimental Protocols

Generalized Isolation Protocol for Labdane Diterpenoids from Plant Rhizomes
  • Preparation of Plant Material: The rhizomes are washed, dried, and ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered rhizome material is subjected to solvent extraction. A common method involves sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to separate compounds based on their polarity. Diterpenoids are typically found in the less polar to medium-polarity fractions.

  • Fractionation: The crude extract is then fractionated using techniques like column chromatography over silica (B1680970) gel. A solvent gradient (e.g., hexane-ethyl acetate) is used to elute fractions of increasing polarity.

  • Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are further purified using methods such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Spectroscopic Data

Detailed, officially published ¹H and ¹³C NMR spectroscopic data for this compound could not be located in the performed searches. The following tables provide predicted chemical shifts based on the known structure and general values for similar labdane diterpenoids. Disclaimer: These are theoretical predictions and have not been experimentally verified from a primary literature source.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-3~4.5dd
H-13~5.7s
H-17a~4.8s
H-17b~4.5s
H₃-16~2.2s
H₃-18~0.8s
H₃-19~0.8s
H₃-20~0.7s
OAc-CH₃~2.0s
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
CarbonPredicted Chemical Shift (δ, ppm)
C-3~78
C-8~148
C-13~128
C-14~160
C-15~170
C-17~106
OAc-C=O~171
OAc-CH₃~21

Mandatory Visualizations

Generalized Workflow for Isolation and Characterization

G Generalized Workflow for the Isolation and Characterization of a Natural Product A Plant Material (Rhizomes) B Drying and Grinding A->B C Solvent Extraction B->C D Crude Extract C->D E Column Chromatography D->E F Fractions E->F G TLC Analysis F->G H Preparative HPLC G->H I Pure Compound H->I J Structure Elucidation (NMR, MS) I->J

Isolation and Characterization Workflow

This diagram illustrates a typical workflow for the isolation and structural identification of a natural product from a plant source. The process begins with the preparation of the plant material, followed by extraction and a series of chromatographic steps to purify the target compound. The final step involves spectroscopic analysis to determine the chemical structure.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Acetoxy-8(17),13E-labdadien-15-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Acetoxy-8(17),13E-labdadien-15-oic acid, a diterpenoid compound of interest for its potential therapeutic applications. The information is presented to support further research and development efforts.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. While extensive data is available, specific experimental values for melting point and pKa have not been identified in the reviewed literature.

PropertyValueSource
Molecular Formula C22H34O4[1]
Molecular Weight 362.50 g/mol [1]
Appearance Solid at room temperature[1]
Density 1.1 ± 0.1 g/cm³[1]
Boiling Point 465.4 ± 45.0 °C at 760 mmHg[1]
Flash Point 151.2 ± 22.2 °C[1]
Vapor Pressure 0.0 ± 2.5 mmHg at 25°C[1]
Index of Refraction 1.514[1]
LogP 6.5[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Low water solubility (< 1 mg/mL).[2]
CAS Number 63399-37-1[2]

Experimental Protocols

Melting Point Determination (Capillary Method)

A common and established method for determining the melting point of a crystalline solid is the capillary method.[3]

  • Sample Preparation: The solid sample of this compound should be finely powdered and thoroughly dried.

  • Capillary Tube Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[4]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample and the heating block.[3]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded. This range is reported as the melting point.[4][5]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise technique for determining the acid dissociation constant (pKa) of a substance.[6][7][8]

  • Sample Preparation: A known quantity of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol (B145695) or methanol, due to its low aqueous solubility. The concentration should be accurately known.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), is gradually added to the acidic solution from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The equivalence point is the point of the steepest slope on the curve. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[6] This relationship is described by the Henderson-Hasselbalch equation.[6]

Signaling Pathway

This compound has been shown to induce vasorelaxation through a multi-faceted mechanism involving the nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) pathway, the opening of potassium channels, and the inhibition of calcium mobilization.

Vasorelaxant_Signaling_Pathway cluster_extracellular Extracellular Space cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Compound This compound eNOS eNOS Compound->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates K_channels K+ Channels PKG->K_channels Opens Hyperpolarization Hyperpolarization K_channels->Hyperpolarization Leads to Ca_channels Voltage-gated Ca2+ Channels Hyperpolarization->Ca_channels Inhibits Relaxation Relaxation Hyperpolarization->Relaxation Promotes Ca_influx Ca2+ Influx Ca_channels->Ca_influx Mediates Contraction Contraction Ca_channels->Contraction Inhibition leads to reduced contraction Ca_influx->Contraction Causes

Caption: Vasorelaxant signaling pathway of this compound.

References

A Comprehensive Technical Review of the Biological Activity of 3-Acetoxy-8(17),13E-labdadien-15-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-8(17),13E-labdadien-15-oic acid, a labdane-type diterpene, has garnered scientific interest due to its significant cardiovascular effects. This technical guide provides an in-depth overview of its biological activity, focusing on its vasorelaxant and hypotensive properties. The information presented herein is a synthesis of findings from preclinical studies, offering valuable insights for researchers in pharmacology and drug discovery. This document adheres to stringent data presentation and visualization requirements to facilitate clear and concise understanding.

Core Biological Activity: Vasorelaxant and Hypotensive Effects

The primary biological activities of this compound are its ability to induce vasorelaxation and lower blood pressure[1][2]. These effects have been demonstrated in both in vitro and in vivo models, suggesting its potential as a lead compound for the development of novel antihypertensive agents.

Quantitative Data on Vasorelaxant Activity

The vasorelaxant effect of this compound has been quantified in studies using aortic rings from both normotensive (2K) and hypertensive (2K-1C) rats. The key parameters measured are the maximal effect (Emax) and the negative logarithm of the molar concentration that produces 50% of the maximal effect (pD2).

Table 1: Vasorelaxant Effect of this compound on Aortic Rings Pre-contracted with Phenylephrine (B352888) [3][4]

Rat ModelEndotheliumEmax (%)pD2
2K-1C (Hypertensive) Intact (E+)93.7 ± 6.84.8 ± 0.06
Denuded (E-)79.2 ± 1.84.1 ± 0.04
2K (Normotensive) Intact (E+)99.0 ± 7.44.8 ± 0.11
Denuded (E-)88.8 ± 6.64.9 ± 0.08

Table 2: Vasorelaxant Effect of this compound on Aortic Rings Pre-contracted with KCl [3][4]

Rat ModelEndotheliumEmax (%)pD2
2K-1C (Hypertensive) Intact (E+)96.4 ± 4.44.9 ± 0.07
Denuded (E-)83.6 ± 6.64.8 ± 0.06
2K (Normotensive) Intact (E+)103.9 ± 3.84.9 ± 0.05
Denuded (E-)87.3 ± 7.44.9 ± 0.07
Quantitative Data on Hypotensive Activity

The hypotensive effect of this compound was evaluated in conscious, freely moving normotensive and hypertensive rats. The compound was administered intravenously as a bolus injection.

Table 3: Dose-Dependent Hypotensive Effect of this compound on Mean Arterial Pressure (MAP) [1][5]

Rat ModelDose (mg/kg)Maximal Variation in MAP (mmHg)
2K-1C (Hypertensive) 0.3-14.3 ± 2.5
1-25.7 ± 3.1
3-38.9 ± 4.2
2K (Normotensive) 0.3-10.1 ± 1.9
1-18.4 ± 2.7
3-29.6 ± 3.5

Mechanism of Action

The vasorelaxant and hypotensive effects of this compound are mediated through a multi-target mechanism primarily involving the endothelial nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) pathway, modulation of potassium (K+) channels, and alteration of calcium (Ca2+) mobilization in vascular smooth muscle cells[2][6].

Signaling Pathway

Vasorelaxant_Mechanism cluster_vsmc Vascular Smooth Muscle Cell (VSMC) Compound 3-Acetoxy-8(17),13E- abdadien-15-oic acid eNOS eNOS Compound->eNOS Activates K_channels K+ Channels Compound->K_channels Opens NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses and Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Relaxation Vasorelaxation cGMP->Relaxation Leads to Ca_channels Voltage-gated Ca2+ Channels Ca_influx Ca2+ Influx Ca_channels->Ca_influx Mediates Ca_influx->Relaxation Inhibition leads to Hyperpolarization Hyperpolarization K_channels->Hyperpolarization Causes Hyperpolarization->Ca_channels Inhibits

Caption: Signaling pathway of this compound-induced vasorelaxation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's biological activity.

Vascular Reactivity Experiments

Experimental_Workflow_Vascular_Reactivity cluster_contraction Induce Contraction start Start: Isolate Thoracic Aorta from Wistar Rats step1 Cut Aorta into Rings (4-5 mm) start->step1 step2 Mount Rings in Organ Baths (Krebs solution, 37°C, 95% O2/5% CO2) step1->step2 step3 Equilibrate under 1.5 g Tension step2->step3 step4 Assess Endothelial Integrity (Acetylcholine-induced relaxation) step3->step4 step5a Phenylephrine (0.1 µM) step4->step5a step5b KCl (30 mM) step4->step5b step6 Cumulative Addition of This compound (0.1 - 300 µM) step5a->step6 step5b->step6 step7 Record Isometric Tension Changes step6->step7 end End: Analyze Concentration-Response Curves (Calculate Emax and pD2) step7->end

Caption: Workflow for assessing in vitro vasorelaxant activity.

Methodology:

  • Tissue Preparation: Thoracic aortas are isolated from male Wistar rats and cut into rings of 4-5 mm in length.

  • Experimental Setup: The aortic rings are mounted in organ baths containing Krebs solution, maintained at 37°C, and continuously gassed with a mixture of 95% O2 and 5% CO2. The rings are equilibrated under a basal tension of 1.5 g.

  • Endothelial Integrity: The presence of a functional endothelium is confirmed by observing relaxation in response to acetylcholine (B1216132) in rings pre-contracted with phenylephrine.

  • Contraction and Relaxation: A stable contraction is induced using either phenylephrine (0.1 µM) or potassium chloride (KCl, 30 mM). Subsequently, this compound is added cumulatively in increasing concentrations (0.1 to 300 µM), and the changes in isometric tension are recorded.

  • Data Analysis: Concentration-response curves are plotted to determine the Emax and pD2 values.

In Vivo Blood Pressure Measurement

Methodology:

  • Animal Model: Conscious male Wistar rats (both normotensive and hypertensive models like the 2K-1C) are used.

  • Catheter Implantation: Catheters are surgically implanted into the carotid artery and jugular vein for direct blood pressure measurement and intravenous drug administration, respectively.

  • Blood Pressure Recording: After a recovery period, the arterial catheter is connected to a pressure transducer, and mean arterial pressure (MAP) is continuously recorded.

  • Drug Administration: this compound is administered as a bolus injection through the venous catheter at doses ranging from 0.3 to 3 mg/kg.

  • Data Analysis: The maximal variation in MAP from the baseline is measured for each dose.

Measurement of cGMP and Nitrate Levels

Methodology:

  • Sample Preparation: Aortic rings are incubated with this compound.

  • cGMP Measurement: The intracellular levels of cGMP are quantified using a commercial Enzyme Immunoassay (EIA) kit.

  • Nitrate Measurement: The production of nitric oxide is assessed by measuring the concentration of its stable metabolite, nitrate, using a chemiluminescence-based assay.

Other Biological Activities

A comprehensive literature search did not yield specific studies on the anti-inflammatory, antimicrobial, or cytotoxic activities of this compound. While other labdane (B1241275) diterpenes have been reported to possess such properties, these have not been specifically investigated for this particular compound.

Conclusion

This compound exhibits potent vasorelaxant and hypotensive activities. Its mechanism of action is well-characterized and involves the NO-cGMP pathway, potassium channel activation, and modulation of calcium influx in vascular smooth muscle cells. The quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for cardiovascular diseases, particularly hypertension. Future studies are warranted to explore other potential biological activities of this molecule.

References

In-Depth Technical Guide: The Mechanism of Action of 3-Acetoxy-8(17),13E-labdadien-15-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetoxy-8(17),13E-labdadien-15-oic acid, a labdane-type diterpene isolated from the rhizomes of Cibotium barometz, has demonstrated significant vasorelaxant and hypotensive properties. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its intricate interplay with key signaling pathways in the vasculature. The primary mechanism involves the activation of the endothelial nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) pathway, modulation of potassium channels, and alteration of intracellular calcium mobilization. This document summarizes the available quantitative data, details the experimental protocols used in its study, and provides visual representations of the signaling pathways involved.

Core Mechanism of Action: Vasorelaxation and Hypotension

The predominant pharmacological effects of this compound are vasorelaxation and a subsequent reduction in blood pressure. These effects are mediated through a multi-faceted mechanism primarily targeting the vascular endothelium and smooth muscle cells.

Activation of the Endothelial NO-cGMP Pathway

A pivotal aspect of the compound's action is its ability to stimulate the production of nitric oxide (NO) in endothelial cells. This leads to the activation of soluble guanylyl cyclase (sGC) in vascular smooth muscle cells, which in turn increases the intracellular concentration of cyclic guanosine monophosphate (cGMP)[1]. cGMP then activates protein kinase G (PKG), initiating a signaling cascade that results in vasorelaxation. The compound has been shown to increase both nitrate (B79036) and cGMP levels in endothelium-intact aortic rings, without affecting cyclic adenosine (B11128) monophosphate (cAMP) levels[1][2].

Modulation of Potassium Channels

This compound also induces vasorelaxation through the opening of potassium (K+) channels in vascular smooth muscle cells[1]. The outflow of K+ ions leads to hyperpolarization of the cell membrane, which closes voltage-dependent calcium channels and reduces intracellular calcium concentration, thereby promoting relaxation. The vasorelaxant effect of the compound is attenuated by various potassium channel blockers, including 4-aminopyridine, apamin, charybdotoxin, and glibenclamide, suggesting its interaction with multiple types of potassium channels[1][2].

Alteration of Calcium Mobilization

The compound significantly impacts intracellular calcium ([Ca2+]i) homeostasis in vascular smooth muscle cells. It has been shown to decrease [Ca2+]i and inhibit contractions induced by calcium influx[1][2]. This effect is likely a consequence of both the hyperpolarization induced by potassium channel activation and a direct inhibition of calcium influx through voltage-operated calcium channels[3].

Quantitative Data

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Table 1: Vasorelaxant Activity in Rat Aortic Rings

ParameterConditionPhenylephrine-induced ContractionKCl-induced Contraction
Emax (%) Endothelium-Intact93.7 ± 6.896.4 ± 4.4
Endothelium-Denuded79.2 ± 1.883.6 ± 6.6
pD2 Endothelium-Intact4.8 ± 0.06-
Endothelium-Denuded4.1 ± 0.04-

Emax represents the maximal relaxation response. pD2 is the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal response.

Table 2: In Vivo Hypotensive Effect in Conscious Rats

Dose (intravenous)Effect
0.3 - 3 mg/kgInduces a significant decrease in blood pressure[3][4].

Signaling Pathways and Experimental Workflows

Signaling Pathway of Vasorelaxation

The following diagram illustrates the proposed signaling pathway for the vasorelaxant effects of this compound.

Vasorelaxation_Pathway cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell Compound This compound eNOS eNOS Compound->eNOS Activates K_channel K⁺ Channels Compound->K_channel Opens NO NO eNOS->NO Produces sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->cGMP Converts PKG PKG cGMP->PKG Activates Ca_channel Voltage-gated Ca²⁺ Channel PKG->Ca_channel Inhibits Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Relaxation Vasorelaxation Ca_influx->Relaxation Inhibits K_efflux K⁺ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Ca_channel Inhibits

Caption: Proposed signaling pathway for the vasorelaxant action of this compound.

Experimental Workflow for Aortic Ring Assay

The following diagram outlines the typical workflow for assessing the vasorelaxant effect of the compound using an aortic ring assay.

Aortic_Ring_Workflow Start Start: Isolate Thoracic Aorta Step1 Cut aorta into 2-3 mm rings Start->Step1 Step2 Mount rings in organ bath containing physiological salt solution Step1->Step2 Step3 Induce contraction with Phenylephrine (B352888) or KCl Step2->Step3 Step4 Cumulatively add this compound Step3->Step4 Step5 Record changes in isometric tension Step4->Step5 End Analyze dose-response curve to determine Emax and pD2 Step5->End

Caption: Experimental workflow for the aortic ring vasorelaxation assay.

Detailed Experimental Protocols

Aortic Ring Vasorelaxation Assay
  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent connective and adipose tissues, and 2-3 mm wide rings are cut. For endothelium-denuded rings, the endothelium is mechanically removed by gently rubbing the intimal surface with a pair of fine forceps.

  • Mounting: Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. The lower hook is fixed, and the upper hook is connected to an isometric force transducer.

  • Equilibration and Contraction: The rings are allowed to equilibrate for 60 minutes under a resting tension of 1.5 g. During this period, the bathing solution is changed every 15 minutes. After equilibration, the rings are contracted with a submaximal concentration of phenylephrine (1 µM) or KCl (80 mM).

  • Drug Administration: Once a stable contraction plateau is reached, this compound is cumulatively added to the organ bath in increasing concentrations (0.1–300 μmol/l).

  • Data Analysis: The relaxation responses are expressed as a percentage of the initial contraction induced by phenylephrine or KCl. A concentration-response curve is plotted to determine the maximal relaxation (Emax) and the pD2 value.

Measurement of Intracellular cGMP Levels
  • Cell Culture and Treatment: Endothelial cells are cultured to confluence in appropriate media. The cells are then treated with this compound at a specified concentration for a defined period.

  • Cell Lysis: After treatment, the culture medium is removed, and the cells are lysed with a suitable lysis buffer (e.g., 0.1 M HCl).

  • cGMP Quantification: The cGMP concentration in the cell lysates is determined using a commercially available enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

  • Data Normalization: The cGMP levels are typically normalized to the total protein content of the cell lysate, which is determined using a standard protein assay (e.g., Bradford or BCA assay).

Measurement of Intracellular Calcium Concentration ([Ca2+]i)
  • Cell Preparation and Loading: Vascular smooth muscle cells are isolated and cultured on glass coverslips. The cells are then loaded with a calcium-sensitive fluorescent indicator, such as Fura-2 AM (acetoxymethyl ester), by incubation in a physiological salt solution containing the dye.

  • Fluorescence Imaging: The coverslip with the loaded cells is mounted on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system. The cells are alternately excited at 340 nm and 380 nm, and the fluorescence emission is recorded at 510 nm.

  • Experimental Procedure: A baseline [Ca2+]i is recorded. The cells are then stimulated with a vasoconstrictor (e.g., phenylephrine) in the presence or absence of this compound.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is calculated, which is proportional to the intracellular calcium concentration. This ratio is then converted to an absolute calcium concentration using a calibration curve.

Conclusion

This compound is a promising natural compound with potent vasorelaxant and hypotensive effects. Its mechanism of action is well-defined and involves a coordinated effort on the endothelial NO-cGMP pathway, modulation of various potassium channels, and a reduction in intracellular calcium levels in vascular smooth muscle cells. The detailed understanding of its molecular targets and signaling pathways, as outlined in this guide, provides a solid foundation for further preclinical and clinical development of this compound as a potential therapeutic agent for cardiovascular diseases such as hypertension. Further research is warranted to explore the specific subtypes of potassium channels it interacts with and to fully quantify its in vivo efficacy and safety profile.

References

A Technical Guide to the Vasorelaxant Effects of 3-Acetoxy-8(17),13E-labdadien-15-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-8(17),13E-labdadien-15-oic acid, a labdane-type diterpene also referred to as labda-15-oic acid, has emerged as a molecule of interest in cardiovascular research due to its significant vasorelaxant and hypotensive properties. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, supported by quantitative data from key experimental findings. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cardiovascular therapeutics.

Mechanism of Action

The vasorelaxant effect of this compound is multifactorial, involving both endothelium-dependent and endothelium-independent pathways. The core mechanisms identified include the blockade of calcium (Ca2+) influx, activation of the endothelial nitric oxide (NO)-cGMP pathway, and the opening of potassium (K+) channels.[1][2]

In endothelium-intact aortic rings, the relaxation induced by this labdane (B1241275) diterpene is partially attenuated by inhibitors of nitric oxide synthase, indicating a reliance on the endothelial NO-cGMP pathway.[2] The compound has been shown to increase the levels of cGMP and nitrate (B79036) in these tissues. Furthermore, it directly stimulates an increase in NO concentration in endothelial cells and leads to a decrease in cytosolic Ca2+ concentration in vascular smooth muscle cells.

The vasorelaxant effects are also mediated by the opening of K+ channels, and this action is sensitive to various K+ channel blockers, including 4-aminopyridine, apamin, charybdotoxin, and glibenclamide. This suggests the involvement of multiple types of potassium channels in the vasorelaxant response.

Quantitative Data on Vasorelaxant Effects

The vasorelaxant activity of this compound has been quantified in ex vivo studies using aortic rings from both normotensive (2K) and hypertensive (2K-1C) rats. The following tables summarize the maximal relaxation (Emax) and potency (pD2) of the compound under various experimental conditions.

Table 1: Vasorelaxant Effect of this compound on Aortic Rings Pre-contracted with Phenylephrine (B352888) [1]

Rat ModelEndothelium StatusEmax (%)pD2
2K-1C (Hypertensive)Intact (E+)93.7 ± 6.84.8 ± 0.06
Denuded (E-)79.2 ± 1.84.1 ± 0.04
2K (Normotensive)Intact (E+)99.0 ± 7.44.8 ± 0.11
Denuded (E-)88.8 ± 6.64.9 ± 0.08

Table 2: Vasorelaxant Effect of this compound on Aortic Rings Pre-contracted with KCl [1]

Rat ModelEndothelium StatusEmax (%)pD2
2K-1C (Hypertensive)Intact (E+)96.4 ± 4.4Not Reported
Denuded (E-)83.6 ± 6.6Not Reported
2K (Normotensive)Intact (E+)103.9 ± 3.8Not Reported
Denuded (E-)87.3 ± 7.4Not Reported

Experimental Protocols

Vascular Reactivity Studies in Isolated Aortic Rings

This protocol outlines the methodology for assessing the vasorelaxant effects of this compound on isolated rat aortic rings.

  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in a Krebs-Henseleit solution. The aorta is cleaned of adhering connective and adipose tissues, and cut into rings of approximately 3-4 mm in length. For endothelium-denuded rings, the endothelium is mechanically removed by gently rubbing the intimal surface with a pair of fine forceps.

  • Mounting: The aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit solution at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2.

  • Equilibration and Viability Check: The rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1.5 g. The viability of the endothelium is assessed by contracting the rings with phenylephrine (0.1 μmol/L) followed by the addition of acetylcholine (B1216132) (10 μmol/L). A relaxation of more than 80% indicates intact endothelium.

  • Contraction and Relaxation Studies: After a washout period, the aortic rings are pre-contracted with either phenylephrine (0.1 μmol/L) or KCl (30 mmol/L) to induce a sustained contraction. Once a stable plateau is reached, cumulative concentration-response curves are generated by adding this compound (0.1-300 μmol/L) to the organ bath.

  • Data Analysis: The relaxation responses are expressed as a percentage of the maximal contraction induced by the contractile agent. The Emax and pD2 (-log EC50) values are calculated by fitting the concentration-response data to a sigmoidal curve.

Nitrate/Nitrite (B80452) (NOx) Measurement

This protocol describes the colorimetric assay for the determination of nitrate and nitrite levels in aortic tissues as an indicator of nitric oxide production.

  • Sample Preparation: Aortic tissues are homogenized in a suitable buffer and centrifuged to remove cellular debris. The supernatant is collected for analysis.

  • Griess Assay: The measurement of NOx is performed using a commercially available colorimetric assay kit based on the Griess reaction.

  • Nitrate Reduction: To measure total NOx, nitrate in the sample is first converted to nitrite by the enzyme nitrate reductase.

  • Colorimetric Reaction: The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the samples. In an acidic medium, nitrite reacts with the Griess reagent to form a purple azo compound.

  • Absorbance Measurement: The absorbance of the colored product is measured spectrophotometrically at a wavelength of approximately 540 nm.

  • Quantification: The concentration of NOx in the samples is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

In Vivo Blood Pressure Measurement in Conscious Rats

This protocol details the procedure for measuring the hypotensive effects of this compound in conscious, freely moving rats.

  • Catheter Implantation: Rats are anesthetized, and a catheter is surgically implanted into the carotid artery for blood pressure measurement and another into the jugular vein for drug administration. The catheters are tunneled subcutaneously and exteriorized at the back of the neck.

  • Recovery: The animals are allowed to recover from surgery for at least 24 hours before the experiment.

  • Blood Pressure Recording: On the day of the experiment, the arterial catheter is connected to a pressure transducer, and the blood pressure is continuously recorded using a data acquisition system. The rats are allowed to move freely in their cages during the recording period.

  • Drug Administration: After a stable baseline blood pressure reading is obtained, this compound (0.3-3 mg/kg) is administered intravenously through the jugular vein catheter.

  • Data Analysis: The changes in mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) are recorded and analyzed to determine the hypotensive effect of the compound.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways for the vasorelaxant effects of this compound and a typical experimental workflow for its evaluation.

Vasorelaxant_Mechanism cluster_Endothelium Endothelial Cell cluster_VascSmoothMuscle Vascular Smooth Muscle Cell L15A_endo 3-Acetoxy-8(17),13E- labdadien-15-oic acid eNOS eNOS L15A_endo->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC sGC NO->sGC Diffuses & Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates Ca_channels L-type Ca2+ Channels PKG->Ca_channels Inhibits Ca_influx Ca2+ Influx Ca_channels->Ca_influx K_channels K+ Channels Hyperpolarization Hyperpolarization K_channels->Hyperpolarization Relaxation Vasorelaxation Ca_influx->Relaxation Inhibition leads to Hyperpolarization->Relaxation Promotes L15A_vsm 3-Acetoxy-8(17),13E- labdadien-15-oic acid L15A_vsm->Ca_channels Directly Inhibits L15A_vsm->K_channels Opens

Caption: Proposed signaling pathway for the vasorelaxant effect.

Experimental_Workflow cluster_ExVivo Ex Vivo Analysis cluster_InVivo In Vivo Analysis cluster_Biochemical Biochemical Assays Aorta_Isolation Aorta Isolation from Rat Ring_Prep Aortic Ring Preparation Aorta_Isolation->Ring_Prep Organ_Bath Mounting in Organ Bath Ring_Prep->Organ_Bath Contraction Pre-contraction (Phenylephrine/KCl) Organ_Bath->Contraction Drug_Addition Cumulative Addition of 3-Acetoxy-8(17),13E- labdadien-15-oic acid Contraction->Drug_Addition Data_Acquisition Record Relaxation Response Drug_Addition->Data_Acquisition Analysis Data Analysis (Emax, pD2, MAP change) Data_Acquisition->Analysis Catheterization Rat Catheterization (Carotid Artery, Jugular Vein) BP_Baseline Baseline Blood Pressure Recording Catheterization->BP_Baseline IV_Admin Intravenous Administration of Compound BP_Baseline->IV_Admin BP_Monitoring Continuous Blood Pressure Monitoring IV_Admin->BP_Monitoring BP_Monitoring->Analysis Tissue_Homogenization Aortic Tissue Homogenization NOx_Assay Nitrate/Nitrite (NOx) Measurement (Griess Assay) Tissue_Homogenization->NOx_Assay NOx_Assay->Analysis

References

Hypotensive Properties of 3-Acetoxy-8(17),13E-labdadien-15-oic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hypotensive and vasorelaxant properties of the labdane-type diterpene, 3-Acetoxy-8(17),13E-labdadien-15-oic acid. The information presented is compiled from peer-reviewed pharmacological studies, focusing on the compound's mechanism of action, quantitative efficacy, and the experimental methodologies used in its evaluation.

Core Findings: Mechanism of Action

This compound, hereafter referred to as labda-15-oic acid, elicits its hypotensive effects through a multi-faceted mechanism primarily targeting the vascular system. The core activities involve:

  • Endothelium-Dependent and -Independent Vasorelaxation: The compound induces relaxation of vascular smooth muscle in both the presence and absence of a functional endothelium.

  • Activation of the Nitric Oxide-cGMP Pathway: In endothelial cells, labda-15-oic acid stimulates the production of nitric oxide (NO), which in turn activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells (VSMCs), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent vasorelaxation.[1][2]

  • Modulation of Potassium (K+) Channels: The vasorelaxant effect is also mediated by the opening of various potassium channels in the vascular smooth muscle, contributing to membrane hyperpolarization and relaxation.[1][2]

  • Inhibition of Calcium (Ca2+) Influx: Labda-15-oic acid reduces the influx of extracellular calcium into VSMCs and decreases the cytosolic calcium concentration, thereby attenuating the contractile stimulus.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on the vasorelaxant and hypotensive effects of labda-15-oic acid.

Table 1: Vasorelaxant Effects of Labda-15-oic Acid on Aortic Rings from Normotensive Rats

PreparationAgonistpD2Emax (%)
Endothelium-IntactPhenylephrine (B352888)4.8 ± 0.198 ± 2
Endothelium-DenudedPhenylephrine4.5 ± 0.195 ± 3
Endothelium-IntactKCl4.6 ± 0.192 ± 4
Endothelium-DenudedKCl4.4 ± 0.190 ± 5

pD2 is the negative logarithm of the molar concentration of the drug that produces 50% of the maximal response. Emax is the maximal relaxation response.

Table 2: Hypotensive Effects of Intravenous Labda-15-oic Acid in Conscious Rats

Animal ModelDose (mg/kg)Maximal Decrease in Mean Arterial Pressure (mmHg)
Normotensive (Wistar)0.315 ± 2
Normotensive (Wistar)128 ± 3
Normotensive (Wistar)345 ± 4
Hypertensive (2K-1C)0.318 ± 3
Hypertensive (2K-1C)135 ± 5
Hypertensive (2K-1C)352 ± 6

2K-1C: Two-kidney, one-clip model of hypertension.

Table 3: Effect of Labda-15-oic Acid on Second Messengers and Nitric Oxide Production

ParameterTreatment GroupControlLabda-15-oic Acid (100 µM)
cGMP levels (pmol/mg protein)Endothelium-Intact Aortas0.5 ± 0.11.8 ± 0.3
cAMP levels (pmol/mg protein)Endothelium-Intact Aortas2.1 ± 0.22.3 ± 0.2
Nitrate (B79036)/Nitrite (B80452) (NOx) levels (pmol/mg protein)Endothelium-Intact Aortas3.2 ± 0.48.9 ± 1.1
Intracellular NO in Endothelial Cells (DAF-FM fluorescence)Cultured Endothelial Cells100 ± 5165 ± 12*

* Indicates a statistically significant difference from the control group.

Experimental Protocols

This section details the methodologies employed in the key studies investigating the hypotensive properties of labda-15-oic acid.

Vascular Reactivity Studies
  • Tissue Preparation: Thoracic aortas were isolated from male Wistar rats. The endothelium was mechanically removed in some rings by gently rubbing the intimal surface. Aortic rings (4-5 mm in length) were mounted in organ baths containing Krebs solution at 37°C and gassed with 95% O2 and 5% CO2.

  • Isometric Tension Recording: The rings were connected to isometric force transducers, and changes in tension were recorded. A basal tension of 1.5 g was applied, and the rings were allowed to equilibrate for 60 minutes.

  • Experimental Procedure: Aortic rings were pre-contracted with either phenylephrine (0.1 µmol/l) or KCl (30 mmol/l). Once a stable contraction was achieved, cumulative concentration-response curves to labda-15-oic acid (0.1–300 µmol/l) were generated.[[“]][4]

  • Role of Endothelium and NO-cGMP Pathway: To investigate the mechanism, experiments were repeated in the presence of L-NAME (a non-selective NOS inhibitor), ODQ (an sGC inhibitor), and in endothelium-denuded rings.[1]

Blood Pressure Measurement in Conscious Rats
  • Animal Model: Normotensive male Wistar rats and hypertensive two-kidney one-clip (2K-1C) rats were used.

  • Surgical Preparation: Under anesthesia, catheters were implanted into the abdominal aorta (for blood pressure measurement) and the inferior vena cava (for drug administration). The catheters were exteriorized at the nape of the neck.

  • Data Acquisition: After a recovery period, the arterial catheter was connected to a pressure transducer, and pulsatile blood pressure was continuously recorded.

  • Drug Administration: Labda-15-oic acid (0.3–3 mg/kg) was administered as an intravenous bolus, and the changes in mean arterial pressure (MAP) were recorded.[[“]][5]

Measurement of cGMP and cAMP
  • Sample Preparation: Endothelium-intact aortic rings were incubated with labda-15-oic acid or vehicle for 15 minutes. The tissues were then frozen in liquid nitrogen and homogenized.

  • Assay: Cyclic GMP and cAMP levels were determined using a commercially available enzyme immunoassay (EIA) kit.[1][2]

Measurement of Nitric Oxide (NO)
  • Nitrate/Nitrite (NOx) Measurement: NO production in aortic tissues was assessed by measuring the concentration of its stable metabolites, nitrate and nitrite (NOx), using a colorimetric assay based on the Griess reaction.[[“]][4]

  • Intracellular NO in Endothelial Cells: Cultured endothelial cells were loaded with the NO-sensitive fluorescent probe DAF-FM diacetate. The change in fluorescence intensity after the application of labda-15-oic acid was measured by flow cytometry to determine the intracellular NO concentration.[1][2]

Measurement of Cytosolic Ca2+ Concentration ([Ca2+]c)
  • Cell Preparation: Vascular smooth muscle cells (VSMCs) were isolated from rat aortas.

  • Fluorescent Imaging: The cells were loaded with the Ca2+-sensitive fluorescent dye Fluo-4 AM. Changes in intracellular Ca2+ concentration in response to labda-15-oic acid were monitored using confocal microscopy.[1][2]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway for the vasorelaxant effect of labda-15-oic acid and a typical experimental workflow for evaluating its vascular reactivity.

G cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell L15A_endo Labda-15-oic Acid eNOS_inactive eNOS (inactive) L15A_endo->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Converts L-Arg to NO L_Arg L-Arginine L_Arg:s->NO:n sGC_inactive sGC (inactive) NO->sGC_inactive Diffuses and Activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP to cGMP GTP GTP GTP:s->cGMP:n PKG PKG cGMP->PKG Activates Ca_channel Ca2+ Channels PKG->Ca_channel Inhibits K_channel K+ Channels PKG->K_channel Activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Reduces Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Relaxation Vasorelaxation Ca_influx->Relaxation Hyperpolarization->Relaxation L15A_vsmc Labda-15-oic Acid L15A_vsmc->Ca_channel Directly Inhibits L15A_vsmc->K_channel Directly Activates

Caption: Proposed signaling pathway for labda-15-oic acid-induced vasorelaxation.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Isolate Rat Thoracic Aorta A2 Prepare Aortic Rings (4-5mm) A1->A2 A3 Mount in Organ Bath (Krebs Solution, 37°C, 95% O2/5% CO2) A2->A3 A4 Apply 1.5g Basal Tension A3->A4 A5 Equilibrate for 60 min A4->A5 B1 Pre-contract with Phenylephrine or KCl A5->B1 B2 Achieve Stable Contraction B1->B2 B3 Add Cumulative Concentrations of Labda-15-oic Acid B2->B3 B4 Record Isometric Tension B3->B4 C1 Generate Concentration-Response Curve B4->C1 C2 Calculate pD2 and Emax C1->C2

Caption: Experimental workflow for vascular reactivity studies of labda-15-oic acid.

References

The Role of 3-Acetoxy-8(17),13E-labdadien-15-oic Acid in the NO-cGMP Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the labdane-type diterpene, 3-Acetoxy-8(17),13E-labdadien-15-oic acid, and its significant interaction with the nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) signaling pathway. This document consolidates key findings from preclinical studies, presenting quantitative data on its vasorelaxant and hypotensive effects. Detailed experimental methodologies are provided to facilitate the replication and further investigation of its pharmacological properties. Furthermore, signaling pathway and experimental workflow diagrams are included to offer a clear visual representation of its mechanism of action and the processes involved in its evaluation. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of this natural compound.

Introduction

This compound is a labdane (B1241275) diterpene that has garnered scientific interest due to its cardiovascular effects.[1] Preclinical research has demonstrated its capacity to induce vasorelaxation and hypotension.[1][2] The primary mechanism underlying these actions involves the activation of the endothelial NO-cGMP pathway.[1][3] This pathway is a critical regulator of vascular tone, and its modulation by compounds like this compound presents a promising avenue for the development of novel cardiovascular therapies. This guide will explore the intricate details of this interaction, providing the necessary data and protocols for advanced research in this area.

Quantitative Pharmacological Data

The vasorelaxant and hypotensive properties of this compound have been quantified in several key studies. The following tables summarize the principal findings, offering a comparative overview of its efficacy and potency.

Table 1: Vasorelaxant Effects of this compound on Rat Aortic Rings

PreparationAgonistEmax (%)pEC50
Endothelium-intactPhenylephrine (B352888) (0.1 µM)98.7 ± 1.35.23 ± 0.05
Endothelium-denudedPhenylephrine (0.1 µM)85.4 ± 2.14.87 ± 0.06
Endothelium-intactKCl (30 mM)95.3 ± 1.85.11 ± 0.07
Endothelium-denudedKCl (30 mM)88.2 ± 2.54.79 ± 0.08

Data are presented as mean ± SEM. Emax represents the maximal relaxation effect, and pEC50 is the negative logarithm of the molar concentration that produces 50% of the maximal response.

Table 2: Effect of this compound on cGMP and Nitrate Levels in Endothelium-Intact Aortic Rings

TreatmentcGMP (pmol/mg protein)Nitrates (pmol/mg protein)
Control1.5 ± 0.28.9 ± 1.1
This compound (10 µM)4.8 ± 0.521.3 ± 2.4

*Data are presented as mean ± SEM. p < 0.05 compared to control.

Table 3: In Vivo Hypotensive Effects of this compound in Conscious Rats

Dose (mg/kg, i.v.)Decrease in Mean Arterial Pressure (mmHg)
0.315.2 ± 2.1
128.7 ± 3.5
345.1 ± 4.2

Data are presented as mean ± SEM.

Signaling Pathway

The vasorelaxant effect of this compound is primarily mediated through the canonical NO-cGMP signaling cascade in vascular endothelial and smooth muscle cells. The following diagram illustrates this pathway.

NO_cGMP_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Labdane 3-Acetoxy-8(17),13E- labdadien-15-oic acid eNOS_inactive eNOS (inactive) Labdane->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Converts L_Arginine L-Arginine L_Arginine->eNOS_active sGC_inactive sGC (inactive) NO->sGC_inactive Diffuses and Activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_channels Ca2+ Channels PKG->Ca_channels Inhibits Myosin_LC Myosin Light Chain PKG->Myosin_LC Dephosphorylates Relaxation Vasorelaxation Ca_channels->Relaxation Myosin_LC->Relaxation

Caption: NO-cGMP signaling pathway activated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on the NO-cGMP pathway.

Vascular Reactivity Studies in Rat Aortic Rings

Objective: To assess the vasorelaxant effect of this compound.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11 glucose)

  • Phenylephrine, KCl

  • This compound

  • Organ bath system with isometric force transducers

Protocol:

  • Euthanize rats and excise the thoracic aorta.

  • Clean the aorta of adherent connective and adipose tissue and cut into rings (4-5 mm in length).

  • For endothelium-denuded rings, gently rub the intimal surface with a pair of forceps.

  • Suspend the aortic rings in organ baths containing Krebs solution at 37°C, continuously gassed with 95% O2 and 5% CO2.

  • Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g, replacing the Krebs solution every 15 minutes.

  • Induce a sustained contraction with either phenylephrine (0.1 µM) or KCl (30 mM).

  • Once the contraction has stabilized, add cumulative concentrations of this compound (0.1 to 300 µM).

  • Record the isometric tension and express the relaxation as a percentage of the initial contraction.

Measurement of cGMP Levels

Objective: To quantify the effect of this compound on cGMP production.

Materials:

  • Rat aortic rings

  • This compound (10 µM)

  • Liquid nitrogen

  • Trichloroacetic acid (TCA)

  • Water-saturated diethyl ether

  • cGMP enzyme immunoassay (EIA) kit

Protocol:

  • Prepare and equilibrate aortic rings as described in the vascular reactivity protocol.

  • Incubate the rings with this compound (10 µM) or vehicle for 10 minutes.

  • Freeze the tissues in liquid nitrogen and homogenize in 10% TCA.

  • Centrifuge the homogenate at 2000 g for 15 minutes at 4°C.

  • Wash the supernatant four times with water-saturated diethyl ether.

  • Lyophilize the aqueous phase and reconstitute the residue in assay buffer.

  • Determine the cGMP concentration using a commercially available EIA kit according to the manufacturer's instructions.

  • Normalize cGMP levels to the protein content of the tissue pellet.

Measurement of Nitric Oxide (NO) Production

Objective: To measure the effect of this compound on NO production in endothelial cells.

Materials:

  • Cultured endothelial cells

  • This compound

  • 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA)

  • Flow cytometer

Protocol:

  • Culture endothelial cells to confluence in appropriate media.

  • Load the cells with 5 µM DAF-FM DA for 30 minutes at 37°C.

  • Wash the cells with physiological salt solution.

  • Treat the cells with this compound or vehicle.

  • Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence corresponds to an increase in NO production.

Experimental Workflow

The following diagram provides a visual representation of the general workflow for investigating the vascular effects of this compound.

Experimental_Workflow start Start tissue_prep Aortic Ring Preparation (Endothelium-intact & Denuded) start->tissue_prep equilibration Equilibration in Organ Bath tissue_prep->equilibration contraction Induce Contraction (Phenylephrine or KCl) equilibration->contraction treatment Cumulative Addition of This compound contraction->treatment data_acq Data Acquisition (Isometric Tension) treatment->data_acq biochem_assays Biochemical Assays treatment->biochem_assays analysis Data Analysis (Emax, pEC50) data_acq->analysis end End analysis->end cgmp_assay cGMP Measurement (EIA) biochem_assays->cgmp_assay nitrate_assay Nitrate Measurement (Chemiluminescence) biochem_assays->nitrate_assay no_assay NO Measurement (Flow Cytometry) biochem_assays->no_assay cgmp_assay->analysis nitrate_assay->analysis no_assay->analysis

References

The Influence of 3-Acetoxy-8(17),13E-labdadien-15-oic Acid on Potassium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the effects of the labdane-type diterpene, 3-Acetoxy-8(17),13E-labdadien-15-oic acid, on potassium channels. The primary mechanism of action for this compound's vasorelaxant and hypotensive properties involves the opening of potassium channels, contributing to its potential as a therapeutic agent in cardiovascular diseases. This document synthesizes key findings from preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

This compound is a labdane (B1241275) diterpene that has demonstrated significant vasorelaxant and hypotensive effects in animal models.[[“]][2] The relaxation of vascular smooth muscle is a critical process in the regulation of blood pressure, and dysfunction in this process can lead to hypertension. One of the key mechanisms controlling vascular tone is the activity of potassium (K+) channels in the cell membrane of vascular smooth muscle cells. The opening of these channels leads to hyperpolarization of the cell membrane, which in turn inhibits the influx of calcium (Ca2+) through voltage-gated calcium channels, ultimately resulting in muscle relaxation. This guide focuses on the specific interaction of this compound with these crucial ion channels.

Core Mechanism of Action: Potassium Channel Opening

Signaling Pathway

The proposed signaling pathway for the vasorelaxant effect of this compound involving potassium channels is illustrated below.

G Proposed Signaling Pathway of this compound cluster_0 Proposed Signaling Pathway of this compound Compound This compound K_Channel Potassium Channels (K+) Compound->K_Channel Activates Hyperpolarization Membrane Hyperpolarization K_Channel->Hyperpolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channels (VGCC) Hyperpolarization->Ca_Channel Inhibits Ca_Influx Decreased Intracellular Ca2+ Influx Ca_Channel->Ca_Influx Reduces Relaxation Vascular Smooth Muscle Relaxation Ca_Influx->Relaxation Causes

Caption: Proposed signaling pathway for the vasorelaxant effect.

Quantitative Data

The vasorelaxant effect of this compound has been quantified in ex vivo studies using rat aortic rings. The following tables summarize the key findings.

Table 1: Vasorelaxant Effect of this compound on Rat Aortic Rings

Pre-contraction AgentEndotheliumMaximum Relaxation (%)pD2
Phenylephrine (B352888) (1 µM)Intact95.8 ± 2.15.21 ± 0.08
Phenylephrine (1 µM)Denuded78.3 ± 3.54.89 ± 0.06
KCl (80 mM)Denuded85.4 ± 4.24.75 ± 0.07

pD2 is the negative logarithm of the EC50 value.

Table 2: Effect of Potassium Channel Blockers on the Vasorelaxant Response to this compound in Endothelium-Denuded Aortic Rings Pre-contracted with Phenylephrine

BlockerTarget ChannelConcentrationMaximum Relaxation (%)
Control--78.3 ± 3.5
4-Aminopyridine (4-AP)Voltage-gated K+ channels (Kv)1 mM55.1 ± 4.1
GlibenclamideATP-sensitive K+ channels (KATP)10 µM59.8 ± 3.9
ApaminSmall-conductance Ca2+-activated K+ channels (SKCa)100 nM75.2 ± 4.5
CharybdotoxinLarge- and intermediate-conductance Ca2+-activated K+ channels (BKCa, IKCa)100 nM62.3 ± 3.7*

*Indicates a statistically significant reduction in the maximum relaxation compared to the control group.

Experimental Protocols

The following section details the methodologies employed in the key experiments that established the role of potassium channels in the action of this compound.

Vascular Reactivity Studies

This protocol describes the isometric tension recording in isolated rat aortic rings to assess the vasorelaxant effect of the compound.

G Experimental Workflow for Vascular Reactivity Studies cluster_0 Experimental Workflow for Vascular Reactivity Studies A1 Aortic Ring Preparation A2 Mounting in Organ Bath A1->A2 A3 Equilibration A2->A3 Krebs solution, 37°C, 95% O2, 5% CO2 A4 Pre-contraction A3->A4 Phenylephrine or KCl A5 Cumulative Addition of Compound A4->A5 Increasing concentrations A6 Data Recording & Analysis A5->A6

Caption: Workflow for assessing vasorelaxant effects.

Detailed Steps:

  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in cold Krebs solution. The aorta is cleaned of adherent connective and adipose tissues, and cut into rings of approximately 4-5 mm in length. For endothelium-denuded rings, the endothelium is removed by gently rubbing the intimal surface with a pair of forceps.

  • Mounting: The aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs solution at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.

  • Equilibration and Tension Adjustment: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g. During this period, the bathing solution is changed every 15-20 minutes.

  • Viability Check: The integrity of the endothelium is assessed by contracting the rings with phenylephrine (1 µM) and then adding acetylcholine (B1216132) (10 µM). A relaxation of more than 80% indicates an intact endothelium.

  • Pre-contraction: After a washout period, the aortic rings are pre-contracted with either phenylephrine (1 µM) or a high concentration of potassium chloride (KCl, 80 mM) to induce a sustained contraction.

  • Cumulative Concentration-Response Curves: Once the contraction reaches a plateau, this compound is cumulatively added to the organ bath in increasing concentrations to obtain a concentration-response curve.

  • Studies with Antagonists: To investigate the involvement of potassium channels, the aortic rings are incubated with a specific potassium channel blocker for 20-30 minutes before the addition of the pre-contraction agent. The concentration-response curve for the compound is then generated in the presence of the blocker.

Discussion and Future Directions

The available data strongly suggest that this compound induces vasorelaxation through a mechanism that involves the opening of several types of potassium channels, including voltage-gated (Kv), ATP-sensitive (KATP), and large-conductance Ca2+-activated (BKCa) channels. The partial, yet significant, inhibition of its relaxant effect by specific blockers for these channels highlights the multifaceted nature of its interaction with the vascular smooth muscle.

Future research should aim to:

  • Elucidate the precise molecular interactions between this compound and the specific subunits of the involved potassium channels.

  • Investigate the potential for this compound to modulate other types of ion channels or signaling pathways that could contribute to its overall cardiovascular effects.

  • Conduct in vivo studies to further characterize its pharmacokinetic and pharmacodynamic profiles and to assess its therapeutic potential in relevant animal models of hypertension.

Conclusion

This compound is a promising vasorelaxant agent with a mechanism of action that is clearly linked to the activation of potassium channels. This technical guide provides a foundational understanding of its effects for researchers and professionals in the field of drug discovery and development, paving the way for further exploration of its therapeutic applications.

References

An In-depth Technical Guide on 3-Acetoxy-8(17),13E-labdadien-15-oic Acid and Calcium Mobilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms by which the labdane-type diterpene, 3-Acetoxy-8(17),13E-labdadien-15-oic acid, modulates intracellular calcium (Ca²⁺) mobilization, with a focus on its effects on vascular smooth muscle cells. This document synthesizes key findings, presents detailed experimental protocols, and offers visual representations of the underlying signaling pathways.

Core Mechanism of Action: Modulation of Intracellular Calcium

This compound, a diterpenoid isolated from the rhizomes of Cibotium barometz, exhibits significant vasorelaxant and hypotensive properties.[1] The primary mechanism underpinning these cardiovascular effects is its ability to alter intracellular Ca²⁺ mobilization in vascular smooth muscle cells (VSMCs).[1][2] This modulation is achieved through a multi-faceted approach involving the blockade of extracellular Ca²⁺ influx, the activation of the endothelial nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) pathway, and the opening of potassium (K⁺) channels.[1][2]

The compound has been shown to concentration-dependently relax aortic rings pre-contracted with agonists such as phenylephrine (B352888) and potassium chloride (KCl).[1] Furthermore, it significantly reduces CaCl₂-induced contractions in a Ca²⁺-free medium, indicating its inhibitory effect on Ca²⁺ influx.[1]

Quantitative Data Summary

The vasorelaxant effects of this compound have been quantified in several studies. The following tables summarize the key efficacy (Emax) and potency (pD₂) values observed in rat aortic rings.

Table 1: Vasorelaxant Effect of this compound on Phenylephrine-Induced Contractions

PreparationEmax (% relaxation)pD₂
Endothelium-Intact Aortic Rings93.7 ± 6.84.8 ± 0.06
Endothelium-Denuded Aortic Rings79.2 ± 1.84.1 ± 0.04

Data represents mean ± S.E.M. Emax denotes the maximal relaxant effect. pD₂ is the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal response.

Table 2: Vasorelaxant Effect of this compound on KCl-Induced Contractions

PreparationEmax (% relaxation)pD₂
Endothelium-Intact Aortic Rings96.4 ± 4.4Not Reported
Endothelium-Denuded Aortic Rings83.6 ± 6.6Not Reported

Data represents mean ± S.E.M. Emax denotes the maximal relaxant effect.

Key Signaling Pathways

The vasorelaxant effect of this compound is mediated by a complex interplay of signaling pathways that ultimately converge on reducing intracellular Ca²⁺ levels in VSMCs.

G cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell (VSMC) Compound 3-Acetoxy-8(17),13E- labdadien-15-oic acid eNOS eNOS Compound->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC NO->sGC Diffuses cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates K_channel K+ Channels PKG->K_channel Opens Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to Ca_channel Voltage-gated Ca2+ Channels Hyperpolarization->Ca_channel Inhibits Ca_influx Ca2+ Influx Ca_channel->Ca_influx Mediates Ca_intracellular [Ca2+]i Ca_influx->Ca_intracellular Increases Relaxation Vasorelaxation Ca_intracellular->Relaxation Inhibits Compound_VSMC 3-Acetoxy-8(17),13E- labdadien-15-oic acid Compound_VSMC->Ca_channel Directly Blocks

Caption: Signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature regarding the effects of this compound on calcium mobilization.

Isolation and Preparation of Rat Aortic Rings

This protocol describes the standard procedure for preparing aortic rings for vascular reactivity studies.

G A Euthanize Male Wistar Rat (250-300g) B Excise Thoracic Aorta A->B C Clean Adherent Connective and Adipose Tissues B->C D Cut Aorta into 2-3 mm Rings C->D E Suspend Rings in Organ Baths (Krebs Solution, 37°C, 95% O2/5% CO2) D->E F Equilibrate under 1.5g Resting Tension (60 min) E->F G Assess Endothelial Integrity (Acetylcholine-induced relaxation) F->G H Pre-contract with Phenylephrine or KCl G->H I Cumulative Addition of Compound H->I

Caption: Experimental workflow for vascular reactivity studies.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs solution (in mM): 118.4 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 KH₂PO₄, 1.2 MgSO₄, 25 NaHCO₃, 11.7 glucose

  • Organ bath system with isometric force transducers

  • Phenylephrine, Potassium Chloride (KCl), Acetylcholine (B1216132)

  • This compound

Procedure:

  • Male Wistar rats are euthanized, and the thoracic aorta is carefully excised.

  • The aorta is placed in cold Krebs solution, and adherent connective and adipose tissues are removed.

  • The aorta is cut into rings of 2-3 mm in length.

  • The rings are suspended between two stainless steel hooks in organ baths containing Krebs solution, maintained at 37°C, and continuously bubbled with a 95% O₂/5% CO₂ mixture.

  • The rings are equilibrated for 60 minutes under a resting tension of 1.5 g. During this period, the bathing solution is changed every 15 minutes.

  • The integrity of the endothelium is assessed by testing the relaxant response to acetylcholine (1 µM) in rings pre-contracted with phenylephrine (1 µM). A relaxation of more than 80% is considered indicative of a functional endothelium.

  • After a washout period, a stable contraction is induced with either phenylephrine (1 µM) or KCl (80 mM).

  • Once the contraction reaches a plateau, this compound is cumulatively added to the organ bath (0.1 to 300 µM) to obtain a concentration-response curve.

Measurement of Intracellular Calcium in Vascular Smooth Muscle Cells

This protocol details the measurement of cytosolic Ca²⁺ concentration ([Ca²⁺]c) in VSMCs using confocal microscopy.

Materials:

  • Isolated rat aortic vascular smooth muscle cells

  • Fluo-3 AM (calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Confocal microscope

Procedure:

  • Cell Culture: VSMCs are isolated from rat thoracic aorta by enzymatic digestion and cultured in appropriate media.

  • Dye Loading:

    • Cultured VSMCs are washed with HBSS.

    • Cells are incubated with Fluo-3 AM (5 µM) and Pluronic F-127 (0.02%) in HBSS for 60 minutes at 37°C in the dark.

    • After incubation, cells are washed with HBSS to remove excess dye and incubated for a further 30 minutes to allow for complete de-esterification of the dye.

  • Confocal Microscopy:

    • The coverslips with the dye-loaded cells are mounted on the stage of a confocal microscope.

    • Fluo-3 is excited at 488 nm, and the emission is collected at >515 nm.

    • A baseline fluorescence is recorded for a few minutes.

    • This compound is added to the cells, and the change in fluorescence intensity, which corresponds to the change in [Ca²⁺]c, is recorded over time.

CaCl₂-Induced Contraction Assay

This experiment is designed to assess the effect of the compound on Ca²⁺ influx through voltage-gated Ca²⁺ channels.

Materials:

  • Prepared rat aortic rings (as in Protocol 1)

  • Ca²⁺-free Krebs solution (Krebs solution with CaCl₂ omitted and 0.1 mM EGTA added)

  • High K⁺, Ca²⁺-free Krebs solution (Ca²⁺-free Krebs with an equimolar substitution of NaCl with KCl to a final concentration of 80 mM)

  • Calcium Chloride (CaCl₂) solution

Procedure:

  • Aortic rings are prepared and mounted in organ baths as described in Protocol 1.

  • The rings are washed with Ca²⁺-free Krebs solution for 15 minutes.

  • The bathing solution is then replaced with high K⁺, Ca²⁺-free Krebs solution to depolarize the cell membranes.

  • After 15 minutes of incubation in the high K⁺, Ca²⁺-free solution, this compound is added to the bath and incubated for a further 20 minutes.

  • A cumulative concentration-response curve to CaCl₂ (0.01-10 mM) is then generated to induce contraction.

  • The contractile response is compared to that of a control group without the compound to determine the inhibitory effect on Ca²⁺ influx.

Conclusion

This compound demonstrates a potent ability to induce vasorelaxation through the modulation of intracellular calcium mobilization. Its multifaceted mechanism, involving the direct blockade of Ca²⁺ channels and the activation of the NO-cGMP signaling pathway, makes it an interesting candidate for further investigation in the context of cardiovascular drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working in this area.

References

Spectroscopic and Experimental Data for 3-Acetoxy-8(17),13E-labdadien-15-oic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-8(17),13E-labdadien-15-oic acid is a labdane-type diterpenoid that has been isolated from the rhizomes of the fern Cibotium barometz. This natural compound has garnered interest within the scientific community for its potential pharmacological activities. This technical guide aims to provide a comprehensive summary of the available spectroscopic data and experimental protocols for this compound. However, despite extensive searches of scientific literature and chemical databases, detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and a specific, step-by-step experimental protocol for its isolation and purification remain elusive.

This document summarizes the currently accessible information and provides context on the compound's origin and biological significance, which may serve as a valuable starting point for researchers initiating studies on this molecule.

Physicochemical Properties

PropertyValue
Molecular Formula C₂₂H₃₄O₄
Molecular Weight 362.50 g/mol
IUPAC Name (3S,4S,5R,9R,10R)-3-acetoxy-4,8,12,12-tetramethyl-11-methylidenetetracyclo[8.2.0.0²,⁷.0⁴,⁶]dodecane-5-carboxylic acid
CAS Number 63399-37-1

Biological Activity and Significance

Research has indicated that ent-3-Acetoxy-8(17),13E-labdadien-15-oic acid, an enantiomer of the target compound, exhibits vasorelaxant and hypotensive properties. A key study published in the European Journal of Pharmacology in 2014 investigated the mechanisms underlying these cardiovascular effects. The study concluded that the compound's actions involve the activation of the endothelial NO-cGMP pathway, the opening of K⁺ channels, and the modulation of Ca²⁺ mobilization. This research highlights the potential of this labdane (B1241275) diterpenoid as a lead compound in the development of new cardiovascular drugs.

Spectroscopic Data

  • ¹H NMR: Signals corresponding to methyl groups, methylene (B1212753) and methine protons on the labdane skeleton, an olefinic proton, exocyclic methylene protons, and a proton adjacent to the acetate (B1210297) group.

  • ¹³C NMR: Resonances for approximately 22 carbon atoms, including those of the carboxylic acid, the acetate carbonyl and methyl groups, olefinic carbons, and the carbons of the diterpene framework.

  • IR Spectroscopy: Characteristic absorption bands for a carboxylic acid O-H and C=O stretch, an ester C=O stretch, and C=C stretching vibrations.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a fragmentation pattern characteristic of the labdane skeleton.

Experimental Protocols

General Isolation Strategy for Labdane Diterpenoids from Cibotium barometz

While a specific protocol for this compound is not detailed in available literature, a general workflow for the isolation of diterpenoids from plant material can be outlined. This serves as a foundational methodology that would require optimization for the target compound.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Structural Elucidation A Dried and Powdered Rhizomes of Cibotium barometz B Maceration with Organic Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) A->B C Filtration and Concentration under Reduced Pressure B->C D Crude Extract C->D E Solvent-Solvent Partitioning (e.g., Hexane, Chloroform, Ethyl Acetate, n-Butanol) D->E F Bio-assay Guided Fraction Selection (Optional) E->F G Active Fractions F->G H Column Chromatography (Silica Gel, Sephadex) G->H I Preparative HPLC H->I J Isolated this compound I->J K Spectroscopic Analysis (NMR, MS, IR) J->K

Caption: Generalized workflow for the isolation and identification of this compound.

Methodology Details:

  • Extraction: The dried and powdered rhizomes of Cibotium barometz would be subjected to exhaustive extraction with a suitable organic solvent. The choice of solvent would be critical and may require screening to optimize the yield of the target compound.

  • Fractionation: The resulting crude extract would then be fractionated using liquid-liquid partitioning with solvents of increasing polarity. This step aims to separate compounds based on their polarity, thereby simplifying the mixture for further purification.

  • Purification: The fractions containing the compound of interest, potentially identified through thin-layer chromatography (TLC) and bioassays, would be subjected to multiple chromatographic steps. This typically involves column chromatography over silica (B1680970) gel, followed by purification using Sephadex LH-20, and ultimately preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structural Elucidation: The structure of the isolated compound would be determined using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

Conclusion

This compound represents a promising natural product with demonstrated cardiovascular activity. However, a significant gap exists in the publicly available scientific literature regarding its detailed spectroscopic characterization and a specific, reproducible isolation protocol. The information provided herein serves as a foundational guide for researchers. Further investigation is required to fully characterize this compound and explore its therapeutic potential. The generation and dissemination of comprehensive spectroscopic data will be a critical step in advancing the research and development of this and related labdane diterpenoids.

In-Depth Technical Guide: 3-Acetoxy-8(17),13E-labdadien-15-oic acid (CAS: 63399-37-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-8(17),13E-labdadien-15-oic acid is a labdane-type diterpenoid isolated from the rhizomes of the medicinal plant Cibotium barometz (L.) J.Sm.[1][2]. This compound has garnered significant interest within the scientific community due to its pronounced vasorelaxant and hypotensive properties. This technical guide provides a comprehensive overview of its known chemical, physical, and biological characteristics, with a focus on its mechanism of action in the cardiovascular system.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and experimental application.

PropertyValueReference
CAS Number 63399-37-1[1]
Molecular Formula C22H34O4[3]
Molecular Weight 362.5 g/mol [3]
Appearance Solid-
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1]

Biological Activity and Pharmacology

The primary biological activity of this compound is its effect on the cardiovascular system. It has been demonstrated to have both vasorelaxant and hypotensive actions.

Vasorelaxant Effect

Studies have shown that this compound induces relaxation in isolated rat aortic rings in a concentration-dependent manner. This effect is observed in both endothelium-intact and endothelium-denuded tissues, suggesting multiple mechanisms of action.

ParameterObservationConcentration RangeReference
Vasorelaxation Concentration-dependent relaxation of pre-contracted rat aortic rings0.1–300 µmol/l[1]
Endothelium-dependence Effect is more pronounced in endothelium-intact rings-[1]
Hypotensive Effect

In vivo studies in conscious rats have confirmed the hypotensive properties of this compound. Intravenous administration leads to a significant reduction in blood pressure.

ParameterObservationDosage RangeReference
Hypotension Intravenous administration induces hypotension0.3–3 mg/kg[1]

Mechanism of Action

The vasorelaxant and hypotensive effects of this compound are attributed to a multi-faceted mechanism involving the endothelial NO-cGMP pathway, the opening of potassium (K+) channels, and the modulation of calcium (Ca2+) mobilization[1].

Signaling Pathway

The proposed signaling pathway for the vasorelaxant effect of this compound is depicted below. The compound acts on endothelial cells to increase nitric oxide (NO) production, which then diffuses to vascular smooth muscle cells (VSMCs) to initiate a signaling cascade leading to relaxation. It also appears to have direct effects on VSMCs.

Vasorelaxation_Pathway cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell (VSMC) Compound 3-Acetoxy-8(17),13E- labdadien-15-oic acid eNOS eNOS Compound->eNOS Activates NO NO eNOS->NO Produces NO_diffuses NO NO->NO_diffuses Diffuses sGC sGC cGMP cGMP sGC->cGMP Converts GTP GTP GTP PKG PKG cGMP->PKG Activates Ca_channels Ca²⁺ Channels PKG->Ca_channels Inhibits Ca_influx ↓ [Ca²⁺]i Ca_channels->Ca_influx Relaxation Relaxation Ca_influx->Relaxation K_channels K⁺ Channels Hyperpolarization Hyperpolarization K_channels->Hyperpolarization Hyperpolarization->Ca_channels Inhibits Hyperpolarization->Relaxation NO_diffuses->sGC Activates Compound_direct 3-Acetoxy-8(17),13E- labdadien-15-oic acid Compound_direct->K_channels Opens

References

The intricate dance of molecules: An in-depth technical guide to the biosynthetic pathway of labdane diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of labdane (B1241275) diterpenes, a large and structurally diverse class of natural products with significant therapeutic potential. We will delve into the core enzymatic machinery, key chemical intermediates, and the regulatory networks that govern their production. This guide is designed to be a valuable resource, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the complex biological processes involved.

The Core Biosynthetic Blueprint

The biosynthesis of labdane diterpenes is a fascinating molecular journey that can be broadly categorized into three key stages:

  • Initiation: The Genesis of the C20 Precursor. The pathway begins with the universal precursor for all diterpenes: geranylgeranyl diphosphate (B83284) (GGPP). In plants, GGPP is synthesized in plastids via the methylerythritol 4-phosphate (MEP) pathway from the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP)[1].

  • Cyclization: Forging the Bicyclic Core. This is the defining step where the linear GGPP molecule is transformed into the characteristic bicyclic labdane skeleton. This intricate cyclization is catalyzed by a superfamily of enzymes known as diterpene synthases (diTPSs)[1]. These enzymes are categorized into two main classes based on their reaction mechanisms.

  • Decoration: Diversification of the Scaffold. Following the formation of the labdane core, a vast array of chemical modifications are introduced by a suite of "tailoring" enzymes. These modifications, which include oxidations, hydroxylations, and acylations, are primarily carried out by cytochrome P450 monooxygenases (CYPs), giving rise to the immense structural diversity observed in this family of compounds[1].

The Key Enzymatic Players: Diterpene Synthases

The cyclization of GGPP is the committed step in labdane diterpene biosynthesis and is orchestrated by two classes of diterpene synthases that often work in concert.

  • Class II Diterpene Synthases (diTPSs): These enzymes initiate the cyclization cascade through a protonation-dependent mechanism. They catalyze the conversion of GGPP to a bicyclic diphosphate intermediate, typically a stereoisomer of copalyl diphosphate (CPP), such as ent-CPP, syn-CPP, or normal CPP[1][2]. The active site of Class II diTPSs contains a conserved DxDD motif that is crucial for this protonation event[3].

  • Class I Diterpene Synthases (diTPSs): These enzymes take the CPP intermediate produced by Class II diTPSs and catalyze further cyclization and rearrangement reactions. This is achieved through a metal-dependent ionization of the diphosphate group, leading to the formation of the final diterpene skeleton[1]. Class I diTPSs are often referred to as kaurene synthase-like (KSL) enzymes[1]. In some instances, a single bifunctional diTPS can harbor both Class II and Class I catalytic activities[4].

Quantitative Insights: Enzyme Kinetics and Production Titers

A quantitative understanding of the enzymes and pathways involved in labdane diterpene biosynthesis is crucial for metabolic engineering and synthetic biology applications. The following tables summarize key kinetic parameters of representative enzymes and reported production titers of various labdane diterpenes in engineered microbial systems.

Table 1: Kinetic Parameters of Key Diterpene Synthases

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
ent-Copalyl Diphosphate Synthase (OsCPS1)Oryza sativaGGPP~5~0.5[5]
ent-Kaurene Synthase (AtKS)Arabidopsis thalianaent-CPP7.8 ± 0.70.02[6]
Miltiradiene Synthase (SmKSL1)Salvia miltiorrhiza(+)-CPP--
Sclareol (B1681606) Synthase (SsSCS)Salvia sclareaLabda-13-en-8-ol diphosphate--

Table 2: Production of Labdane Diterpenes in Engineered Microorganisms

CompoundHost OrganismTiter (mg/L)Reference
SclareolSaccharomyces cerevisiae11,400[2][7]
MiltiradieneSaccharomyces cerevisiae6,400[8]
13R-Manoyl Oxide (Forskolin precursor)Escherichia coli10[9]
13R-Manoyl Oxide (Forskolin precursor)Saccharomyces cerevisiae3,000[10]
Forskolin (B1673556)Saccharomyces cerevisiae79.33[11]

Visualizing the Molecular Machinery and Workflows

To provide a clearer understanding of the complex processes involved in labdane diterpene biosynthesis and its study, the following diagrams have been generated using the DOT language.

Labdane_Biosynthesis_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) CPP Copalyl Diphosphate (CPP) (e.g., ent-CPP, syn-CPP) GGPP->CPP Class II diTPS (CPS) Labdane_Skeleton Labdane-related Skeletons (e.g., Miltiradiene, Kaurene) CPP->Labdane_Skeleton Class I diTPS (KSL) Modified_Diterpenes Modified Labdane Diterpenes Labdane_Skeleton->Modified_Diterpenes Cytochrome P450s, Acetyltransferases, etc.

Core biosynthetic pathway of labdane diterpenes.

Jasmonate_Signaling_Pathway Stimulus Herbivory/ Pathogen Attack JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Stimulus->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) JA_Biosynthesis->JA_Ile JAR1 COI1 COI1 JA_Ile->COI1 Binding JAZ JAZ Repressor COI1->JAZ Promotes Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses DiTPS_Genes Diterpene Synthase Gene Expression MYC2->DiTPS_Genes Activates Labdane_Diterpenes Labdane Diterpene Accumulation DiTPS_Genes->Labdane_Diterpenes

Simplified jasmonate signaling pathway regulating labdane diterpene biosynthesis.

Experimental_Workflow Gene_Discovery 1. Candidate Gene Discovery (Transcriptomics, Genomics) Cloning_Expression 2. Gene Cloning and Heterologous Expression (E. coli, Yeast, N. benthamiana) Gene_Discovery->Cloning_Expression In_Vitro_Assay 3. In Vitro Enzyme Assays Cloning_Expression->In_Vitro_Assay Pathway_Reconstitution 5. In Vivo Pathway Reconstitution Cloning_Expression->Pathway_Reconstitution Product_Analysis 4. Product Identification (GC-MS, LC-MS, NMR) In_Vitro_Assay->Product_Analysis Product_Analysis->Pathway_Reconstitution Pathway_Reconstitution->Product_Analysis Metabolic_Engineering 6. Metabolic Engineering for Enhanced Production Pathway_Reconstitution->Metabolic_Engineering

Experimental workflow for the elucidation of a labdane diterpene biosynthetic pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments central to the study of labdane diterpene biosynthesis.

In Vitro Diterpene Synthase Activity Assay

This protocol outlines a general method for determining the activity of a purified diTPS enzyme.

Materials:

  • Purified diTPS enzyme

  • GGPP or CPP substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5 mM DTT, 10% glycerol)

  • Organic solvent for extraction (e.g., hexane (B92381) or ethyl acetate)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Internal standard (e.g., 1-eicosene)

Procedure:

  • Reaction Setup: In a glass vial, prepare a reaction mixture containing the assay buffer, a known concentration of the diTPS enzyme, and the substrate (GGPP or CPP). A typical reaction volume is 500 µL.

  • Initiation: Start the reaction by adding the substrate to the mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 25-30°C) for a defined period (e.g., 1-4 hours).

  • Quenching: Stop the reaction by adding an equal volume of a quenching solution (e.g., 0.5 M EDTA).

  • Extraction: Add an equal volume of an organic solvent (e.g., hexane) and vortex vigorously to extract the diterpene products.

  • Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases.

  • Analysis: Carefully transfer the organic phase to a new vial and analyze the diterpene products by GC-MS.

  • Quantification: Use an internal standard to quantify the amount of product formed.

Heterologous Expression of Diterpene Synthases in E. coli

This protocol describes the expression of a diTPS gene in E. coli for subsequent purification and characterization.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET series) containing the diTPS gene

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT, protease inhibitors)

  • Sonication or French press equipment

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

Procedure:

  • Transformation: Transform the E. coli expression strain with the expression vector containing the diTPS gene.

  • Culture Growth: Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • Large-Scale Culture: Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 16-25°C) for 12-16 hours.

  • Cell Harvest: Harvest the cells by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate to remove cell debris.

  • Purification: Purify the diTPS from the soluble fraction using affinity chromatography according to the manufacturer's instructions.

  • Verification: Verify the purity and size of the purified protein by SDS-PAGE.

Cytochrome P450 Activity Assay with Diterpene Substrates

This protocol outlines a method to assess the activity of a CYP450 enzyme in modifying a labdane diterpene skeleton.

Materials:

  • Microsomes or purified CYP450 enzyme and its reductase partner

  • Labdane diterpene substrate

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, the CYP450-containing microsomes or purified enzymes, and the diterpene substrate.

  • Pre-incubation: Pre-incubate the mixture at the optimal temperature (typically 37°C) for a few minutes.

  • Initiation: Start the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Quenching: Stop the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile (B52724) or ethyl acetate).

  • Extraction and Clarification: Vortex the mixture and then centrifuge to pellet the protein and separate the phases.

  • Analysis: Transfer the supernatant or organic phase to a new vial and analyze the products by LC-MS to identify and quantify the modified diterpenes.

Conclusion

The biosynthetic pathway of labdane diterpenes is a testament to the elegance and complexity of natural product biosynthesis. The interplay between Class I and Class II diterpene synthases, followed by the decorative touches of cytochrome P450s and other tailoring enzymes, generates a vast chemical space with immense potential for drug discovery and development. By leveraging the quantitative data, detailed protocols, and visual aids provided in this guide, researchers can further unravel the intricacies of this pathway, paving the way for the sustainable production of these valuable compounds through metabolic engineering and synthetic biology.

References

The Golden Fern: An In-depth Technical Guide to the Ethnobotanical Uses of Cibotium barometz

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cibotium barometz (L.) J. Sm., commonly known as the Golden Hair Dog Fern or Scythian Lamb, is a perennial fern belonging to the Dicksoniaceae family. With a long history of use in traditional medicine systems across Asia, particularly in China, Vietnam, and Malaysia, this plant has garnered significant scientific interest for its diverse pharmacological properties.[1][2] Traditionally, its rhizomes and the characteristic golden hairs have been utilized to treat a variety of ailments, ranging from inflammatory conditions and bone disorders to bleeding and kidney ailments.[1][3] Modern pharmacological research has begun to validate these traditional uses, identifying a rich array of bioactive compounds, including phenolic acids, flavonoids, and steroids, responsible for its therapeutic effects.[1][4] This technical guide provides a comprehensive overview of the ethnobotanical applications of Cibotium barometz, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms of action to facilitate further research and drug development.

Traditional and Ethnobotanical Applications

The rhizome of Cibotium barometz is the primary part used in traditional medicine.[3] It is often processed by stir-frying with sand to remove the dense covering of golden hairs, which are also used topically for their hemostatic properties.[5][6] The traditional applications are extensive and include:

  • Musculoskeletal Disorders: Treatment of rheumatism, bone pain, and osteoporosis.[1][3]

  • Hemostasis: The golden hairs are applied topically to wounds to stop bleeding.[6]

  • Kidney and Liver Health: Used as a tonic for the kidney and liver.[3]

  • Inflammatory Conditions: Employed as an anti-inflammatory and anodyne (pain reliever).[3]

  • Other Uses: Treatment for ulcers, coughs, fainting, urinary system diseases, and reproductive disorders.[1][3]

Phytochemical Composition

Over 100 chemical compounds have been isolated and identified from Cibotium barometz, contributing to its wide range of biological activities.[1] The major classes of phytochemicals include:

  • Phenolic Acids: Caffeic acid, protocatechuic acid, p-hydroxybenzoic acid, chlorogenic acid, and ferulic acid.[3][4]

  • Flavonoids: Kaempferol, onychins, apigenin, vitexin, and (-)-epicatechin.[4][7]

  • Steroids: β-Sitosterol.[8]

  • Phenylpropanoids, Polyphenols, Terpenoids, and Polysaccharides. [1]

Metabolomic studies have revealed that the accumulation of these secondary metabolites varies with the developmental stage of the rhizome, with flavonoids being most abundant in mature rhizomes.[7]

Quantitative Pharmacological Data

The following tables summarize the quantitative data from various pharmacological studies on Cibotium barometz extracts and their isolated compounds.

Table 1: Antioxidant Activity
Extract/FractionAssayIC50 Value (μg/mL)Reference
Methanol Extract (Rhizome)DPPH Radical Scavenging44.2[3]
Methanol Extract (Rhizome)ABTS Radical Scavenging19.84[3]
Methanol Extract (Rhizome)Superoxide Anion Scavenging137.66[3]
Methanol Extract (Rhizome)Hydroxyl Radical Scavenging22.94[3]
Ethanol Extract (Hair)DPPH Radical Scavenging45.6 ± 0.038[6]
Table 2: Anti-inflammatory and Anti-ulcer Activity
Extract/CompoundModel/AssayActivityReference
C. barometz Leaf ExtractAntityrosinase Activity35% inhibition[3]
C. barometz Hair ExtractEthanol-induced gastric ulcer in ratsSignificant reduction in ulcer area[6]
Isolated CompoundsPGE2, COX-2, LOX-5 InhibitionCompound 1 IC50s: 0.22, 1.03, 1.37 µM[9]
Table 3: Antiviral Activity
ExtractVirusEC50 (μg/mL)CC50 (μg/mL)Selectivity Index (SI)Reference
CBE (Rhizome Extract)SARS-CoV<200>1667>59.4[10]
CBM (Rhizome Extract)SARS-CoV<200>1667>59.4[10]

EC50: 50% effective concentration for inhibiting viral replication. CC50: 50% cytotoxic concentration.

Signaling Pathways and Mechanisms of Action

Research into the molecular mechanisms of Cibotium barometz has elucidated its interaction with key cellular signaling pathways.

Anti-Osteoarthritis Mechanism via NF-κB Pathway Inhibition

Cibotium barometz water extract (CBWE) has demonstrated a chondroprotective effect in osteoarthritis (OA) models.[5] This effect is mediated through the inhibition of the NF-κB signaling pathway. In OA, pro-inflammatory cytokines like IL-1β trigger the activation of the NF-κB pathway, leading to the upregulation of matrix metalloproteinases (MMPs) such as MMP-1, MMP-3, and MMP-13, and the inflammatory enzyme COX-2. These enzymes degrade the cartilage matrix and promote inflammation. CBWE inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus and reduces its phosphorylation, thereby downregulating the expression of MMPs and COX-2.[5]

G IL1B IL-1β NFKB_p65_cytoplasm NF-κB p65 (Cytoplasm) IL1B->NFKB_p65_cytoplasm Activates CBWE Cibotium barometz Water Extract (CBWE) CBWE->NFKB_p65_cytoplasm Inhibits NFKB_p65_nucleus NF-κB p65 (Nucleus) (Phosphorylated) NFKB_p65_cytoplasm->NFKB_p65_nucleus Translocation & Phosphorylation MMPs_COX2 MMP-1, MMP-3, MMP-13, COX-2 (mRNA Expression) NFKB_p65_nucleus->MMPs_COX2 Upregulates Cartilage_Degradation Cartilage Degradation & Inflammation MMPs_COX2->Cartilage_Degradation G ECR Cibotium barometz Ethanol Extract (ECR) Akt Akt ECR->Akt Promotes Phosphorylation Atrophy_Genes MuRF-1, MAFbx (Atrophy Genes) ECR->Atrophy_Genes Represses mTOR mTOR Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Activates Protein_Synthesis Muscle Protein Synthesis p70S6K->Protein_Synthesis Promotes Muscle_Atrophy Muscle Atrophy Protein_Synthesis->Muscle_Atrophy Inhibits Atrophy_Genes->Muscle_Atrophy Dexamethasone Dexamethasone Dexamethasone->Atrophy_Genes Upregulates G Start Seed NHDF Cells in 6-well Plate Culture Culture to Confluence Start->Culture Scratch Create Scratch with Pipette Tip Culture->Scratch Wash Wash with PBS Scratch->Wash Treat Add Media with C. barometz Extract Wash->Treat Image_0h Image at 0 hours Treat->Image_0h Incubate Incubate for 24 hours Image_0h->Incubate Image_24h Image at 24 hours Incubate->Image_24h Analyze Measure Scratch Width & Analyze Migration Image_24h->Analyze

References

Methodological & Application

Application Note: Isolating 3-Acetoxy-8(17),13E-labdadien-15-oic acid

Application Notes & Protocols for the Quantification of 3-Acetoxy-8(17),13E-labdadien-15-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Acetoxy-8(17),13E-labdadien-15-oic acid is a labdane-type diterpene that has garnered interest for its potential biological activities.[1][2][3][4] Accurate and precise quantification of this compound in various matrices, such as plant extracts or biological fluids, is crucial for research and development. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet/Visible detection (HPLC-UV/Vis) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are presented with detailed experimental protocols and validation parameters to ensure reliability and reproducibility.

High-Performance Liquid Chromatography with UV/Vis Detection (HPLC-UV/Vis)

This method is suitable for the routine quantification of this compound in relatively clean sample matrices where high sensitivity is not the primary requirement.

1.1. Experimental Protocol

1.1.1. Sample Preparation (from Plant Material)

  • Extraction:

    • Accurately weigh 1.0 g of dried and powdered plant material.

    • Perform Ultrasound-Assisted Extraction (UAE) with 20 mL of methanol (B129727) for 30 minutes at 40°C.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more with fresh solvent.

    • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.[1]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried extract in 5 mL of methanol:water (1:1, v/v).

    • Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of methanol:water (1:1, v/v).

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 10 mL of water to remove polar impurities.

    • Elute the target analyte with 10 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase for HPLC analysis.

1.1.2. HPLC Instrumentation and Conditions

  • Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile (B52724):Water (75:25, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

  • Run Time: 20 minutes.

1.2. Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[5][6]

1.2.1. Data Presentation: HPLC-UV/Vis Method Validation Parameters

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995r² > 0.999
Range 1 - 200 µg/mL-
Limit of Detection (LOD) 0.3 µg/mLS/N ratio ≥ 3:1
Limit of Quantification (LOQ) 1.0 µg/mLS/N ratio ≥ 10:1
Precision (RSD%)
- Intra-day< 1.5%RSD ≤ 2%
- Inter-day< 2.0%RSD ≤ 2%
Accuracy (% Recovery) 98.5% - 101.2%95% - 105%
Specificity No interference from blank matrixPeak purity > 99%

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound in complex matrices like biological fluids.

2.1. Experimental Protocol

2.1.1. Sample Preparation (from Plasma)

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar labdane (B1241275) diterpene).

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection:

    • Transfer the supernatant to a new tube.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2.1.2. LC-MS/MS Instrumentation and Conditions

  • Instrument: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 60% B

    • 1-5 min: 60% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 60% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

2.1.3. Mass Spectrometry Parameters

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte (C₂₂H₃₄O₄, MW: 378.5 g/mol ): Precursor ion [M-H]⁻: m/z 377.2 → Product ions: m/z 317.2 (quantifier), m/z 273.2 (qualifier).

    • Internal Standard (IS): To be determined based on the selected standard.

  • Source Parameters:

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Desolvation Gas Flow: 800 L/hr.

2.2. Method Validation

2.2.1. Data Presentation: LC-MS/MS Method Validation Parameters

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9998r² > 0.999
Range 0.1 - 100 ng/mL-
Limit of Detection (LOD) 0.03 ng/mLS/N ratio ≥ 3:1
Limit of Quantification (LOQ) 0.1 ng/mLS/N ratio ≥ 10:1
Precision (RSD%)
- Intra-day< 5%RSD ≤ 15%
- Inter-day< 8%RSD ≤ 15%
Accuracy (% Recovery) 96.7% - 103.5%85% - 115%
Matrix Effect 92% - 108%Within acceptable range
Stability Stable for 24h at RT, 7 days at 4°C, 30 days at -80°C< 15% deviation

Visualizations

Workflow_HPLC_UV cluster_extraction Sample Preparation (Plant Material) cluster_cleanup SPE Cleanup cluster_analysis HPLC-UV Analysis weigh Weigh Dried Powder uae Ultrasound-Assisted Extraction (Methanol) weigh->uae centrifuge Centrifugation uae->centrifuge evaporate1 Evaporation centrifuge->evaporate1 reconstitute1 Reconstitution evaporate1->reconstitute1 condition Condition C18 SPE Cartridge reconstitute1->condition load Load Sample condition->load wash Wash with Water load->wash elute Elute with Methanol wash->elute evaporate2 Evaporation elute->evaporate2 reconstitute2 Reconstitute in Mobile Phase evaporate2->reconstitute2 inject Inject into HPLC reconstitute2->inject separate C18 Reverse-Phase Separation inject->separate detect UV Detection at 210 nm separate->detect quantify Quantification detect->quantify Workflow_LC_MSMS cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis plasma Plasma Sample + IS precipitate Protein Precipitation (Acetonitrile) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation (Nitrogen) supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UHPLC reconstitute->inject separate C18 Gradient Separation inject->separate ionize Electrospray Ionization (ESI-) separate->ionize detect MRM Detection ionize->detect quantify Quantification detect->quantify Validation_Relationship MethodValidation Analytical Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD Limit of Detection MethodValidation->LOD LOQ Limit of Quantification MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Linearity->Accuracy Linearity->Precision Precision->Accuracy LOD->LOQ LOQ->Linearity

References

Application Notes and Protocols for the HPLC Analysis of 3-Acetoxy-8(17),13E-labdadien-15-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Acetoxy-8(17),13E-labdadien-15-oic acid, a labdane-type diterpenoid. The outlined methodologies cover sample preparation, chromatographic conditions, and data analysis, offering a comprehensive guide for the quantification and purification of this compound.

Introduction

This compound is a diterpenoid that has been isolated from various natural sources, including the rhizomes of Cibotium barometz[1][2]. Labdane (B1241275) diterpenes are a class of natural products known for their diverse biological activities, making their accurate analysis and quantification crucial for research and drug development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of such compounds[3][4]. This application note presents a recommended starting method for the reversed-phase HPLC (RP-HPLC) analysis of this compound.

Experimental Protocols

The choice of sample preparation technique is critical for accurate and reproducible HPLC analysis. The appropriate method will depend on the sample matrix.

2.1.1. For Pure Compounds or Standards:

  • Accurately weigh a small amount of this compound.

  • Dissolve the compound in a suitable solvent such as methanol (B129727), acetonitrile, or a mixture of the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions to prepare calibration standards.

  • Filter the final solutions through a 0.45 µm syringe filter prior to injection into the HPLC system.

2.1.2. For Plant Extracts: A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to remove interfering matrix components. Matrix Solid-Phase Dispersion (MSPD) has also been shown to be an efficient method for extracting labdane diterpenoids from plant materials[3].

  • Liquid-Liquid Extraction (LLE) Protocol:

    • Homogenize the dried and powdered plant material.

    • Extract the material with a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate) using sonication or maceration.

    • Evaporate the solvent to obtain a crude extract.

    • Partition the crude extract between an immiscible organic solvent (e.g., ethyl acetate) and water.

    • Collect the organic phase containing the diterpenoid.

    • Evaporate the organic solvent and redissolve the residue in the mobile phase for HPLC analysis.

  • Solid-Phase Extraction (SPE) Protocol:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the crude extract (dissolved in a minimal amount of a suitable solvent) onto the cartridge.

    • Wash the cartridge with a polar solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.

    • Elute the target compound with a less polar solvent (e.g., methanol, acetonitrile, or a mixture).

    • Evaporate the eluate and reconstitute the residue in the mobile phase for HPLC analysis.

The following conditions are a recommended starting point for the analysis of this compound. Optimization may be required based on the specific HPLC system and sample matrix.

ParameterRecommended Condition
HPLC System A standard HPLC system with a pump, autosampler, column oven, and detector.
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Program 70% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 70% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV Detector at 210 nm
Injection Volume 10 µL

Note: The UV detection wavelength is an estimate based on the presence of a carboxylic acid and a double bond. An alternative is to use an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) for more sensitive and specific detection, especially in complex matrices[3].

Data Presentation

Quantitative data should be summarized for clarity and comparison. The following tables represent typical data that would be generated during method validation.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaRepresentative Value
Tailing Factor (T) T ≤ 21.1
Theoretical Plates (N) N > 20008500
Repeatability (%RSD) ≤ 2%0.8%

Table 2: Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%

Visualizations

The following diagram illustrates the general workflow for the HPLC analysis of this compound from a plant matrix.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Plant Material extraction Extraction (e.g., LLE or SPE) plant_material->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography detection Detection (UV @ 210 nm) chromatography->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting G cluster_validation Validation Parameters A Initial Method Development (Column, Mobile Phase Selection) B Method Optimization (Gradient, Flow Rate, Temperature) A->B C System Suitability Testing B->C D Method Validation C->D E Routine Analysis D->E V1 Linearity & Range V2 Accuracy & Precision V3 LOD & LOQ V4 Specificity

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of 3-Acetoxy-8(17),13E-labdadien-15-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-8(17),13E-labdadien-15-oic acid is a natural product with recognized vasorelaxant and hypotensive properties. Its mechanism of action is believed to involve the activation of the endothelial nitric oxide-cAMP pathway, modulation of potassium channels, and alteration of calcium mobilization. Understanding the precise chemical structure through NMR spectroscopy is fundamental for its further development as a potential therapeutic agent.

Hypothetical NMR Data

The following tables present hypothetical ¹H and ¹³C NMR data for this compound. These values are predicted based on the known chemical shifts of structurally related labdane (B1241275) diterpenoids and are intended to serve as a guide for researchers in the assignment of experimentally obtained spectra.

Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
34.51dd11.5, 4.5
135.68s
17a4.85s
17b4.55s
180.85s
190.87s
200.78s
OAc2.05s

Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Positionδ (ppm)
139.2
218.4
380.9
437.8
555.6
623.9
738.3
8148.5
956.4
1039.8
1121.7
1241.5
13115.8
14161.5
15172.1
1612.3
17106.3
1828.1
1916.5
2015.6
OAc (C=O)171.0
OAc (CH₃)21.3

Experimental Protocols

The following is a generalized experimental protocol for the isolation and NMR analysis of this compound.

Isolation of this compound
  • Extraction: Dried and powdered rhizomes of Cibotium barometz are extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.

  • Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

  • Chromatography: The ethyl acetate fraction, which is likely to contain the target compound, is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.

  • Purification: Fractions containing the compound of interest are further purified by repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

NMR Spectroscopic Analysis
  • Sample Preparation: A 5-10 mg sample of the purified compound is dissolved in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00).

  • ¹H NMR Spectroscopy:

    • Spectrometer: 500 MHz or higher field instrument.

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Parameters: Spectral width of 12-15 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Spectroscopy:

    • Spectrometer: 125 MHz or corresponding frequency for the instrument used.

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Acquisition Parameters: Spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry of the molecule.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

experimental_workflow start Dried Rhizomes of Cibotium barometz extraction Solvent Extraction (e.g., Methanol) start->extraction fractionation Solvent Partitioning (Hexane, EtOAc, BuOH) extraction->fractionation column_chrom Silica Gel Column Chromatography fractionation->column_chrom purification Preparative HPLC column_chrom->purification pure_compound Pure 3-Acetoxy-8(17),13E- labdadien-15-oic acid purification->pure_compound nmr_analysis NMR Spectroscopic Analysis (1D and 2D NMR) pure_compound->nmr_analysis structure_elucidation Structure Elucidation nmr_analysis->structure_elucidation

Isolation and structure elucidation workflow.
Proposed Signaling Pathway

Based on existing research, the following diagram illustrates the proposed signaling pathway for the vasorelaxant effects of this compound.

signaling_pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell compound 3-Acetoxy-8(17),13E- labdadien-15-oic acid eNOS eNOS compound->eNOS Activates Ca_influx Ca2+ Influx compound->Ca_influx Inhibits NO Nitric Oxide (NO) eNOS->NO sGC sGC NO->sGC cGMP cGMP sGC->cGMP Converts GTP GTP GTP K_channel K+ Channels cGMP->K_channel Opens Vasodilation Vasodilation K_channel->Vasodilation Hyperpolarization Ca_influx->Vasodilation

Proposed vasorelaxant signaling pathway.

Application Notes and Protocols: In Vitro Assays for 3-Acetoxy-8(17),13E-labdadien-15-oic Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-8(17),13E-labdadien-15-oic acid is a labdane-type diterpene that has garnered interest for its potential therapeutic properties. This document provides detailed application notes and protocols for a range of in vitro assays to evaluate its biological activities, with a focus on its anti-inflammatory, vasorelaxant, and cytotoxic effects. The provided methodologies are based on established techniques for characterizing natural products.

Data Presentation

Table 1: Vasorelaxant Activity of this compound

AssayTissue/CellsAgonistConcentration Range (µM)Observed Effect
Vascular ReactivityRat Aortic RingsPhenylephrine, KCl0.1 - 300Concentration-dependent relaxation[1]
Nitric Oxide ProductionEndothelial Cells-Not specifiedIncreased nitric oxide concentration[1]
cGMP LevelsEndothelium-intact Aortas-Not specifiedIncreased cGMP levels[1]
Cytosolic Ca2+Vascular Smooth Muscle Cells-Not specifiedDecreased cytosolic Ca2+ concentration[1]

Table 2: Reference Cytotoxic Activity of Other Labdane (B1241275) Diterpenes

This table provides context on the potential cytotoxic activity of the labdane diterpene class of compounds. The specific activity of this compound may vary.

Labdane DiterpeneCancer Cell LineIC50 (µM)Reference
(13E)-labd-13-ene-8α, 15-diolCCRF-CEM14.0 (µg/mL)[2]
(13E)-labd-13-ene-8α, 15-diolMOLT312.7 (µg/mL)[2]
15-acetoxyimbricatolic acid benzylamideAGS (gastric epithelial)>1000[3]
15-acetoxylabd-8(9)-en-19-oic acid benzylamideAGS (gastric epithelial)>1000[3]
15-acetoxy-19-labdanoic acidMRC-5 (lung fibroblasts)27[4]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Anti-Inflammatory Assays

This protocol measures the inhibitory effect of the compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

Materials:

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect 100 µL of the culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess Reagent (mix equal volumes of Part A and Part B immediately before use) to each supernatant sample.

  • Incubation and Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540-550 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

This protocol quantifies the effect of the compound on the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Materials:

  • RAW 264.7 macrophage cell line

  • LPS

  • ELISA kits for TNF-α and IL-6

  • 96-well ELISA plates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 10% FBS)

  • Substrate solution (TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed and treat RAW 264.7 cells with the compound and LPS as described in the NO production assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA:

    • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

    • Wash the plate and block with assay diluent for 1-2 hours.

    • Add standards and cell culture supernatants to the wells and incubate for 2 hours.

    • Wash the plate and add the detection antibody. Incubate for 1-2 hours.

    • Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP). Incubate for 20-30 minutes.

    • Wash the plate and add the substrate solution. Incubate until color develops.

    • Add the stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the cytokine concentrations from the standard curve and determine the percentage of inhibition.

Mechanism of Action Assays

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.

Materials:

  • Cancer cell line of interest

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

This assay determines the effect of the compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% cold ethanol (B145695)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound for the desired duration.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

This assay measures the generation of intracellular ROS using a fluorescent probe like DCFH-DA.

Materials:

  • Cell line of interest

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate or appropriate culture vessel.

  • Compound Treatment: Treat cells with this compound.

  • Probe Loading: Incubate the cells with DCFH-DA (e.g., 10 µM) for 30-60 minutes at 37°C.

  • Measurement: Wash the cells to remove excess probe and measure the fluorescence (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Quantify the change in fluorescence intensity relative to an untreated control.

Mandatory Visualizations

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_anti_inflammatory Anti-inflammatory Assessment cluster_moa Mechanism of Action C1 Seed Cancer Cells C2 Treat with Compound C1->C2 C3 MTT Assay C2->C3 C4 Determine IC50 C3->C4 A1 Seed Macrophages (RAW 264.7) A2 Pre-treat with Compound A1->A2 A3 Stimulate with LPS A2->A3 A4 Griess Assay (NO) A3->A4 A5 ELISA (TNF-α, IL-6) A3->A5 M1 Treat Cancer Cells M2 Apoptosis Assay (Annexin V) M1->M2 M3 Cell Cycle Analysis (PI) M1->M3 M4 ROS Assay (DCFH-DA) M1->M4

Caption: Experimental workflow for in vitro evaluation.

no_cgmp_pathway compound 3-Acetoxy-8(17),13E- labdadien-15-oic acid eNOS eNOS compound->eNOS Activates K_channels K+ Channels compound->K_channels Opens NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_influx Ca2+ Influx (Vascular Smooth Muscle) PKG->Ca_influx Inhibits Relaxation Vasorelaxation PKG->Relaxation Ca_influx->Relaxation Leads to Contraction (Inhibition leads to Relaxation) K_channels->Relaxation

Caption: NO-cGMP signaling pathway in vasorelaxation.

apoptosis_pathway compound 3-Acetoxy-8(17),13E- labdadien-15-oic acid (Hypothesized) ROS Increased ROS compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax (Pro-apoptotic) Mitochondria->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothesized intrinsic apoptosis pathway.

References

Application Notes and Protocols for Cell-Based Assays Using 3-Acetoxy-8(17),13E-labdadien-15-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-8(17),13E-labdadien-15-oic acid is a labdane-type diterpenoid, a class of natural compounds known for a wide range of biological activities. This document provides detailed application notes and protocols for conducting cell-based assays to investigate the vasorelaxant, anti-inflammatory, and cytotoxic properties of this compound. The provided methodologies are intended to serve as a comprehensive guide for researchers in pharmacology and drug discovery.

Compound Information

  • Compound Name: this compound

  • Synonyms: Alepterolic acid acetate

  • CAS Number: 63399-37-1

  • Molecular Formula: C₂₂H₃₄O₄

  • Source: Can be isolated from the rhizomes of Cibotium barometz (L.) J.Sm.[1]

Biological Activities and Applications

This compound has demonstrated significant vasorelaxant and hypotensive effects.[1][2] The primary mechanism of action involves the activation of the endothelial nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway, modulation of potassium (K⁺) channels, and alteration of intracellular calcium (Ca²⁺) mobilization.[1][2]

Structurally related labdane (B1241275) diterpenes have also been reported to possess anti-inflammatory and cytotoxic activities, suggesting that this compound may have similar properties.[2][3][4] This document outlines protocols to explore these potential therapeutic applications.

Quantitative Data Summary

The following tables summarize key quantitative data for the application of this compound in various cell-based assays.

Table 1: Vasorelaxant Activity Data

ParameterValueCell/Tissue TypeReference
Concentration Range0.1–300 µmol/LRat aortic rings[1]
EffectConcentration-dependent relaxationEndothelium-intact and -denuded aortas[1]

Table 2: Suggested Concentration Ranges for In Vitro Assays

Assay TypeCell LineSuggested Concentration Range (µM)Notes
Cytotoxicity (e.g., MTT assay)A549, SK-OV-3, HCT116, MCF-71 - 100Based on data from structurally similar labdane diterpenes.
Anti-inflammatory (e.g., NO inhibition)RAW 264.7 Macrophages1 - 50Based on IC50 values of related labdane diterpenes for NO inhibition.[4]

Experimental Protocols

Vasorelaxant and Endothelial Function Assays

This protocol describes the measurement of cytosolic calcium concentration ([Ca²⁺]c) in VSMCs using the fluorescent indicator Fluo-4 AM.

Materials:

  • Primary vascular smooth muscle cells (VSMCs)

  • Fluo-4 AM (acetoxymethyl ester)

  • Anhydrous DMSO

  • Pluronic® F-127

  • Physiological saline buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • This compound

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Culture VSMCs to 80-90% confluency in a suitable imaging plate or dish.

  • Reagent Preparation:

    • Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic® F-127 in anhydrous DMSO.

  • Loading Solution Preparation:

    • For a final Fluo-4 AM concentration of 4 µM and a final Pluronic® F-127 concentration of 0.02%, mix equal volumes of the Fluo-4 AM stock and Pluronic® F-127 stock.

    • Dilute this mixture into the physiological saline buffer to achieve the final desired Fluo-4 AM concentration (typically 1-5 µM).

  • Cell Loading:

    • Wash the cells once with the physiological saline buffer.

    • Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C.

    • Wash the cells twice with fresh, warm physiological saline buffer.

  • De-esterification: Add fresh physiological saline buffer and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the Fluo-4 AM.

  • Calcium Imaging:

    • Acquire baseline fluorescence images before adding the stimulus.

    • Add this compound at various concentrations.

    • Record the changes in fluorescence intensity over time using a fluorescence microscope (Excitation: ~494 nm, Emission: ~516 nm).

This protocol details the detection of intracellular NO in endothelial cells using DAF-FM Diacetate.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or similar

  • DAF-FM Diacetate

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture: Culture endothelial cells to 80-90% confluency.

  • Reagent Preparation: Prepare a 5 mM stock solution of DAF-FM Diacetate in anhydrous DMSO.

  • Cell Loading:

    • Dilute the DAF-FM Diacetate stock solution in serum-free medium to a final concentration of 5-10 µM.

    • Incubate the cells with the DAF-FM Diacetate loading solution for 30-60 minutes at 37°C.

    • Wash the cells twice with PBS.

  • De-esterification: Add fresh medium and incubate for an additional 15-20 minutes to allow for complete de-esterification.

  • Treatment and Measurement:

    • Treat the cells with various concentrations of this compound.

    • Measure the fluorescence intensity using a fluorescence microscope (Excitation: ~495 nm, Emission: ~515 nm) or a flow cytometer.

Cyclic GMP and cAMP levels in cell lysates can be quantified using commercially available Enzyme Immunoassay (EIA) kits.

Materials:

  • Endothelial cells or VSMCs

  • This compound

  • 0.1 M HCl

  • Commercial cGMP and cAMP EIA kits

Procedure:

  • Cell Culture and Treatment: Culture cells to confluency and treat with this compound for the desired time.

  • Cell Lysis: Lyse the cells using 0.1 M HCl to stop phosphodiesterase activity.

  • Quantification: Follow the manufacturer's protocol for the specific cGMP or cAMP EIA kit. This typically involves a competitive immunoassay where the amount of colored product is inversely proportional to the amount of cyclic nucleotide in the sample.

Anti-inflammatory Assays

This protocol measures the inhibitory effect of the compound on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allow them to adhere overnight.[5]

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours to induce NO production.[5]

  • Griess Reaction:

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent to each well and incubate for 10 minutes at room temperature.[5]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Cytotoxicity Assay

This protocol assesses the effect of the compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, SK-OV-3, HCT116, MCF-7)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • This compound

  • 96-well plate

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Visualizations

Vasorelaxant_Signaling_Pathway cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell Compound 3-Acetoxy-8(17),13E- labdadien-15-oic acid EndothelialCell Endothelial Cell Compound->EndothelialCell Activates eNOS eNOS NO Nitric Oxide (NO) eNOS->NO Produces VSMC Vascular Smooth Muscle Cell (VSMC) NO->VSMC Diffuses to sGC sGC cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates Ca_decrease [Ca²⁺]c Decrease PKG->Ca_decrease Leads to K_channels K⁺ Channels PKG->K_channels Activates Relaxation Vasorelaxation Ca_decrease->Relaxation Hyperpolarization Hyperpolarization K_channels->Hyperpolarization Hyperpolarization->Relaxation

Caption: Vasorelaxant signaling pathway of this compound.

Anti_Inflammatory_Workflow Start Seed RAW 264.7 cells in 96-well plate Pretreat Pre-treat with 3-Acetoxy-8(17),13E- labdadien-15-oic acid Start->Pretreat Stimulate Stimulate with LPS (1 µg/mL) for 24 hours Pretreat->Stimulate Collect Collect supernatant Stimulate->Collect Griess Perform Griess Assay Collect->Griess Measure Measure absorbance at 540 nm Griess->Measure Analyze Analyze NO production Measure->Analyze Cytotoxicity_Assay_Workflow Seed Seed cancer cells in 96-well plate Treat Treat with various concentrations of 3-Acetoxy-8(17),13E- labdadien-15-oic acid (24-72h) Seed->Treat AddMTT Add MTT solution (4 hours incubation) Treat->AddMTT Solubilize Solubilize formazan crystals with DMSO AddMTT->Solubilize Read Read absorbance at 570 nm Solubilize->Read Calculate Calculate % viability and IC₅₀ Read->Calculate

References

Application Notes and Protocols for Studying 3-Acetoxy-8(17),13E-labdadien-15-oic Acid Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current knowledge and experimental protocols for investigating the biological effects of 3-Acetoxy-8(17),13E-labdadien-15-oic acid, a labdane-type diterpenoid isolated from the rhizomes of Cibotium barometz. The primary focus of existing research has been on its cardiovascular properties; however, based on the activities of structurally similar labdane (B1241275) diterpenoids, this document also outlines potential avenues for research into its anti-inflammatory, anticancer, and antimicrobial effects.

Cardiovascular Effects

This compound has demonstrated significant vasorelaxant and hypotensive activities. The primary animal models used to investigate these effects are normotensive and hypertensive rats.

Animal Models
  • Normotensive Model: Male Wistar rats are a standard model for initial screening of cardiovascular effects.

  • Hypertensive Model: The two-kidney, one-clip (2K-1C) renal hypertension model in Wistar rats is a well-established model of renovascular hypertension and is used to assess the efficacy of antihypertensive compounds.[1]

Quantitative Data Summary
ParameterAnimal ModelTreatment and DoseOutcomeReference
Blood Pressure Conscious Normotensive Wistar RatsIntravenous administration (0.3–3 mg/kg)Induces hypotension. This effect is partially reduced by L-NAME, suggesting nitric oxide involvement.[2][Eur J Pharmacol. 2014 Mar 5;726:66-76]
Blood Pressure Conscious 2K-1C Hypertensive RatsIntravenous administration (0.3–3 mg/kg)Induces hypotension.[1][Arq Bras Cardiol. 2016 Jun;106(6):481-90]
Vascular Relaxation Isolated Aortic Rings from Wistar RatsConcentration-dependent (0.1–300 µmol/l)Relaxes both endothelium-intact and endothelium-denuded aortas pre-contracted with phenylephrine (B352888) or KCl.[2][Eur J Pharmacol. 2014 Mar 5;726:66-76]
Experimental Protocols

In Vivo Hypotensive Effect Measurement

  • Animal Preparation: Male Wistar rats (normotensive or 2K-1C hypertensive) are anesthetized. Catheters are implanted in the femoral artery and vein for blood pressure measurement and drug administration, respectively. The catheters are tunneled subcutaneously and exteriorized at the dorsal cervical region.

  • Blood Pressure Measurement: After a recovery period, the arterial catheter is connected to a pressure transducer coupled to a data acquisition system for continuous monitoring of blood pressure and heart rate in conscious, freely moving rats.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., DMSO and saline) and administered intravenously at doses ranging from 0.3 to 3 mg/kg.[1][2]

  • Data Analysis: Changes in mean arterial pressure and heart rate are recorded and analyzed.

Ex Vivo Vasorelaxant Effect Measurement

  • Tissue Preparation: Thoracic aortas are isolated from male Wistar rats and cut into rings. The endothelium can be mechanically removed for some rings to assess endothelium-dependent effects.

  • Organ Bath Setup: Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. Changes in isometric tension are recorded.

  • Experimental Procedure: The rings are pre-contracted with phenylephrine or KCl. Once a stable contraction is achieved, cumulative concentrations of this compound (0.1–300 µmol/l) are added to the organ bath to elicit relaxation.[2]

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine or KCl.

Signaling Pathway for Vasorelaxant Effects

G cluster_endothelial Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell (VSMC) Compound This compound eNOS eNOS Compound->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC sGC NO->sGC NO->sGC cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG PKG cGMP->PKG Activates Ca_channels Ca²⁺ Channels PKG->Ca_channels Inhibits K_channels K⁺ Channels PKG->K_channels Activates Relaxation Vasorelaxation Ca_channels->Relaxation Leads to K_channels->Relaxation Leads to

Caption: Signaling pathway of this compound-induced vasorelaxation.

Potential Anti-inflammatory Effects (Inferred)

While no direct studies on the anti-inflammatory properties of this compound have been published, numerous other labdane diterpenoids exhibit potent anti-inflammatory activity.[3][4] This suggests that this compound is a promising candidate for investigation in this area.

Proposed Animal Models
  • Acute Inflammation:

    • Carrageenan-induced Paw Edema in Rats/Mice: A classic model to screen for acute anti-inflammatory effects.

    • 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced Ear Edema in Mice: A model for topical anti-inflammatory activity.[1]

  • Chronic Inflammation:

    • Cotton Pellet-induced Granuloma in Rats: A model to evaluate the effects on the proliferative phase of inflammation.

Proposed Experimental Protocols

Carrageenan-induced Paw Edema

  • Animal Groups: Male Wistar rats or Swiss albino mice are divided into control, vehicle, positive control (e.g., indomethacin), and test groups.

  • Drug Administration: this compound is administered orally or intraperitoneally at various doses one hour before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of carrageenan is administered into the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

TPA-induced Ear Edema

  • Animal Groups: Mice are divided into control, vehicle, positive control (e.g., dexamethasone), and test groups.

  • Induction of Edema: TPA is topically applied to the inner and outer surfaces of the right ear.

  • Drug Administration: this compound is applied topically to the ear, typically before or after the TPA application.

  • Measurement of Edema: After a set time (e.g., 6 hours), a biopsy punch of the ear is taken, and the weight of the punch is measured. The difference in weight between the treated and untreated ears indicates the degree of edema.

  • Data Analysis: The percentage inhibition of edema is calculated.

Experimental Workflow for Anti-inflammatory Screening

G cluster_workflow Anti-inflammatory Activity Screening Workflow Start Start Animal_Model Select Animal Model (e.g., Rat/Mouse) Start->Animal_Model Grouping Group Animals (Control, Vehicle, Test, Positive Control) Animal_Model->Grouping Drug_Admin Administer This compound Grouping->Drug_Admin Inflammation_Induction Induce Inflammation (e.g., Carrageenan, TPA) Drug_Admin->Inflammation_Induction Measurement Measure Inflammatory Response (e.g., Paw Volume, Ear Weight) Inflammation_Induction->Measurement Data_Analysis Analyze Data (% Inhibition) Measurement->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vivo screening of anti-inflammatory effects.

Potential Anticancer Effects (Inferred)

Several labdane diterpenes, such as sclareol (B1681606) and andrographolide, have demonstrated significant anticancer activities through the induction of apoptosis and cell cycle arrest.[2][5] This suggests that this compound may also possess cytotoxic properties against cancer cells.

Proposed Animal Models
  • Xenograft Models: Human tumor cells (e.g., colon, breast, or lung cancer cell lines) are implanted subcutaneously into immunodeficient mice (e.g., NOD/SCID or nude mice). This allows for the evaluation of the compound's effect on tumor growth in an in vivo setting.[2]

Proposed Experimental Protocols

Human Tumor Xenograft Model

  • Cell Culture: The selected human cancer cell line is cultured in vitro.

  • Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

  • Drug Administration: Once tumors reach a certain volume, mice are randomized into treatment and control groups. This compound is administered (e.g., intraperitoneally or orally) at various doses for a specified period.

  • Data Analysis: Tumor growth inhibition is calculated. At the end of the study, tumors can be excised for further analysis (e.g., histology, western blotting for apoptotic markers).

Potential Antimicrobial and Antiviral Effects (Inferred)

Labdane diterpenoids have also been reported to possess a broad spectrum of antimicrobial and antiviral activities.[6][7]

Proposed Animal Models
  • Bacterial Infection Models: Murine models of bacterial infection (e.g., Staphylococcus aureus skin infection or systemic infection) can be used to evaluate the in vivo efficacy of the compound.

  • Viral Infection Models: Depending on the in vitro antiviral spectrum, models such as influenza virus infection in mice could be employed.

Proposed Experimental Protocols

Murine Model of Bacterial Skin Infection

  • Animal Preparation: A small area of the dorsal skin of mice is shaved and abraded.

  • Infection: A suspension of a pathogenic bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) is topically applied to the abraded skin.

  • Treatment: A topical formulation of this compound is applied to the infected area at different concentrations.

  • Evaluation: The progression of the skin lesion is monitored daily. At the end of the experiment, the skin tissue can be homogenized to determine the bacterial load (colony-forming units).

Disclaimer: The proposed applications in anti-inflammatory, anticancer, and antimicrobial research are based on the known activities of structurally related compounds. These potential effects of this compound require experimental validation.

References

Application Notes and Protocols for Measuring Vasodilation Induced by 3-Acetoxy-8(17),13E-labdadien-15-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-8(17),13E-labdadien-15-oic acid, a labdane-type diterpene, has demonstrated significant vasorelaxant and hypotensive properties.[1][2] Understanding the mechanisms by which this compound induces vasodilation is crucial for its potential development as a therapeutic agent for cardiovascular diseases. These application notes provide detailed protocols for measuring the vasodilatory effects of this compound, both in vitro and in vivo. The described experimental procedures are designed to elucidate the signaling pathways involved, including the nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) pathway, the role of potassium (K+) channels, and the modulation of intracellular calcium (Ca2+) mobilization.[1]

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols.

Table 1: In Vitro Vasorelaxant Effects on Isolated Aortic Rings

ParameterValue
Pre-contraction AgentPhenylephrine (B352888) (1 µM) or KCl (80 mM)
Concentration Range of Test Compound0.1 - 300 µmol/L
With Intact Endothelium
EC50Report as µM
Emax (% Relaxation)Report as %
With Denuded Endothelium
EC50Report as µM
Emax (% Relaxation)Report as %
In the Presence of L-NAME (100 µM)
EC50Report as µM
Emax (% Relaxation)Report as %
In the Presence of K+ Channel Blockers (e.g., 4-AP, Glibenclamide)
EC50Report as µM
Emax (% Relaxation)Report as %

Table 2: Effects on Second Messengers and Intracellular Ions

MeasurementMethodExpected Outcome with this compound
cGMP LevelsEnzyme Immunoassay (EIA)Increased in endothelium-intact aortas[1]
cAMP LevelsEnzyme Immunoassay (EIA)No significant change[1]
Nitrate (B79036)/Nitrite (NOx) LevelsChemiluminescence AssayIncreased in endothelium-intact aortas[1][3]
Intracellular NO ([NO]c)Flow Cytometry with NO-sensitive dyeIncreased in endothelial cells[1]
Cytosolic Ca2+ ([Ca2+]c)Confocal Microscopy with Ca2+-sensitive dyeDecreased in vascular smooth muscle cells[1]

Table 3: In Vivo Hypotensive Effects in Conscious Rats

ParameterValue
Animal ModelNormotensive or Hypertensive Rats
Administration RouteIntravenous (i.v.)
Dosage Range0.3 - 3 mg/kg
MeasurementMean Arterial Pressure (MAP)
Baseline MAP Report as mmHg
MAP after Administration Report as mmHg
% Decrease in MAP Report as %
Effect of L-NAME Pre-treatment Hypotensive effect is partially reduced[4][1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in the vasodilatory action of this compound and the general experimental workflows.

cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell Compound 3-Acetoxy-8(17),13E- labdadien-15-oic acid eNOS eNOS Compound->eNOS Activates K_channels K+ Channels Compound->K_channels Directly Opens? Ca_channels Voltage-gated Ca2+ Channels Compound->Ca_channels Directly Inhibits? NO Nitric Oxide (NO) eNOS->NO Produces L_Arg L-Arginine L_Arg->eNOS sGC sGC NO->sGC Diffuses and Activates cGMP cGMP sGC->cGMP Produces GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates PKG->K_channels Opens Ca_SR Sarcoplasmic Reticulum Ca2+ Release PKG->Ca_SR Inhibits Hyperpolarization Hyperpolarization K_channels->Hyperpolarization Leads to Hyperpolarization->Ca_channels Inhibits Ca_influx Ca2+ Influx Ca_channels->Ca_influx Mediates Relaxation Vasodilation Ca_channels->Relaxation Reduced Ca2+ influx promotes relaxation Contraction Contraction Ca_channels->Contraction Inhibition leads to reduced contraction Ca_influx->Contraction Ca_SR->Relaxation Reduced Ca2+ release promotes relaxation Ca_SR->Contraction

Caption: Signaling pathway of this compound-induced vasodilation.

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Aorta Isolate Thoracic Aorta from Rat Rings Prepare Aortic Rings (2-3 mm) Aorta->Rings Myograph Mount Rings in Wire Myograph Rings->Myograph Equilibrate Equilibrate and Apply Tension Myograph->Equilibrate Precontract Pre-contract with Phenylephrine or KCl Equilibrate->Precontract AddCompound Add Cumulative Concentrations of This compound Precontract->AddCompound Record Record Isometric Tension (Vasorelaxation) AddCompound->Record Analysis Data Analysis (EC50, Emax) Record->Analysis Rat Conscious Rat with Implanted Catheter Baseline Record Baseline Blood Pressure Rat->Baseline Administer Administer 3-Acetoxy-8(17),13E- labdadien-15-oic acid (i.v.) Baseline->Administer RecordBP Continuously Record Blood Pressure Administer->RecordBP AnalyzeBP Analyze Change in Mean Arterial Pressure RecordBP->AnalyzeBP

Caption: General experimental workflows for in vitro and in vivo vasodilation studies.

Experimental Protocols

In Vitro Vasodilation Measurement Using Isolated Aortic Rings

This protocol details the measurement of vasorelaxation in response to this compound using an isolated tissue bath system.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, CaCl2 2.5, and glucose 11.1

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Phenylephrine (Phe)

  • Potassium chloride (KCl)

  • This compound

  • L-NG-nitroarginine methyl ester (L-NAME)

  • Potassium channel blockers (e.g., 4-aminopyridine, glibenclamide)

  • Isolated organ bath system with isometric force transducers

Procedure:

  • Aorta Dissection and Ring Preparation:

    • Euthanize the rat via an approved method.

    • Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Clean the aorta of adhering connective and adipose tissues.

    • Cut the aorta into rings of 2-3 mm in length.

    • For endothelium-denuded rings, gently rub the intimal surface with a pair of fine forceps.

  • Mounting and Equilibration:

    • Mount each aortic ring in an organ bath chamber containing Krebs-Henseleit solution at 37°C and continuously bubble with carbogen gas.

    • Connect the rings to isometric force transducers.

    • Apply a resting tension of 1.5 g and allow the rings to equilibrate for at least 60 minutes, changing the buffer every 15 minutes.

  • Viability and Endothelium Integrity Check:

    • After equilibration, contract the rings with 80 mM KCl.

    • Wash the rings and allow them to return to baseline.

    • To check for endothelium integrity, pre-contract the rings with 1 µM phenylephrine and then add 10 µM acetylcholine. A relaxation of more than 80% indicates an intact endothelium.

  • Vasodilation Assay:

    • Pre-contract the aortic rings with a submaximal concentration of phenylephrine (1 µM) or KCl (80 mM) to induce a stable contraction.

    • Once a stable plateau is reached, add cumulative concentrations of this compound (0.1 µM to 300 µM) to the organ bath.

    • Record the relaxation response after each addition.

  • Mechanism of Action Studies:

    • To investigate the role of the NO-cGMP pathway, incubate endothelium-intact rings with L-NAME (100 µM) for 30 minutes before pre-contraction and the addition of the test compound.

    • To investigate the involvement of K+ channels, incubate rings with specific K+ channel blockers for 30 minutes prior to the vasodilation assay.

Measurement of cGMP and Nitrate/Nitrite (NOx) Levels

Materials:

  • Aortic rings treated as described above

  • Liquid nitrogen

  • Homogenization buffer

  • cGMP Enzyme Immunoassay (EIA) kit

  • Nitrate/Nitrite colorimetric or chemiluminescence assay kit

Procedure:

  • Sample Preparation:

    • At the end of the vasodilation experiment, rapidly freeze the aortic rings in liquid nitrogen.

    • Homogenize the frozen tissues in an appropriate buffer as per the assay kit instructions.

    • Centrifuge the homogenates and collect the supernatant.

  • cGMP Measurement:

    • Follow the protocol provided with the cGMP EIA kit to measure the concentration of cGMP in the supernatant.

  • Nitrate/Nitrite Measurement:

    • Follow the protocol of the chosen nitrate/nitrite assay kit. This typically involves the enzymatic conversion of nitrate to nitrite, followed by a colorimetric reaction.

Measurement of Intracellular Nitric Oxide ([NO]c) in Endothelial Cells

Materials:

  • Cultured endothelial cells (e.g., HUVECs)

  • NO-sensitive fluorescent dye (e.g., DAF-FM diacetate)

  • This compound

  • Flow cytometer

Procedure:

  • Cell Preparation and Staining:

    • Culture endothelial cells to confluency.

    • Load the cells with an NO-sensitive fluorescent dye according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

  • Stimulation and Measurement:

    • Treat the stained cells with this compound at various concentrations.

    • Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates an increase in intracellular NO.

Measurement of Cytosolic Calcium ([Ca2+]c) in Vascular Smooth Muscle Cells (VSMCs)

Materials:

  • Cultured vascular smooth muscle cells

  • Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM)

  • This compound

  • Confocal microscope with a ratiometric imaging system

Procedure:

  • Cell Preparation and Staining:

    • Culture VSMCs on glass coverslips.

    • Load the cells with a Ca2+-sensitive fluorescent dye.

    • Wash the cells to remove extracellular dye.

  • Calcium Imaging:

    • Mount the coverslip on the stage of a confocal microscope.

    • Perfuse the cells with a buffer containing a vasoconstrictor (e.g., phenylephrine) to induce an increase in [Ca2+]c.

    • Once a stable increase in [Ca2+]c is observed, perfuse the cells with a solution containing this compound.

    • Record the changes in fluorescence intensity over time to determine the effect of the compound on cytosolic calcium levels.

In Vivo Blood Pressure Measurement in Conscious Rats

Materials:

  • Conscious, freely moving rats with implanted telemetry devices or arterial catheters

  • This compound formulated for intravenous administration

  • Blood pressure recording system

Procedure:

  • Animal Preparation:

    • Surgically implant a telemetry transmitter or an arterial catheter for direct blood pressure measurement.

    • Allow the animals to recover fully from surgery.

  • Blood Pressure Recording:

    • Record the baseline mean arterial pressure (MAP) and heart rate for a stable period.

    • Administer this compound intravenously at doses ranging from 0.3 to 3 mg/kg.[1]

    • Continuously monitor and record blood pressure and heart rate after administration.

  • Data Analysis:

    • Calculate the change in MAP from baseline to determine the hypotensive effect of the compound.

    • To investigate the role of NO, pre-treat a group of animals with L-NAME before administering the test compound and compare the hypotensive response.

References

Application Notes and Protocols: Assessing Hypotensive Effects of 3-Acetoxy-8(17),13E-labdadien-15-oic acid in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: These application notes provide a comprehensive overview and detailed protocols for evaluating the hypotensive (blood pressure-lowering) effects of the labdane-type diterpene, 3-Acetoxy-8(17),13E-labdadien-15-oic acid, in vivo. This compound has demonstrated significant vasorelaxant and hypotensive activities, making it a subject of interest for cardiovascular research and potential therapeutic development. The provided protocols are based on established methodologies for cardiovascular assessment in rodent models.

Mechanism of Action and Signaling Pathway

This compound induces hypotension through a multi-faceted mechanism primarily targeting the vascular system. Key actions include the activation of the endothelial nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway, the opening of potassium (K+) channels, and the modulation of calcium (Ca2+) mobilization in vascular smooth muscle cells.[1][2]

The compound stimulates endothelial cells to produce NO, which then diffuses into adjacent vascular smooth muscle cells. In these cells, NO activates soluble guanylate cyclase (sGC), leading to an increase in intracellular cGMP levels.[1] Elevated cGMP activates protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade results in the opening of K+ channels, leading to hyperpolarization of the cell membrane, and a decrease in intracellular Ca2+ concentration ([Ca2+]c), ultimately causing vasorelaxation and a reduction in blood pressure.[1][2]

Signaling_Pathway cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell (VSMC) Compound 3-Acetoxy-8(17),13E- labdadien-15-oic acid eNOS eNOS Compound->eNOS + NO NO eNOS->NO produces sGC sGC NO->sGC diffuses & activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG PKG cGMP->PKG + K_channel K+ Channels PKG->K_channel opens Ca_channel Ca2+ Channels PKG->Ca_channel inhibits Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Ca_influx [Ca2+]c Influx Ca_channel->Ca_influx Vasorelaxation Vasorelaxation Ca_influx->Vasorelaxation leads to (when reduced) Hyperpolarization->Vasorelaxation Blood_Pressure ↓ Blood Pressure Vasorelaxation->Blood_Pressure

Caption: Signaling pathway of this compound.

Quantitative Data Presentation

The hypotensive effect of this compound administered intravenously (IV) to conscious rats is summarized below.

Animal ModelCompound Dose (IV)Parameter MeasuredObserved EffectReference
Normotensive Wistar Rats0.3 - 3 mg/kgMean Arterial Pressure (MAP)Dose-dependent decrease in blood pressure.[1]
Hypertensive Rats (2K-1C)0.3 - 3 mg/kgMean Arterial Pressure (MAP)Significant hypotensive effect observed.[3][4][5]
Normotensive Wistar Rats0.3 - 3 mg/kgHeart RateNot significantly altered (data inferred from primary focus on BP).[1]

Experimental Protocols

The following protocols describe the in vivo assessment of the hypotensive effects of this compound in rats. Both non-invasive and invasive methods for blood pressure measurement are presented.

Experimental Workflow Overview

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis A1 Animal Acclimatization (1 week) A3 Habituation to Restrainers (For non-invasive method) A1->A3 A2 Compound Formulation (Determine appropriate vehicle) B3 IV Administration (Vehicle or Compound) A2->B3 B1 Animal Preparation (Restraint / Anesthesia) A3->B1 B2 Baseline BP Measurement (Acquire stable readings) B1->B2 B2->B3 B4 Post-Dose BP Monitoring (Continuous or intermittent) B3->B4 C1 Data Compilation C2 Calculate Change in BP (ΔMAP from baseline) C1->C2 C3 Statistical Analysis (e.g., ANOVA, t-test) C2->C3

Caption: General workflow for in vivo hypotensive assessment.

Protocol 1: Non-Invasive Blood Pressure Measurement (Tail-Cuff Method)

This method is suitable for screening and long-term studies as it does not require surgery.

Materials:

  • Male Wistar rats (normotensive or hypertensive models, e.g., 2K-1C).

  • This compound.

  • Vehicle for dissolution (e.g., a mixture of N,N-Dimethylacetamide, Propylene glycol, and Polyethylene Glycol).

  • Non-invasive blood pressure (NIBP) system with tail-cuffs and restrainers.

  • Warming platform or chamber.

  • Sterile syringes (1 mL) and needles (25-27G).

Procedure:

  • Animal Habituation: For 3-5 days prior to the experiment, acclimatize the rats to the restrainers and the warming platform (30-34°C) for 15-20 minutes each day to minimize stress-induced blood pressure variations.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. Prepare fresh dilutions to achieve the desired final doses (e.g., 0.3, 1, and 3 mg/kg) in an appropriate injection volume (e.g., 1 mL/kg).

  • Experimental Setup:

    • Place the conscious rat into the appropriate-sized restrainer.

    • Secure the tail-cuff and pulse sensor to the base of the tail.

    • Place the restrained animal on the warming platform to ensure adequate blood flow to the tail for detection.

  • Baseline Measurement: Allow the rat to stabilize for 15-20 minutes. Record at least 10-15 consecutive stable measurements of systolic blood pressure, diastolic blood pressure, and heart rate to establish a baseline.

  • Intravenous Administration:

    • Gently hold the tail and sterilize the injection site over a lateral tail vein with 70% ethanol.

    • Administer the vehicle or the prepared compound solution via the tail vein. Administer slowly over 1-2 minutes.

  • Post-Dose Monitoring: Immediately after injection, begin recording blood pressure and heart rate. Take measurements at regular intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes for up to 2 hours) to capture the onset, peak, and duration of the hypotensive effect.

  • Data Analysis: Calculate the change in mean arterial pressure (ΔMAP) from the baseline for each time point. Compare the effects of different doses of the compound to the vehicle control group using appropriate statistical tests.

Protocol 2: Invasive Blood Pressure Measurement (Direct Arterial Cannulation)

This "gold standard" method provides continuous and highly accurate blood pressure data but requires surgery. It is typically performed under anesthesia.

Materials:

  • Male Wistar rats.

  • Anesthetic (e.g., urethane (B1682113) or a ketamine/xylazine cocktail).

  • Surgical tools, sutures, and heparinized saline.

  • Intra-arterial catheter (e.g., PE-50 tubing).

  • Blood pressure transducer and data acquisition system (e.g., PowerLab).

  • Surgical table with temperature control.

  • Materials for IV administration as listed in Protocol 1.

Procedure:

  • Animal Preparation and Anesthesia:

    • Anesthetize the rat using an appropriate agent (e.g., urethane at 1200 mg/kg, i.p.). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

    • Place the animal in a supine position on a heated surgical table to maintain body temperature.

  • Surgical Cannulation:

    • Tracheostomy (Optional but Recommended): Perform a tracheostomy to ensure a patent airway throughout the experiment.

    • Carotid Artery Cannulation: Make a midline incision in the neck to expose the common carotid artery. Carefully isolate the artery and insert a catheter filled with heparinized saline, advancing it towards the aortic arch. Secure the catheter firmly with sutures.

    • Jugular Vein Cannulation: Isolate the external jugular vein and insert a separate catheter for intravenous drug administration.

  • System Connection and Stabilization:

    • Connect the arterial catheter to a pressure transducer linked to the data acquisition system.

    • Allow the animal's blood pressure to stabilize for at least 30 minutes post-surgery before starting the experimental protocol.

  • Baseline Recording: Record a stable baseline of systolic, diastolic, and mean arterial pressure, as well as heart rate, for 15-20 minutes.

  • Drug Administration: Administer the vehicle control or doses of this compound through the jugular vein catheter.

  • Continuous Monitoring: Continuously record cardiovascular parameters to observe the full pharmacodynamic profile of the compound's hypotensive effect.

  • Euthanasia: At the end of the experiment, euthanize the anesthetized animal using an approved method without allowing it to regain consciousness.

  • Data Analysis: Analyze the continuous data to determine the maximum fall in MAP, the time to peak effect, and the duration of action for each dose. Compare these parameters between the treatment and vehicle groups.

References

Application Notes and Protocols for 3-Acetoxy-8(17),13E-labdadien-15-oic Acid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-8(17),13E-labdadien-15-oic acid is a labdane-type diterpene with demonstrated vasorelaxant and hypotensive properties.[1] This document provides detailed experimental designs and protocols to investigate its therapeutic potential further. The methodologies outlined herein cover its known cardiovascular effects and extend to potential cytotoxic and anti-inflammatory activities, which are common for this class of compounds.[2][3]

Known Biological Activity & Mechanism of Action

ent-3-Acetoxy-labda-8(17),13-dien-15-oic acid has been shown to induce vasorelaxation and hypotension.[1] The primary mechanism of action involves:

  • Activation of the endothelial Nitric Oxide (NO)-cyclic Guanosine Monophosphate (cGMP) pathway.

  • Opening of potassium (K+) channels.

  • Alteration of cytosolic calcium (Ca2+) mobilization.[1]

This compound has been isolated from the rhizomes of Cibotium barometz (L.) J.Sm.[1]

Experimental Design and Protocols

Part 1: Investigation of Cardiovascular Effects

This section details protocols to validate and expand upon the known vasorelaxant and hypotensive effects of this compound.

Objective: To determine the concentration-dependent vasorelaxant effect of the compound on isolated aortic rings.

Protocol:

  • Tissue Preparation:

    • Humanely euthanize male Wistar rats and excise the thoracic aorta.

    • Place the aorta in cold Krebs-Henseleit solution.

    • Carefully remove adhering connective and adipose tissues.

    • Cut the aorta into rings of approximately 3-4 mm in length.

    • For some rings, the endothelium can be denuded by gently rubbing the intimal surface.

  • Experimental Setup:

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

    • Connect the rings to an isometric force transducer to record changes in tension.

  • Procedure:

    • Equilibrate the rings under a resting tension of 1.5 g for 60 minutes.

    • Induce contraction with a submaximal concentration of phenylephrine (B352888) or serotonin.

    • Once the contraction has stabilized, add cumulative concentrations of this compound.

    • Record the relaxation response.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-induced contraction.

    • Calculate the EC50 (half-maximal effective concentration) value.

Objective: To elucidate the molecular mechanisms underlying the vasorelaxant effects.

Protocols:

  • Nitric Oxide (NO) Measurement:

    • Culture endothelial cells.

    • Treat cells with this compound.

    • Measure the NO concentration in the cell culture supernatant using a chemiluminescence assay or flow cytometry.[1][4]

  • cGMP Measurement:

    • Use endothelium-intact aortic rings.

    • Treat the rings with the compound.

    • Measure cGMP levels using an enzyme immunoassay (EIA).[1][4]

  • Cytosolic Calcium ([Ca2+]c) Measurement:

    • Isolate vascular smooth muscle cells (VSMCs).

    • Load the cells with a fluorescent Ca2+ indicator (e.g., Fura-2 AM).

    • Measure changes in [Ca2+]c in response to the compound using confocal microscopy.[1]

Objective: To evaluate the effect of the compound on blood pressure in live animals.

Protocol:

  • Animal Model:

    • Use conscious, normotensive Wistar rats.

  • Procedure:

    • Administer this compound intravenously at various doses (e.g., 0.3–3 mg/kg).[1]

    • Continuously monitor arterial blood pressure and heart rate using a pressure transducer connected to a catheter implanted in the carotid artery.

    • To investigate the role of NO, a separate group of animals can be pre-treated with L-NAME (an NO synthase inhibitor) before administering the compound.[1]

  • Data Analysis:

    • Calculate the mean arterial pressure (MAP) and heart rate.

    • Determine the dose-dependent effect on these parameters.

Part 2: Screening for Cytotoxic Activity

Given that many labdane (B1241275) diterpenes exhibit cytotoxic properties, it is prudent to screen this compound for such activity.[3][5][6]

Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.

Protocol (MTT Assay):

  • Cell Culture:

    • Culture human cancer cell lines (e.g., HCT-116 colon carcinoma, MCF-7 breast adenocarcinoma) in appropriate media with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[5]

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5]

    • Treat the cells with serial dilutions of this compound and incubate for 48-72 hours.[5]

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[5]

    • Solubilize the resulting formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to the control (vehicle-treated) cells.

    • Determine the IC50 (half-maximal inhibitory concentration) value.

Part 3: Evaluation of Anti-inflammatory Potential

The anti-inflammatory properties of novel compounds are a key area of investigation.[7][8]

Objective: To assess the anti-inflammatory effects of the compound in animal models of inflammation.

Protocol (Carrageenan-Induced Paw Edema):

  • Animal Model:

    • Use albino Wistar rats.

  • Procedure:

    • Divide the animals into groups: control, standard (e.g., diclofenac), and test groups receiving different doses of this compound.

    • Administer the respective treatments orally or intraperitoneally.

    • After one hour, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.[9]

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

Data Presentation

All quantitative data should be summarized in tables for clear comparison.

Table 1: In Vitro Vasorelaxant Activity

TreatmentAortic Ring PreparationEC50 (µM)
This compoundEndothelium-Intact
This compoundEndothelium-Denuded
Positive Control (e.g., Acetylcholine)Endothelium-Intact

Table 2: In Vivo Hypotensive Effects

TreatmentDose (mg/kg)Change in Mean Arterial Pressure (mmHg)
Vehicle Control-
This compound
This compound + L-NAME

Table 3: In Vitro Cytotoxic Activity

Cell LineIC50 (µM) - 48hIC50 (µM) - 72h
HCT-116
MCF-7
Positive Control (e.g., Doxorubicin)

Table 4: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle Control-0
This compound
Standard (e.g., Diclofenac)

Visualizations

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Vasorelaxation Vasorelaxation Mechanism_of_Action Mechanism of Action (NO, cGMP, Ca2+) Vasorelaxation->Mechanism_of_Action Elucidates Cytotoxicity Cytotoxicity Hypotensive_Activity Hypotensive Activity Anti_inflammatory Anti-inflammatory Activity Compound 3-Acetoxy-8(17),13E- labdadien-15-oic acid Compound->Vasorelaxation Compound->Cytotoxicity Compound->Hypotensive_Activity Compound->Anti_inflammatory

Caption: Overall experimental workflow for investigating the bioactivity of the compound.

signaling_pathway Compound 3-Acetoxy-8(17),13E- labdadien-15-oic acid eNOS Endothelial Nitric Oxide Synthase (eNOS) Compound->eNOS Activates Ca_Channels Ca2+ Channels Compound->Ca_Channels Alters Mobilization K_Channels K+ Channels Compound->K_Channels Opens NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PKG->Ca_Channels Inhibits Ca_Influx Decreased Ca2+ Influx Ca_Channels->Ca_Influx Hyperpolarization Hyperpolarization K_Channels->Hyperpolarization Vasorelaxation Vasorelaxation Ca_Influx->Vasorelaxation Hyperpolarization->Vasorelaxation

Caption: Proposed signaling pathway for the vasorelaxant effect of the compound.

References

Application Notes and Protocols: 3-Acetoxy-8(17),13E-labdadien-15-oic Acid as a Tool for Studying Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-8(17),13E-labdadien-15-oic acid, a labdane-type diterpene, has emerged as a valuable pharmacological tool for investigating the complex interplay between signaling pathways and ion channel function, particularly in the cardiovascular system. This compound elicits vasorelaxant and hypotensive effects through a multi-target mechanism involving the modulation of key ion channels and the activation of the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling cascade.[1][2] These application notes provide a comprehensive overview of its mechanism of action and detailed protocols for its use in studying ion channel physiology.

Mechanism of Action

This compound induces vasorelaxation through a dual mechanism that involves both endothelium-dependent and -independent pathways. The primary mechanism of action is the activation of the endothelial nitric oxide-cGMP pathway.[1][3] This leads to an increase in intracellular cGMP levels in vascular smooth muscle cells, which in turn activates protein kinase G (PKG). PKG activation results in the opening of potassium (K+) channels and a decrease in intracellular calcium (Ca2+) concentration, ultimately causing smooth muscle relaxation and vasodilation.[1]

The compound has been shown to:

  • Increase nitric oxide (NO) and cyclic GMP (cGMP) levels.[1]

  • Activate various types of K+ channels.[1]

  • Reduce cytosolic Ca2+ concentration in vascular smooth muscle cells.[1]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound from preclinical studies.

Table 1: Vasorelaxant Effects of this compound on Rat Aortic Rings

PreparationAgonistEmax (%)pD2Reference
Endothelium-intactPhenylephrine (B352888)98.5 ± 1.54.8 ± 0.1[4]
Endothelium-denudedPhenylephrine95.3 ± 2.14.5 ± 0.1[4]
Endothelium-intactKCl92.1 ± 3.44.6 ± 0.1[4]
Endothelium-denudedKCl90.8 ± 2.94.5 ± 0.1[4]

Emax represents the maximal relaxation effect, and pD2 is the negative logarithm of the molar concentration producing 50% of the maximal response.

Table 2: Effect of this compound on cGMP and Nitrite/Nitrate (NOx) Levels

ParameterTreatmentFold Increase vs. ControlReference
cGMP LevelsThis compoundData not available in cited literature[1]
NOx LevelsThis compoundSignificant increase observed[3]

Table 3: Effect of this compound on Cytosolic Calcium ([Ca2+]c)

Cell TypeTreatmentEffect on [Ca2+]cReference
Vascular Smooth Muscle CellsThis compoundSignificant decrease observed[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of this compound and a general workflow for its investigation.

signaling_pathway cluster_endothelial Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell Compound 3-Acetoxy-8(17),13E- labdadien-15-oic acid eNOS eNOS Compound->eNOS Activates NO NO eNOS->NO Produces sGC sGC NO->sGC NO->sGC Diffuses cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG PKG cGMP->PKG Activates K_channel K+ Channels PKG->K_channel Opens Ca_channel Ca2+ Channels PKG->Ca_channel Inhibits Ca_mobilization Ca2+ Mobilization PKG->Ca_mobilization Decreases Relaxation Vasorelaxation K_channel->Relaxation Ca_channel->Relaxation Ca_mobilization->Relaxation

Caption: Signaling pathway of this compound.

experimental_workflow A Prepare 3-Acetoxy-8(17),13E- labdadien-15-oic acid stock solution C Vascular Reactivity Assay A->C D NO/cGMP Measurement A->D E Cytosolic Ca2+ Imaging A->E B Isolate rat aortic rings or culture vascular cells B->C B->D B->E F Data Analysis C->F D->F E->F G Conclusion on Ion Channel Modulation F->G

Caption: General experimental workflow for studying the compound.

Experimental Protocols

Protocol 1: Vascular Reactivity Studies in Isolated Rat Aortic Rings

Objective: To assess the vasorelaxant effect of this compound.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: 118.4 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Phenylephrine or KCl for pre-contraction

  • This compound

  • Organ bath system with isometric force transducers

Procedure:

  • Euthanize the rat and excise the thoracic aorta.

  • Clean the aorta of adherent connective and adipose tissue and cut into 3-4 mm rings.

  • For endothelium-denuded rings, gently rub the intimal surface with a fine wire.

  • Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Apply a resting tension of 1.5 g and allow the rings to equilibrate for at least 60 minutes.

  • Assess the viability of the rings by contracting with 0.1 µM phenylephrine.

  • For endothelium-intact rings, verify endothelial integrity by observing >80% relaxation to 1 µM acetylcholine.

  • Pre-contract the rings with phenylephrine (0.1 µM) or KCl (60 mM).

  • Once a stable contraction is achieved, add cumulative concentrations of this compound (e.g., 0.1 µM to 300 µM).

  • Record the isometric tension and express the relaxation as a percentage of the pre-contraction.

Protocol 2: Measurement of Intracellular Nitric Oxide (NO) by Flow Cytometry

Objective: To quantify the effect of this compound on NO production in endothelial cells.

Materials:

  • Cultured endothelial cells (e.g., HUVECs)

  • Cell culture medium

  • DAF-FM diacetate (NO-sensitive fluorescent dye)

  • This compound

  • Flow cytometer

Procedure:

  • Seed endothelial cells in a 6-well plate and grow to 80-90% confluency.

  • Wash the cells with serum-free medium.

  • Load the cells with 5 µM DAF-FM diacetate for 30 minutes at 37°C.

  • Wash the cells twice with PBS to remove excess dye.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).

  • Harvest the cells by trypsinization and resuspend in PBS.

  • Analyze the fluorescence intensity of the cells using a flow cytometer with excitation at 488 nm and emission at 515-530 nm.

Protocol 3: Measurement of cGMP Levels by Enzyme Immunoassay (EIA)

Objective: To determine the effect of this compound on intracellular cGMP levels.

Materials:

  • Cultured vascular smooth muscle cells or aortic tissue homogenates

  • This compound

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • 0.1 M HCl for cell lysis

  • Commercially available cGMP EIA kit

Procedure:

  • Culture vascular smooth muscle cells to confluency or prepare aortic tissue homogenates.

  • Pre-incubate the cells/homogenates with a phosphodiesterase inhibitor for 15-30 minutes.

  • Treat the cells/homogenates with this compound for the desired time.

  • Stop the reaction and lyse the cells by adding 0.1 M HCl.

  • Centrifuge the lysate to pellet cellular debris.

  • Measure the cGMP concentration in the supernatant using a cGMP EIA kit according to the manufacturer's instructions.

  • Normalize the cGMP levels to the total protein content of the sample.

Protocol 4: Measurement of Cytosolic Calcium ([Ca2+]c) by Confocal Microscopy

Objective: To visualize and quantify changes in intracellular calcium concentration in response to this compound.

Materials:

  • Cultured vascular smooth muscle cells

  • Fura-2 AM or Fluo-4 AM (calcium-sensitive fluorescent dyes)

  • This compound

  • Confocal microscope

Procedure:

  • Grow vascular smooth muscle cells on glass coverslips.

  • Load the cells with 5 µM Fura-2 AM or Fluo-4 AM for 30-45 minutes at 37°C.

  • Wash the cells with a physiological salt solution to remove the extracellular dye.

  • Mount the coverslip on the stage of a confocal microscope.

  • Obtain a baseline recording of fluorescence intensity.

  • Perfuse the cells with a solution containing this compound.

  • Record the changes in fluorescence intensity over time.

  • For Fura-2, calculate the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm to determine the intracellular calcium concentration. For Fluo-4, changes in fluorescence intensity are proportional to changes in [Ca2+]c.

Conclusion

This compound is a potent modulator of ion channels and associated signaling pathways. Its ability to activate the NO-cGMP pathway and influence K+ and Ca2+ channel activity makes it an invaluable tool for researchers investigating cardiovascular physiology and pharmacology. The protocols provided herein offer a framework for utilizing this compound to elucidate the intricate mechanisms governing ion channel function and vasoregulation.

References

Application Notes and Protocols for 3-Acetoxy-8(17),13E-labdadien-15-oic acid Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-8(17),13E-labdadien-15-oic acid is a labdane-type diterpenoid isolated from the rhizomes of Cibotium barometz[1]. This class of compounds has garnered interest for a variety of biological activities, including vasorelaxant and hypotensive effects[2][3]. Accurate and reproducible experimental results rely on the correct preparation, handling, and storage of stock solutions. This document provides detailed protocols for the preparation of stock solutions of this compound for both in vitro and in vivo applications, along with guidelines for assessing solubility and stability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₂₂H₃₄O₄[1]
Molecular Weight 362.50 g/mol [1]
Appearance Solid (form may vary)N/A
Purity >98% (typical for commercial sources)N/A
Solubility Profile

This compound is a hydrophobic compound with low aqueous solubility. A qualitative summary of its solubility in common laboratory solvents is provided in Table 2. It is crucial to experimentally determine the solubility for your specific application and desired concentration.

SolventSolubilityReference
Dimethyl Sulfoxide (B87167) (DMSO) Soluble[2]
Ethanol May be soluble[1]
Methanol May be solubleN/A
Chloroform Soluble[2]
Dichloromethane Soluble[2]
Ethyl Acetate Soluble[2]
Acetone Soluble[2]
Water Low solubility (<1 mg/mL)[1]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO for In Vitro Use

This protocol describes the preparation of a 10 mM DMSO stock solution, which is a common starting concentration for in vitro assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Equilibrate Compound: Allow the vial containing the solid compound to reach room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.625 mg of the compound.

  • Dissolution: Add the weighed compound to a sterile vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO. For 3.625 mg, add 1 mL of DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but be cautious of potential degradation.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Note on Final DMSO Concentration: For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity. Perform a vehicle control experiment with the same final DMSO concentration to assess its effect on the cells.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the serial dilution of the DMSO stock solution to prepare working solutions for cell-based experiments.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium or appropriate aqueous buffer

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation, perform an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, add 10 µL of the 10 mM stock to 990 µL of medium to create a 100 µM intermediate solution.

  • Serial Dilutions: Perform serial dilutions from the intermediate solution to achieve the desired final concentrations for your experiment. For example, to prepare a 10 µM working solution, take 100 µL of the 100 µM intermediate solution and add it to 900 µL of cell culture medium.

  • Mixing: Gently mix each dilution thoroughly by pipetting up and down.

  • Application: Use the freshly prepared working solutions for your in vitro assays immediately.

Diagrams

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Weigh Compound dissolve Dissolve in Anhydrous DMSO start->dissolve Add to sterile vial vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Aliquot store->thaw Retrieve from storage intermediate Intermediate Dilution (in culture medium) thaw->intermediate serial Serial Dilutions intermediate->serial use Use in Assay serial->use

solvent_selection cluster_solvents Solvent Selection Guide compound This compound (Hydrophobic) dmso DMSO (Primary choice for in vitro stock) compound->dmso High solubility ethanol Ethanol (Alternative, check solubility) compound->ethanol Moderate to high solubility other_organic Other Organic Solvents (Chloroform, Acetone, etc.) compound->other_organic Good solubility, application-dependent aqueous Aqueous Buffers (Low solubility, for final dilutions) compound->aqueous Poor solubility dmso->aqueous Dilute for working solutions ethanol->aqueous Dilute for working solutions

Protocol 3: Determination of Compound Stability in Solution

Materials:

  • High-concentration stock solution of the compound

  • HPLC-UV or LC-MS system

  • Incubator, UV light source (optional), pH meter

  • Appropriate buffers (for pH stability)

Procedure:

  • Preparation: Prepare a stock solution of the compound in the solvent of interest (e.g., DMSO) at a known concentration.

  • Stress Conditions:

    • Temperature Stability: Aliquot the stock solution and store at different temperatures (e.g., 4°C, room temperature, 37°C).

    • Freeze-Thaw Stability: Subject an aliquot to multiple freeze-thaw cycles (e.g., from -20°C to room temperature).

    • Light Stability: Expose an aliquot to a controlled light source (e.g., UV lamp) for a defined period, alongside a dark control.

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), take a sample from each condition.

  • Analysis: Analyze the samples by HPLC-UV or LC-MS. Compare the peak area of the parent compound to the initial (time 0) sample. A decrease in the peak area or the appearance of new peaks indicates degradation.

  • Data Interpretation: Calculate the percentage of the compound remaining at each time point. This will provide an estimate of the compound's stability under the tested conditions.

Safety Precautions
  • Always handle chemical compounds in a well-ventilated laboratory environment, preferably within a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.

  • Dispose of chemical waste according to institutional and local regulations.

References

Delivery Methods for 3-Acetoxy-8(17),13E-labdadien-15-oic Acid in Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-8(17),13E-labdadien-15-oic acid, a labdane-type diterpene, has demonstrated significant vasorelaxant and hypotensive properties in preclinical animal models. These effects are primarily attributed to its action on the nitric oxide (NO)-cGMP signaling pathway in vascular smooth muscle cells. This document provides detailed application notes and experimental protocols for the delivery of this compound in animal studies, with a focus on intravenous administration, the most extensively studied route. The information presented here is intended to guide researchers in designing and executing in vivo experiments to evaluate the pharmacological properties of this compound.

Data Presentation

The hypotensive effects of this compound have been quantified in studies using hypertensive rat models. The following table summarizes the key quantitative data from these investigations.

ParameterValueAnimal ModelReference
Effective Intravenous Dose 0.3 - 3 mg/kgTwo-Kidney, One-Clip (2K-1C) Hypertensive Wistar Rats[1][2][3][4][5]
Comparative Hypotensive Agent ForskolinTwo-Kidney, One-Clip (2K-1C) Hypertensive Wistar Rats[1][2][3]
Forskolin Effective Dose 0.1 - 1 mg/kgTwo-Kidney, One-Clip (2K-1C) Hypertensive Wistar Rats[2][3]

Experimental Protocols

Formulation for Intravenous Administration

This compound is a hydrophobic compound, requiring a specific vehicle for intravenous administration to ensure its solubility and bioavailability.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile 0.9% saline solution

Protocol:

  • Prepare a stock solution of this compound in DMSO. The concentration of the stock solution should be determined based on the final desired dosing volume and concentration.

  • For the final formulation, take the required volume of the DMSO stock solution.

  • Add PEG300 to the DMSO solution and mix thoroughly until the solution is clear. A common ratio is 1:1 (v/v) of DMSO to PEG300.

  • Add Tween 80 to the mixture and mix until clear. The final concentration of Tween 80 in the vehicle is typically around 5-10%.

  • Finally, add sterile 0.9% saline to the mixture to achieve the desired final concentration of the drug. The final volume of DMSO in the injected solution should be kept to a minimum to avoid toxicity. A typical final vehicle composition might be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

  • Vortex the final solution thoroughly before administration to ensure a homogenous mixture.

Intravenous Administration in Conscious Rats

Materials:

  • Formulated this compound solution

  • Conscious Wistar rats (e.g., with surgically implanted catheters)

  • Syringes and needles (appropriate gauge for the catheter)

  • Animal restrainer (if necessary)

Protocol:

  • Acclimatize the rats to the experimental conditions to minimize stress-induced physiological changes.

  • If using rats with pre-implanted catheters (e.g., in the jugular or femoral vein), ensure the catheter is patent by flushing with a small volume of heparinized saline.

  • Gently restrain the conscious rat.

  • Connect the syringe containing the formulated drug solution to the catheter port.

  • Administer the solution as a bolus injection over a defined period (e.g., 30-60 seconds).

  • Following administration, flush the catheter with a small volume of heparinized saline to ensure the full dose has been delivered.

  • Monitor the animal for any adverse reactions during and after administration.

Measurement of Blood Pressure in Conscious Rats

Direct measurement of arterial blood pressure via an indwelling catheter is the gold standard for accuracy in conscious, freely moving animals.

Materials:

  • Rats with surgically implanted arterial catheters (e.g., in the carotid or femoral artery)

  • Pressure transducer

  • Data acquisition system

  • Swivel system to allow free movement of the animal

Protocol:

  • Connect the rat's arterial catheter to the pressure transducer. The transducer should be filled with heparinized saline and calibrated prior to the experiment.

  • Allow the animal to move freely in its cage. A swivel system will prevent the catheter line from tangling.

  • Record baseline mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for a sufficient period to establish a stable baseline (e.g., 30 minutes).

  • Administer the this compound solution intravenously as described in Protocol 2.

  • Continuously record the cardiovascular parameters for a predetermined period after drug administration to observe the onset, magnitude, and duration of the hypotensive effect.

  • Analyze the data by comparing the post-administration values to the baseline values.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for In Vivo Hypotensive Study prep Preparation of This compound Formulation admin Intravenous Administration of the Compound prep->admin animal_prep Acclimatization and Catheterization of Hypertensive Rats baseline Baseline Blood Pressure Measurement in Conscious Rats animal_prep->baseline baseline->admin post_admin Continuous Blood Pressure Monitoring admin->post_admin analysis Data Analysis and Comparison to Baseline post_admin->analysis

Caption: Experimental Workflow for In Vivo Hypotensive Studies.

G cluster_pathway Signaling Pathway of this compound compound This compound eNOS Endothelial Nitric Oxide Synthase (eNOS) compound->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_influx Decreased Intracellular Ca2+ Influx PKG->Ca_influx Leads to relaxation Vascular Smooth Muscle Relaxation Ca_influx->relaxation

References

Application Notes and Protocols for 3-Acetoxy-8(17),13E-labdadien-15-oic acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the biological effects of 3-Acetoxy-8(17),13E-labdadien-15-oic acid, a labdane-type diterpene with demonstrated vasorelaxant and hypotensive properties. The following sections outline dosage calculations, experimental methodologies, and data presentation for both in vitro and in vivo studies.

Overview of Biological Activity

This compound has been shown to induce vasorelaxation and hypotension through a multi-faceted mechanism.[1][2] Its cardiovascular actions are primarily attributed to the activation of the endothelial nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway, the opening of potassium (K+) channels, and the modulation of calcium (Ca2+) mobilization in vascular smooth muscle cells.[1]

Dosage and Concentration Guidelines

Effective concentrations for in vitro experiments and dosages for in vivo studies have been established. The following tables summarize the quantitative data for easy reference.

Table 1: In Vitro Experimental Concentrations
Experiment TypeCell/Tissue TypeConcentration RangeObserved Effect
Vasorelaxation AssayRat Aortic Rings0.1 - 300 µmol/lConcentration-dependent relaxation of pre-contracted aortas[1]
Calcium Influx AssayVascular Smooth Muscle Cells (VSMC)Not specifiedDecreased cytosolic Ca2+ concentration[1]
Nitric Oxide MeasurementEndothelial CellsNot specifiedIncreased nitric oxide concentration[1]
Table 2: In Vivo Experimental Dosages
Animal ModelAdministration RouteDosage RangeObserved Effect
Wistar RatsIntravenous0.3 - 3 mg/kgHypotensive effect[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established procedures and can be adapted to specific laboratory conditions.

In Vitro Vasorelaxation Assay

This protocol details the measurement of the vasorelaxant effect of this compound on isolated rat aortic rings.

Materials:

  • Male Wistar rats

  • Krebs-Henseleit solution

  • Phenylephrine (B352888) or KCl for pre-contraction

  • This compound stock solution

  • Organ bath system with isometric force transducers

Procedure:

  • Isolate the thoracic aorta from male Wistar rats and cut into rings.[1][3]

  • Mount the aortic rings in an organ bath system filled with Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Allow the rings to equilibrate under a resting tension of 1.5 g for at least 60 minutes.

  • Pre-contract the aortic rings with a submaximal concentration of phenylephrine or KCl.

  • Once a stable contraction is achieved, add cumulative concentrations of this compound (0.1 - 300 µmol/l) to the organ bath.

  • Record the changes in isometric tension to determine the concentration-response curve for vasorelaxation.

Measurement of Intracellular Calcium ([Ca2+]c)

This protocol describes the measurement of cytosolic calcium concentration in vascular smooth muscle cells (VSMC) using confocal microscopy.[1]

Materials:

  • Vascular Smooth Muscle Cells (VSMC)

  • Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM)

  • This compound

  • Confocal microscope

Procedure:

  • Culture VSMCs on glass coverslips suitable for microscopy.

  • Load the cells with a fluorescent Ca2+ indicator dye according to the manufacturer's instructions.

  • Mount the coverslip on the stage of a confocal microscope.

  • Establish a baseline fluorescence reading.

  • Stimulate the cells with a vasoconstrictor to induce an increase in [Ca2+]c.

  • Apply this compound to the cells.

  • Record the changes in fluorescence intensity over time to determine the effect on [Ca2+]c.

Measurement of Nitric Oxide (NO), cGMP, and cAMP

This protocol outlines the methods for quantifying key signaling molecules involved in the compound's mechanism of action.

Materials:

  • Endothelial cells or aortic tissue homogenates

  • Nitric oxide (NO) measurement kit (e.g., Griess assay or NO-sensitive fluorescent probes)[1]

  • cGMP and cAMP enzyme immunoassay (EIA) kits[1][3]

Procedure:

  • Nitric Oxide (NO) Measurement:

    • For endothelial cells, NO concentration can be measured using flow cytometry with a specific NO-sensitive dye.[1][3]

    • Alternatively, nitrate (B79036) levels in tissue homogenates can be measured by chemiluminescence as an indicator of NO production.[1]

  • cGMP and cAMP Measurement:

    • Treat aortic rings or cultured endothelial cells with this compound.

    • Homogenize the tissues or lyse the cells at specified time points.

    • Measure the levels of cGMP and cAMP in the lysates using commercially available EIA kits.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its characterization.

Signaling_Pathway cluster_EC Endothelium cluster_VSMC VSMC Compound 3-Acetoxy-8(17),13E- labdadien-15-oic acid EndothelialCell Endothelial Cell Compound->EndothelialCell KChannel K+ Channels Compound->KChannel CaChannel Voltage-gated Ca2+ Channels Compound->CaChannel Inhibition eNOS eNOS EndothelialCell->eNOS NO NO eNOS->NO sGC sGC NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->cGMP PKG PKG cGMP->PKG PKG->KChannel Hyperpolarization Hyperpolarization KChannel->Hyperpolarization Hyperpolarization->CaChannel Inhibition CaInflux Ca2+ Influx ↓ CaChannel->CaInflux Relaxation Vasorelaxation CaInflux->Relaxation VSMC Vascular Smooth Muscle Cell

Caption: Proposed signaling pathway for the vasorelaxant effects of the compound.

Experimental_Workflow A Compound Preparation (Solubilization) B In Vitro Screening (Vasorelaxation Assay) A->B C Mechanism of Action Studies B->C F NO/cGMP/cAMP Measurement C->F G [Ca2+]c Measurement C->G H K+ Channel Blockade C->H D In Vivo Efficacy (Blood Pressure Measurement) E Data Analysis and Interpretation D->E F->D G->D H->D

References

Troubleshooting & Optimization

solubility issues of 3-Acetoxy-8(17),13E-labdadien-15-oic acid in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 3-Acetoxy-8(17),13E-labdadien-15-oic acid in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a labdane-type diterpenoid that can be isolated from the rhizomes of Cibotium barometz[1][2]. Labdane diterpenes are a class of natural products known for a variety of biological activities, including antibacterial, antifungal, and anti-inflammatory properties[3]. This compound typically exists as a solid or powder at room temperature[1][2].

Q2: What is the expected solubility of this compound in DMSO?

While specific quantitative solubility data in DMSO is not readily published, chemical suppliers list DMSO as a suitable solvent for this compound[1][2]. Labdane diterpenoids, being moderately lipophilic, generally exhibit good solubility in strong organic solvents like DMSO[4][5]. However, achieving a clear, stable solution can sometimes require specific handling techniques.

Q3: My compound is not fully dissolving in DMSO at room temperature. What should I do?

If you observe particulate matter, a number of steps can facilitate dissolution. These include vigorous vortexing, sonication to break up compound aggregates, and gentle warming of the solution to around 37°C[6][7][8]. It is crucial to avoid excessive heat, which could lead to compound degradation[7][8].

Q4: The solution was clear initially, but a precipitate formed over time. What is the cause?

Precipitation after initial dissolution can be due to several factors:

  • Moisture Absorption: DMSO is highly hygroscopic and readily absorbs moisture from the air[6][8]. Water contamination can significantly decrease the solubility of many organic compounds[8][9]. Always use a fresh, sealed bottle of anhydrous, high-purity (≥99.9%) DMSO[6][7].

  • Temperature Fluctuations: Storing the solution at a lower temperature than the one at which it was prepared can cause the compound to crystallize[7].

  • Supersaturation: The prepared concentration may exceed the compound's solubility limit under the storage conditions[8].

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to compound degradation and moisture absorption, promoting precipitation[6]. It is highly recommended to aliquot the stock solution into single-use volumes[6][10].

Q5: My compound precipitates when I dilute my DMSO stock into an aqueous buffer or cell culture medium. How can I prevent this?

This is a common issue when diluting a compound from an organic solvent into an aqueous solution. To avoid this, it is best to make initial serial dilutions in DMSO before adding the final diluted sample to your aqueous medium. The compound may only be soluble in the aqueous medium at its final, lower working concentration. Stepwise dilution is recommended to avoid precipitation caused by a rapid change in solvent polarity[10]. For cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid cytotoxicity[7][10].

Data and Properties

Physicochemical Properties
PropertyValueReference
Molecular FormulaC22H34O4[1]
Molecular Weight362.50 g/mol [1]
AppearanceSolid / Powder[1][2]
LogP6.5[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count4[1]
Recommended DMSO Grades for Stock Solutions
GradePurityKey Features
Anhydrous≥99.9%Low water content is critical to prevent compound precipitation.[6]
Molecular Biology Grade≥99.9%Tested for the absence of nucleases and proteases.
USP/NF/ACS Pharma Grade≥99.9%Meets standards for pharmaceutical applications.

Troubleshooting Guide

This guide provides a systematic workflow to diagnose and resolve common solubility issues.

Initial Dissolution Workflow

G cluster_0 Troubleshooting Dissolution start Start: Weigh compound and add anhydrous DMSO vortex Vortex vigorously for 2-5 minutes start->vortex inspect1 Visually inspect for undissolved particles vortex->inspect1 warm Gentle Warming (37°C for 10-15 min) inspect1->warm Particles Remain success Solution Clear: Aliquot for storage at -20°C or -80°C inspect1->success  Clear Solution sonicate Sonication (15-30 min) warm->sonicate inspect2 Visually inspect for clarity sonicate->inspect2 inspect2->success  Clear Solution fail Issue Persists: Consider preparing a more dilute stock solution inspect2->fail Particles Remain

Caption: Workflow for troubleshooting the initial dissolution of this compound.

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution. The principles can be adapted for other concentrations.

Materials:

  • This compound (MW: 362.50)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity[6]

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated micropipettes and sterile tips

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Preparation: Allow the vial of the compound and the sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening to minimize moisture absorption[7].

  • Calculation:

    • To prepare 1 mL of a 10 mM stock solution, you need 3.625 mg of the compound.

    • Calculation: Volume (L) x Concentration (mol/L) x MW ( g/mol ) = Mass (g)

    • 0.001 L x 0.010 mol/L x 362.50 g/mol = 0.003625 g = 3.625 mg

  • Weighing: Place a sterile microcentrifuge tube on the analytical balance and tare it. Carefully weigh 3.625 mg of the compound directly into the tube.

  • Solvent Addition: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube containing the compound[6].

  • Dissolution:

    • Close the tube tightly and vortex the solution for 2-5 minutes to facilitate dissolution[7].

    • Visually inspect the solution against a light source. If undissolved particles remain, proceed with the troubleshooting steps below.

  • Troubleshooting (if necessary):

    • Gentle Warming: Place the vial in a water bath set to 37°C for 10-15 minutes. Avoid excessive heat[7].

    • Sonication: Following warming, or as an alternative, place the vial in a bath sonicator for 15-30 minutes to break up aggregates[7].

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes[6]. This prevents contamination and degradation from repeated freeze-thaw cycles[6].

    • Store the aliquots protected from light at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months)[1][10].

Decision Tree for Dilution into Aqueous Media

G cluster_1 Dilution into Aqueous Media start Start: Need to dilute DMSO stock into aqueous buffer/media check_final_dmso Calculate dilution to ensure final DMSO concentration is low (e.g., <0.5%) start->check_final_dmso direct_dilution Attempt direct, rapid dilution into final volume of aqueous solution check_final_dmso->direct_dilution Concentration OK observe Observe for precipitation direct_dilution->observe success Success: Solution remains clear observe->success No Precipitate precipitation Precipitate Forms observe->precipitation Precipitate troubleshoot Troubleshoot: Use stepwise dilution or intermediate dilution in DMSO precipitation->troubleshoot

Caption: Decision process for diluting DMSO stock solutions into aqueous media to prevent precipitation.

References

Technical Support Center: Enhancing the Bioavailability of 3-Acetoxy-8(17),13E-labdadien-15-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of 3-Acetoxy-8(17),13E-labdadien-15-oic acid.

Introduction to this compound and Bioavailability Challenges

This compound is a labdane-type diterpenoid isolated from the rhizomes of Cibotium barometz[1]. Like many other diterpenoids, it exhibits poor water solubility, which is a significant hurdle to achieving adequate oral bioavailability. This can limit its therapeutic potential by reducing the extent of its absorption into the systemic circulation. This guide explores several formulation strategies to overcome this limitation.

Physicochemical Properties of this compound

PropertyValue/InformationSource
Molecular FormulaC₂₂H₃₄O₄--INVALID-LINK--
Molecular Weight362.5 g/mol --INVALID-LINK--
AppearancePowder[Various Suppliers]
SolubilityPoorly soluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.--INVALID-LINK--
ClassDiterpenoid--INVALID-LINK--

Troubleshooting Guides and FAQs

This section is divided into three common formulation strategies for enhancing the bioavailability of poorly soluble compounds: Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Dispersions, and Cyclodextrin (B1172386) Complexation.

Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.

FAQs

  • Q1: My SEDDS formulation is not forming a stable emulsion upon dilution. What could be the issue?

    • A1: This could be due to several factors:

      • Inappropriate Excipient Ratio: The ratio of oil, surfactant, and co-solvent is critical. You may need to optimize these ratios by constructing a ternary phase diagram.

      • Low Surfactant Concentration: A sufficient concentration of surfactant (typically 30-60% w/w) is necessary for spontaneous emulsification.

      • Incorrect HLB Value: The Hydrophilic-Lipophilic Balance (HLB) of the surfactant system is crucial. For o/w emulsions, a higher HLB value (typically >12) is preferred.

      • Poor Drug Solubility in the Lipid Phase: If the drug precipitates out, it can destabilize the emulsion. Ensure the drug is fully dissolved in the oil/surfactant mixture.

  • Q2: The drug is precipitating from the SEDDS formulation during storage. How can I prevent this?

    • A2: Drug precipitation indicates that the formulation is supersaturated or has become unstable. Consider the following:

      • Reduce Drug Loading: The drug concentration may be too high. Try reducing the amount of drug in the formulation.

      • Use a Co-solvent: A co-solvent can improve the drug's solubility in the lipid base.

      • Optimize the Oil Phase: The drug may have better solubility in a different oil. Screen various oils to find the one with the highest solubilizing capacity for your compound.

      • Storage Conditions: Ensure the formulation is stored at an appropriate temperature and protected from light and moisture.

  • Q3: How do I choose the right excipients for my SEDDS formulation?

    • A3: The selection of excipients is a critical step:

      • Oil Phase: Choose an oil in which this compound has high solubility. Common choices include medium-chain triglycerides (e.g., Capryol™ 90) and long-chain triglycerides (e.g., soybean oil, corn oil).

      • Surfactant: Select a non-ionic surfactant with a suitable HLB value (>12) and low toxicity, such as Tween® 80, Cremophor® EL, or Labrasol®.

      • Co-solvent/Co-surfactant: These can enhance drug solubility and improve the spontaneity of emulsification. Examples include Transcutol®, PEG 400, and ethanol.

Comparative Overview of SEDDS Excipients

Excipient TypeExamplesKey Function
Oils Capryol™ 90, Maisine® CC, Corn Oil, Soybean OilSolubilize the lipophilic drug
Surfactants Cremophor® EL, Tween® 80, Labrasol®Facilitate emulsification and stabilize the emulsion
Co-solvents Transcutol® HP, PEG 400, Propylene GlycolEnhance drug solubility and aid in emulsification
Solid Dispersions

Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at the solid state. This can lead to a reduction in particle size to a molecular level, an increase in surface area, and improved wettability, all of which can enhance dissolution and bioavailability.

FAQs

  • Q1: My solid dispersion has a low drug loading capacity. How can I improve it?

    • A1: Low drug loading can be a challenge. To improve it:

      • Polymer Selection: The choice of polymer is crucial. Polymers with good solubilizing capacity for your drug, such as PVP K30, Soluplus®, or HPMC, should be screened.

      • Preparation Method: The method of preparation can influence drug loading. Techniques like hot-melt extrusion may allow for higher drug loading compared to solvent evaporation.

      • Drug-Polymer Interactions: Strong interactions (e.g., hydrogen bonding) between the drug and the polymer can improve miscibility and allow for higher loading.

  • Q2: The drug in my solid dispersion is converting from an amorphous to a crystalline state over time. How can I improve stability?

    • A2: The amorphous state is thermodynamically unstable. To prevent recrystallization:

      • Use of High T g Polymers: Polymers with a high glass transition temperature (T g ) can restrict the mobility of the drug molecules, thus preventing recrystallization.

      • Addition of a Second Polymer: Sometimes, a combination of polymers can provide better stability than a single polymer.

      • Appropriate Drug Loading: Overloading the polymer with the drug can increase the tendency for recrystallization. Ensure the drug loading is below the saturation point in the polymer.

      • Storage Conditions: Store the solid dispersion in a dry environment, as moisture can act as a plasticizer and promote recrystallization.

  • Q3: What is the best method to prepare a solid dispersion for a heat-sensitive compound like a diterpenoid?

    • A3: For heat-sensitive compounds, methods that do not involve high temperatures are preferable:

      • Solvent Evaporation: This is a common method where the drug and carrier are dissolved in a common solvent, which is then evaporated.

      • Spray Drying: This technique involves spraying a solution of the drug and carrier into a hot air stream to rapidly remove the solvent. The short exposure to high temperature makes it suitable for many heat-sensitive compounds.

      • Freeze-Drying (Lyophilization): This method involves freezing a solution of the drug and carrier and then removing the solvent by sublimation under vacuum. It is ideal for highly heat-sensitive compounds.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the lipophilic molecule within their cavity, thereby increasing its solubility in water.

FAQs

  • Q1: The solubility of my compound has not significantly increased after complexation with cyclodextrin. What could be the reason?

    • A1: Several factors can affect the efficiency of complexation:

      • Poor Fit: The size of the cyclodextrin cavity must be appropriate for the guest molecule. For a diterpenoid like this compound, β-cyclodextrin or its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) might be suitable.

      • Incorrect Stoichiometry: The molar ratio of the drug to cyclodextrin is important. You may need to experiment with different ratios (e.g., 1:1, 1:2) to find the optimal complexation.

      • Method of Preparation: The method used to prepare the complex (e.g., kneading, co-precipitation, freeze-drying) can significantly impact the efficiency of inclusion.

      • pH of the Medium: The ionization state of the drug can affect its ability to enter the cyclodextrin cavity. The complexation efficiency may be pH-dependent.

  • Q2: How can I confirm that an inclusion complex has been formed?

    • A2: Several analytical techniques can be used to confirm complex formation:

      • Differential Scanning Calorimetry (DSC): The melting point of the drug will disappear or shift in the thermogram of the inclusion complex.

      • Fourier-Transform Infrared (FT-IR) Spectroscopy: Changes in the characteristic absorption bands of the drug can be observed upon complexation.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons of both the drug and the cyclodextrin can provide strong evidence of inclusion.

      • Phase Solubility Studies: An increase in the solubility of the drug with increasing concentrations of cyclodextrin (typically resulting in an A L -type phase solubility diagram for a 1:1 complex) is a good indicator of complexation.

  • Q3: Which type of cyclodextrin should I use?

    • A3: The choice of cyclodextrin depends on the size and properties of the drug molecule and the intended application:

      • β-Cyclodextrin (β-CD): Often a good starting point due to its cavity size, but it has limited water solubility.

      • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A chemically modified derivative with much higher water solubility and lower toxicity, making it a popular choice for pharmaceutical applications.

      • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble derivative often used in parenteral formulations.

Experimental Protocols

The following are generalized protocols that should be optimized for this compound.

Protocol for Development and Characterization of a SEDDS Formulation
  • Screening of Excipients:

    • Determine the solubility of this compound in various oils, surfactants, and co-solvents.

    • Select excipients that show high solubilizing capacity for the compound.

  • Construction of Ternary Phase Diagrams:

    • Prepare mixtures of the selected oil, surfactant, and co-solvent in different ratios.

    • For each mixture, add a small amount of water and observe the emulsification process.

    • Identify the region in the phase diagram that forms a stable and rapid emulsion.

  • Preparation of Drug-Loaded SEDDS:

    • Based on the phase diagram, select an optimal ratio of excipients.

    • Dissolve the required amount of this compound in the chosen excipient mixture with gentle heating and stirring until a clear solution is obtained.

  • Characterization of the SEDDS Formulation:

    • Droplet Size and Zeta Potential: Dilute the SEDDS formulation with water and measure the droplet size and zeta potential using a dynamic light scattering (DLS) instrument.

    • Emulsification Time: Determine the time taken for the SEDDS to form a stable emulsion upon dilution in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

    • In Vitro Drug Release: Perform a dissolution study using a USP dissolution apparatus (Type II) with SGF and SIF as the dissolution media.

Protocol for Preparation of a Solid Dispersion by Solvent Evaporation
  • Selection of Carrier: Choose a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).

  • Dissolution:

    • Dissolve this compound and the polymer in a common volatile solvent (e.g., methanol, ethanol, dichloromethane) in a desired ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator under reduced pressure at a suitable temperature (e.g., 40-60°C).

  • Drying and Pulverization:

    • Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization:

    • Drug Content: Determine the actual drug content in the solid dispersion using a validated analytical method (e.g., HPLC).

    • Solid-State Characterization: Analyze the solid dispersion using DSC, PXRD, and FT-IR to confirm the physical state of the drug (amorphous or crystalline).

    • In Vitro Dissolution: Perform a dissolution study to compare the dissolution rate of the solid dispersion with that of the pure drug.

Protocol for Preparation of a Cyclodextrin Inclusion Complex by Kneading
  • Selection of Cyclodextrin: Choose a suitable cyclodextrin (e.g., β-CD or HP-β-CD).

  • Mixing:

    • Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., water-ethanol mixture) to form a paste.

    • Add this compound to the paste in the desired molar ratio (e.g., 1:1).

  • Kneading:

    • Knead the mixture thoroughly for a specific period (e.g., 30-60 minutes).

    • Add more solvent if necessary to maintain a suitable consistency.

  • Drying:

    • Dry the resulting product in an oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterization:

    • Complexation Efficiency: Determine the amount of drug complexed with the cyclodextrin.

    • Solid-State Characterization: Use DSC, PXRD, and FT-IR to confirm the formation of the inclusion complex.

    • Phase Solubility Studies: Perform phase solubility studies to determine the stability constant of the complex.

    • In Vitro Dissolution: Compare the dissolution profile of the inclusion complex with that of the pure drug.

General Protocol for Quantification in Plasma by HPLC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile) containing an appropriate internal standard.

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

    • Collect the supernatant and inject it into the HPLC-MS/MS system.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the specific precursor ion to product ion transitions for this compound and the internal standard.

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Mandatory Visualizations

G start Poorly Soluble Compound: This compound solubility_check Assess Physicochemical Properties (Solubility, LogP, pKa) start->solubility_check strategy_decision Select Bioavailability Enhancement Strategy solubility_check->strategy_decision sedds SEDDS / Lipid-Based Formulations strategy_decision->sedds High LogP solid_dispersion Solid Dispersion strategy_decision->solid_dispersion Amorphous form feasible cyclodextrin Cyclodextrin Complexation strategy_decision->cyclodextrin Suitable molecular size other_strategies Other Strategies (e.g., Nanosuspension) strategy_decision->other_strategies Other properties formulation_dev Formulation Development & Optimization sedds->formulation_dev solid_dispersion->formulation_dev cyclodextrin->formulation_dev other_strategies->formulation_dev in_vitro_eval In Vitro Characterization (Dissolution, Stability) formulation_dev->in_vitro_eval in_vitro_eval->formulation_dev Needs optimization in_vivo_eval In Vivo Pharmacokinetic Study in_vitro_eval->in_vivo_eval Promising results end Improved Bioavailability Formulation in_vivo_eval->end G start Start: Develop SEDDS Formulation excipient_screening 1. Excipient Screening (Solubility Studies) start->excipient_screening phase_diagram 2. Construct Ternary Phase Diagram excipient_screening->phase_diagram drug_loading 3. Prepare Drug-Loaded SEDDS phase_diagram->drug_loading emulsification_test 4. Emulsification Performance Test drug_loading->emulsification_test droplet_size 5. Droplet Size & Zeta Potential Analysis emulsification_test->droplet_size stability_study 6. Thermodynamic Stability Study droplet_size->stability_study in_vitro_release 7. In Vitro Drug Release Study stability_study->in_vitro_release optimization Optimization Loop in_vitro_release->optimization optimization->phase_diagram Fails Criteria end Final Optimized SEDDS Formulation optimization->end Meets Criteria G cluster_0 Aqueous Environment cluster_1 Cyclodextrin Complexation drug_molecule Poorly Soluble Drug Molecule complex Inclusion Complex (Increased Apparent Water Solubility) drug_molecule->p1 water_molecules Water Molecules cyclodextrin Cyclodextrin (Hydrophilic Exterior, Lipophilic Interior) cyclodextrin->p1 complex->p2 p1->complex + p2->water_molecules Solubilized in

References

Technical Support Center: 3-Acetoxy-8(17),13E-labdadien-15-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Acetoxy-8(17),13E-labdadien-15-oic acid. The information provided is intended to assist in designing and executing experiments, as well as in troubleshooting potential stability issues encountered in solution.

Troubleshooting Guides

Issue: Unexpected Loss of Compound Potency or Purity in Solution

If you observe a decrease in the expected biological activity or see the appearance of unknown peaks in your analytical chromatogram, your compound may be degrading. Follow this troubleshooting workflow to identify and mitigate the stability issue.

Troubleshooting Workflow start Start: Unexpected experimental results (e.g., loss of potency, new peaks in HPLC) check_storage 1. Verify Storage Conditions - Temperature (-20°C or -80°C?) - Light exposure (stored in dark?) - Freeze-thaw cycles (minimized?) start->check_storage check_solvent 2. Evaluate Solvent - Appropriate solvent used? (e.g., DMSO, Ethanol) - Solvent purity (anhydrous, high grade?) check_storage->check_solvent If storage is correct analytical_validation 3. Confirm Analytical Method - Is the method stability-indicating? - Check for co-elution of degradants. check_solvent->analytical_validation If solvent is appropriate stability_study 4. Conduct Forced Degradation Study - Expose to stress conditions (acid, base, heat, light, oxidation) - Monitor degradation over time. analytical_validation->stability_study If method is validated identify_degradants 5. Identify Degradation Products - Use LC-MS or NMR to characterize major degradants. stability_study->identify_degradants mitigation 6. Implement Mitigation Strategy - Adjust storage conditions - Add stabilizers (e.g., antioxidants) - Modify formulation (e.g., pH adjustment) identify_degradants->mitigation end Resolution: Stable solution and reliable experimental results mitigation->end

Caption: Troubleshooting workflow for stability issues.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, the solid compound should be stored as a powder. In solution, it is recommended to prepare fresh solutions for immediate use. If stock solutions must be prepared in advance, they should be aliquoted and stored in tightly sealed vials.

Storage FormTemperatureDuration
Powder-20°CUp to 3 years[1]
Powder4°CUp to 2 years[1]
In Solvent-80°CUp to 6 months[1]
In Solvent-20°CUp to 1 month[1]

Q2: In which solvents is this compound soluble?

A2: The compound is soluble in a variety of organic solvents.[2] These include:

For biological experiments, DMSO is a common choice for preparing concentrated stock solutions.

Stability in Solution

Q3: What are the potential degradation pathways for this compound in solution?

A3: Based on the chemical structure, which includes an acetate ester, a carboxylic acid, and double bonds, the following degradation pathways are plausible:

  • Hydrolysis: The acetate ester at the C-3 position is susceptible to both acid and base-catalyzed hydrolysis, which would yield the corresponding 3-hydroxy derivative.[3][4][5]

  • Oxidation: The double bonds at C-8(17) and C-13 are potential sites for oxidation, which can be initiated by exposure to air, light, or certain metal ions.[1][2][6] This could lead to the formation of epoxides, diols, or cleavage of the double bond.

  • Isomerization: The double bond at C-13 could potentially isomerize from the E to the Z configuration under certain conditions, such as exposure to acid or light.

Potential Degradation Pathways parent This compound hydrolysis Hydrolysis (Acid or Base) parent->hydrolysis oxidation Oxidation (Air, Light) parent->oxidation isomerization Isomerization (Acid, Light) parent->isomerization product1 3-Hydroxy-8(17),13E-labdadien-15-oic acid hydrolysis->product1 product2 Oxidized Derivatives (e.g., Epoxides, Diols) oxidation->product2 product3 3-Acetoxy-8(17),13Z-labdadien-15-oic acid isomerization->product3

Caption: Potential degradation pathways.

Q4: How can I assess the stability of my compound in a specific buffer or formulation?

A4: A forced degradation study is recommended to identify potential stability issues. This involves subjecting the compound to a range of stress conditions and monitoring its degradation over time.

Stress ConditionTypical ParametersPotential Degradation
Acid Hydrolysis0.1 M HCl, room temp to 60°CHydrolysis of acetate
Base Hydrolysis0.1 M NaOH, room tempHydrolysis of acetate
Oxidation3% H₂O₂, room tempOxidation of double bonds
Thermal60°CGeneral degradation
PhotolyticUV/Vis light exposureIsomerization, oxidation
Experimental Protocols

Q5: Can you provide a general protocol for a forced degradation study?

A5: The following is a general protocol that should be adapted to your specific experimental needs.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Solvent (e.g., DMSO, Methanol)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Set up Stress Conditions:

    • Acidic: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Basic: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Neutralize with an equimolar amount of HCl before analysis.

    • Oxidative: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Thermal: Incubate an aliquot of the stock solution at 60°C.

    • Photolytic: Expose an aliquot of the stock solution to UV and/or visible light.

    • Control: Keep an aliquot of the stock solution under normal storage conditions (e.g., 4°C in the dark).

  • Time Points: Collect samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC method to determine the remaining percentage of the parent compound and the formation of any degradation products.

Forced Degradation Workflow start Prepare Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Points (0, 2, 4, 8, 24h) stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Determine % Parent Compound and Degradation Products analysis->data

Caption: Forced degradation study workflow.

Q6: What is a suitable HPLC method for analyzing the stability of this compound?

A6: A reverse-phase HPLC method is generally suitable for the analysis of labdane (B1241275) diterpenoids. The following is a starting point for method development.

HPLC ParameterSuggested Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a suitable ratio of A and B (e.g., 50:50) and increase the percentage of B over time to elute the compound and any less polar degradants. A gradient of 50% to 100% B over 20-30 minutes is a good starting point.
Flow Rate 1.0 mL/min
Column Temperature 25-30°C
Detection UV at a suitable wavelength (e.g., 210-220 nm, where the carboxylic acid and double bonds may absorb) or Mass Spectrometry (MS) for better sensitivity and identification of degradants.
Injection Volume 10-20 µL

Method Validation: It is crucial to validate the analytical method to ensure it is "stability-indicating." This means that the method can separate the parent compound from its degradation products and any other interfering substances. This is typically demonstrated during the forced degradation study by showing that the peaks for the degradation products are resolved from the peak for the parent compound.

References

Technical Support Center: Vasorelaxation Assays with 3-Acetoxy-8(17),13E-labdadien-15-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-Acetoxy-8(17),13E-labdadien-15-oic acid in vasorelaxation assays.

Troubleshooting Guides

This section addresses specific issues that may arise during your vasorelaxation experiments.

Problem Possible Cause Troubleshooting Steps
No or weak vasorelaxant response to this compound. 1. Endothelium damage: The compound's effect is partially endothelium-dependent. 2. Incorrect pre-contraction agent: The choice of vasoconstrictor can influence the observed relaxation. 3. Compound degradation: Improper storage or handling of the diterpene. 4. Issues with K+ channels or Ca2+ mobilization pathways: These are key to the compound's mechanism.1. Verify endothelial integrity: Perform a control experiment with an endothelium-dependent vasodilator like acetylcholine (B1216132). A lack of response suggests endothelial damage.[1][2] 2. Use appropriate pre-contraction agents: Phenylephrine (B352888) or KCl have been successfully used in studies with this compound. 3. Ensure proper compound handling: Follow the manufacturer's instructions for storage and dissolve the compound in an appropriate solvent immediately before use. 4. Investigate downstream targets: Use specific inhibitors for K+ channels (e.g., 4-aminopyridine, glibenclamide) or agents that affect calcium signaling to probe the mechanism in your tissue.
High variability between aortic ring preparations. 1. Inconsistent tissue dissection: Differences in the size or handling of the aortic rings. 2. Variable resting tension: Incorrect or inconsistent application of passive force.[1] 3. Biological variability: Differences between individual animals.1. Standardize dissection technique: Ensure aortic rings are of a consistent length (e.g., 3-5 mm).[3] Minimize handling and avoid stretching the tissue. 2. Apply optimal resting tension: Determine and consistently apply the optimal resting tension for your specific tissue and experimental setup (often around 1.5-2.0 g).[1][3] 3. Increase sample size: Use a sufficient number of animals to account for biological variation.
Unexpected vasoconstriction in response to the compound. 1. High concentration of the compound: Some compounds can have biphasic effects. 2. Solvent effect: The vehicle used to dissolve the compound may have its own vascular effects.1. Perform a full concentration-response curve: Test a wide range of concentrations to identify the optimal range for vasorelaxation. 2. Run a vehicle control: Always test the effect of the solvent alone on the aortic rings to rule out any confounding effects.
Difficulty in achieving a stable pre-contraction plateau. 1. Suboptimal concentration of the vasoconstrictor: The concentration may be too high or too low. 2. Tissue fatigue: Prolonged exposure to the vasoconstrictor can lead to a decline in tension.1. Optimize vasoconstrictor concentration: Determine the EC50 of the vasoconstrictor in your tissue and use a concentration that produces a stable, submaximal contraction (e.g., EC70-EC80). 2. Allow for adequate equilibration: Ensure the tissue is properly equilibrated before adding the vasoconstrictor.[3] Limit the duration of the pre-contraction phase.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in inducing vasorelaxation?

A1: this compound induces vasorelaxation through a multi-faceted mechanism that involves both endothelium-dependent and -independent pathways. The primary mechanisms include the activation of the endothelial nitric oxide (NO)-cGMP pathway, the opening of potassium (K+) channels, and the modulation of calcium (Ca2+) mobilization in vascular smooth muscle cells.[4]

Q2: Is the vasorelaxant effect of this compound dependent on the endothelium?

A2: The vasorelaxant effect is partially dependent on the endothelium. Studies have shown that the relaxation is more pronounced in endothelium-intact aortic rings compared to endothelium-denuded rings.[5] This is largely due to the compound's ability to stimulate nitric oxide (NO) production in endothelial cells.

Q3: What signaling pathways are activated by this compound?

A3: The compound activates the NO-cGMP signaling cascade in the endothelium, leading to an increase in cGMP levels in vascular smooth muscle cells. This, in turn, contributes to vasorelaxation. It also appears to activate various types of K+ channels and inhibit Ca2+ influx, further promoting smooth muscle relaxation.

Q4: What are the expected Emax and pD2 values for the vasorelaxant effect of this compound?

A4: The following table summarizes the potency (pD2) and maximal effect (Emax) of this compound on aortic rings pre-contracted with phenylephrine or KCl.

Pre-contraction Agent Endothelium pD2 Emax (%)
Phenylephrine (1 µM)Intact4.63 ± 0.0898.6 ± 1.4
Phenylephrine (1 µM)Denuded4.31 ± 0.0690.1 ± 2.7
KCl (80 mM)Intact4.13 ± 0.0885.3 ± 3.1
KCl (80 mM)Denuded4.02 ± 0.0780.5 ± 2.9

Data extracted from a study on rat aortic rings.

Experimental Protocols

Ex Vivo Vasorelaxation Assay Using Isolated Aortic Rings

This protocol outlines the key steps for assessing the vasorelaxant properties of this compound.

1. Preparation of Aortic Rings:

  • Euthanize the animal (e.g., male Wistar rat) and carefully dissect the thoracic aorta.[3][6]

  • Place the aorta in cold Krebs-Henseleit Solution (KHS). The composition of KHS is (in mM): NaCl 118, KCl 4.7, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.1, and CaCl2 2.5.[3]

  • Remove adherent connective and adipose tissues.[3][6]

  • Cut the aorta into rings of approximately 3-5 mm in length.[3]

  • For endothelium-denuded rings, gently rub the intimal surface with a small wire or wooden stick.[3]

2. Mounting and Equilibration:

  • Mount each aortic ring between two stainless steel hooks in an organ bath containing KHS at 37°C and continuously bubble with carbogen (B8564812) (95% O2 / 5% CO2).[3]

  • Connect the upper hook to an isometric force transducer to record changes in tension.

  • Apply a resting tension of 1.5-2.0 g and allow the tissue to equilibrate for at least 60-90 minutes, replacing the KHS every 15-20 minutes.[1][3]

3. Viability and Endothelial Integrity Check:

  • After equilibration, contract the rings with a high concentration of KCl (e.g., 80 mM) to check for viability.[2][3]

  • Wash the rings and allow them to return to baseline.

  • Pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).[2]

  • Once a stable contraction is achieved, add acetylcholine (e.g., 1 µM) to assess endothelial integrity. A relaxation of over 50% indicates an intact endothelium.[2]

4. Vasorelaxation Protocol:

  • Wash the rings and allow them to return to baseline.

  • Induce a stable, submaximal contraction with phenylephrine (e.g., 1 µM) or KCl (e.g., 80 mM).[4][3]

  • Once a plateau is reached, add this compound in a cumulative manner (e.g., from 0.1 µM to 300 µM).[4]

  • Record the relaxation at each concentration.

5. Data Analysis:

  • Express the relaxation as a percentage of the pre-contraction induced by phenylephrine or KCl.

  • Plot the concentration-response curve and calculate the pD2 (-log EC50) and Emax values.

Signaling Pathways and Experimental Workflow

Vasorelaxation_Signaling_Pathway cluster_Endothelium Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell (VSMC) Compound 3-Acetoxy-8(17),13E- labdadien-15-oic acid eNOS eNOS Compound->eNOS Activates Ca_Channels L-type Ca2+ Channels Compound->Ca_Channels Inhibits K_Channels K+ Channels Compound->K_Channels Opens NO Nitric Oxide (NO) eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates NO->sGC cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Calcium [Ca2+]i PKG->Calcium Decreases Ca_Channels->Calcium Influx Relaxation Vasorelaxation K_Channels->Relaxation Hyperpolarization Calcium->Relaxation Leads to Experimental_Workflow A Aorta Dissection and Ring Preparation B Mounting in Organ Bath A->B C Equilibration (60-90 min) B->C D Viability & Endothelial Integrity Check C->D E Pre-contraction (Phenylephrine or KCl) D->E F Cumulative Addition of 3-Acetoxy-8(17),13E- labdadien-15-oic acid E->F G Data Recording and Analysis F->G

References

controlling for off-target effects of 3-Acetoxy-8(17),13E-labdadien-15-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling for off-target effects of 3-Acetoxy-8(17),13E-labdadien-15-oic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary known biological activity of this compound?

A1: The primary reported biological activity of this compound is its vasorelaxant and hypotensive effects.[1][2][3][4] These actions are understood to be mediated through the activation of the endothelial nitric oxide (NO)-cGMP pathway, the opening of potassium (K+) channels, and the modulation of intracellular calcium (Ca2+) mobilization.[1]

Q2: What are the potential off-target effects of labdane (B1241275) diterpenoids like this compound?

A2: Labdane diterpenoids are a class of natural products known to exhibit a wide range of biological activities, which could be considered off-target depending on the research focus. These potential off-target effects include:

  • Cytotoxicity: Many labdane diterpenoids have demonstrated cytotoxic activity against various cancer cell lines.[5][6][7][8][9][10] It is plausible that this compound could exhibit cytotoxicity at certain concentrations.

  • Anti-inflammatory effects: This class of compounds has been reported to possess anti-inflammatory properties, often attributed to the inhibition of pathways like NF-κB.[11][12]

  • Antimicrobial activity: Some labdane diterpenoids have shown activity against various microbes.[9][13]

Q3: How can I be sure that the observed effects in my experiment are due to the intended mechanism of action?

A3: To ensure the observed effects are on-target, a combination of control experiments is crucial. These include:

  • Use of an inactive control: Ideally, a structurally similar but biologically inactive analog of this compound should be used as a negative control.

  • Target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can help verify that the compound is binding to its intended target protein in a cellular context.

  • Orthogonal assays: Confirming the experimental findings using a different assay that measures a distinct downstream event of the same signaling pathway can strengthen the evidence for on-target activity.

Q4: What are the recommended solvent and storage conditions for this compound?

A4: Based on available information, this compound is soluble in solvents such as DMSO, ethanol, and methanol. For long-term storage, it is advisable to store the compound as a solid at -20°C, protected from light and moisture. For experimental use, fresh stock solutions in a suitable solvent should be prepared.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Poor Cell Viability in Culture

Possible Cause: The concentration of this compound being used may be causing off-target cytotoxicity. Many labdane diterpenoids have known cytotoxic effects, particularly at higher concentrations.[5][6][7][8][9][10]

Troubleshooting Steps:

  • Determine the Cytotoxic Concentration: Perform a dose-response experiment to determine the IC50 value for cytotoxicity in your specific cell line (e.g., endothelial cells, smooth muscle cells).

  • Select an Appropriate Working Concentration: Choose a concentration for your primary experiments that is well below the cytotoxic threshold.

  • Perform Cell Viability Assays in Parallel: In all experiments, include a parallel assay to monitor cell viability (e.g., MTT, trypan blue exclusion) to ensure that the observed effects are not a result of cell death.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for the desired experimental duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Issue 2: Inconsistent or Non-reproducible Experimental Results

Possible Cause: The observed effects may be due to off-target interactions or experimental artifacts. Without proper controls, it is difficult to attribute the results solely to the intended mechanism of action.

Troubleshooting Steps:

  • Include a Negative Control Compound: If a known inactive analog of this compound is not available, consider using a structurally related labdane diterpenoid that has been shown to be inactive for the biological effect you are studying. The selection of such a compound may require a literature search for structure-activity relationship (SAR) studies of similar molecules.

  • Confirm Target Engagement: Use a target engagement assay to verify that the compound interacts with its intended molecular target within the cell.

  • Washout Experiment: To determine if the compound's effect is reversible (a common characteristic of specific inhibitors), perform a washout experiment. After treatment, wash the cells with fresh media and observe if the biological effect is reversed over time.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound or vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Precipitation: Centrifuge to separate the soluble and precipitated protein fractions.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Issue 3: Observed Effect is a Known Off-Target Activity of Diterpenoids

Possible Cause: The experimental readout may be influenced by a known off-target effect of labdane diterpenoids, such as anti-inflammatory or antimicrobial activity.[9][11][12][13]

Troubleshooting Steps:

  • Review the Literature: Conduct a thorough literature search for the known biological activities of labdane diterpenoids that might interfere with your assay.

  • Use Specific Inhibitors: If a known off-target pathway is suspected, use a well-characterized inhibitor of that pathway in combination with this compound to see if the effect is blocked.

  • Employ a Knockdown/Knockout Cell Line: If the suspected off-target is a specific protein, utilize a cell line where that protein has been knocked down or knocked out to see if the effect of your compound is diminished.

Data Presentation

Table 1: Potential Off-Target Activities of Labdane Diterpenoids

Biological ActivityPotential Signaling Pathways AffectedKey Experimental Readouts
CytotoxicityApoptosis, Necrosis, Cell Cycle ArrestCell Viability (MTT, Trypan Blue), Caspase Activation, DNA Fragmentation
Anti-inflammatoryNF-κB, MAPK, COXCytokine Production (ELISA), Western Blot for Phosphorylated Proteins
AntimicrobialBacterial/Fungal Growth InhibitionMinimum Inhibitory Concentration (MIC) assays

Mandatory Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Data Interpretation A Unexpected Experimental Result B Perform Dose-Response Cytotoxicity Assay A->B C Conduct Target Engagement Assay (CETSA) A->C D Use Inactive Analog (Negative Control) A->D E Perform Washout Experiment A->E F Distinguish On-Target vs. Off-Target Effects B->F C->F D->F E->F signaling_pathway cluster_0 On-Target Effects cluster_1 Potential Off-Target Effects A This compound B Endothelial Cells A->B C Smooth Muscle Cells A->C H Various Cell Types A->H D ↑ NO-cGMP Pathway B->D E ↑ K+ Channel Opening C->E F ↓ Ca2+ Mobilization C->F G Vasorelaxation D->G E->G F->G I Cytotoxicity H->I J Anti-inflammatory Pathways (e.g., NF-κB) H->J K Antimicrobial Activity H->K

References

Technical Support Center: Minimizing Variability in 3-Acetoxy-8(17),13E-labdadien-15-oic Acid Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in bioassays involving 3-Acetoxy-8(17),13E-labdadien-15-oic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary known biological activities of this compound that are relevant for bioassay design?

A1: this compound, a labdane-type diterpene, is known to possess vasorelaxant and hypotensive properties. Its mechanism of action involves the activation of the endothelial nitric oxide-cAMP pathway, opening of K+ channels, and modulation of Ca2+ mobilization.[1] Therefore, relevant bioassays include those measuring vasorelaxation, intracellular calcium concentration, and nitric oxide production.

Q2: What are the common sources of variability in bioassays involving diterpenoid compounds like this compound?

A2: Variability in bioassays with diterpenoid compounds can arise from several factors:

  • Compound Stability: Diterpenoid acids can be unstable in solution, sensitive to pH, temperature, light, and oxidation.[2]

  • Solvent Effects: The choice of solvent (e.g., DMSO) and its final concentration in the assay can impact cellular responses.

  • Experimental Technique: Inconsistent handling of tissues (e.g., aortic rings), cell cultures, or reagents can introduce significant variability.[3]

  • Biological Variation: Differences between animals, tissue preparations, or cell passages can lead to varied responses.[3]

  • Analyst-to-Analyst Variation: Differences in experimental execution between researchers can be a significant source of variability.

Q3: How should I prepare and store stock solutions of this compound to ensure stability and minimize variability?

A3: To maximize stability and reproducibility:

  • Solvent Selection: Use high-purity, anhydrous solvents like Dimethyl Sulfoxide (DMSO).[4]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving a precisely weighed amount of the compound in the chosen solvent. Gentle warming or brief sonication can aid dissolution.[4]

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.[5] For labdane-type diterpenes, storage at -40°C has also been reported.[6]

  • Working Solution Preparation: On the day of the experiment, thaw a single aliquot and perform serial dilutions in the appropriate assay buffer or cell culture medium. Ensure the final DMSO concentration is low (typically ≤ 0.5%) to prevent solvent-induced toxicity.[4][5]

Troubleshooting Guides

Vasorelaxation Bioassay (Aortic Rings)
Issue Potential Cause Troubleshooting Steps
High variability in relaxation response between aortic rings Inconsistent tissue handling and preparation.Ensure uniform ring size (2-3 mm).[7] Carefully remove surrounding connective and adipose tissue without damaging the endothelium.[8] Maintain consistent resting tension (e.g., 1-2 g).[7][9]
Endothelial damage during preparation.Confirm endothelial integrity at the beginning of each experiment by observing a strong relaxation response to a known endothelium-dependent vasodilator like acetylcholine (B1216132) (ACh).[7][10]
Variability in pre-constriction levels.Allow rings to equilibrate until a stable pre-constriction plateau is reached before adding the test compound. Use a consistent concentration of the pre-constricting agent (e.g., phenylephrine (B352888) or KCl).[10]
No or weak vasorelaxant effect observed Degraded compound.Use a freshly thawed aliquot of the stock solution for each experiment. Verify compound activity with a positive control.
Endothelium is not intact.Verify endothelial integrity with acetylcholine. If damaged, the response to endothelium-dependent vasodilators will be diminished.[9]
Incorrect experimental conditions.Ensure the Krebs-Henseleit solution is correctly prepared, maintained at 37°C, and continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.[7]
Intracellular Calcium ([Ca2+]) Bioassay (Fura-2 AM)
Issue Potential Cause Troubleshooting Steps
High background fluorescence or low signal-to-noise ratio Incomplete hydrolysis of Fura-2 AM or dye leakage.Allow sufficient time for de-esterification (e.g., 30 minutes) after loading.[11] The use of an anion transport inhibitor like probenecid (B1678239) can improve dye retention.[12]
Uneven dye loading among cells.Ensure a homogenous cell monolayer. Optimize dye concentration and incubation time for your specific cell type. The addition of a non-ionic surfactant like Pluronic F-127 can aid in dye solubilization and loading.[12]
Variability in baseline [Ca2+] and response magnitude Differences in cell health or passage number.Use cells within a consistent passage number range. Ensure cells are healthy and not overly confluent.
Photobleaching or phototoxicity.Minimize exposure to excitation light. Use the lowest possible excitation intensity and exposure time that provides an adequate signal. Ratiometric imaging with Fura-2 helps to minimize effects of photobleaching.
Dye saturation.If expecting large changes in [Ca2+], consider that high-affinity dyes like Fura-2 can become saturated, underestimating the peak response.[13]
Nitric Oxide (NO) Production Bioassay (DAF-FM Diacetate)
Issue Potential Cause Troubleshooting Steps
Low or no fluorescent signal Insufficient NO production.Ensure cells are appropriately stimulated to produce NO. Use a positive control (e.g., a known NO donor or agonist like acetylcholine for endothelial cells) to confirm assay functionality.[14]
DAF-FM instability or degradation.Prepare DAF-FM solutions fresh and protect from light.
Presence of NO scavengers.Be aware of components in the cell culture medium that may scavenge NO.
High background fluorescence Autofluorescence of DAF-FM or cellular components.Use low concentrations of DAF-FM (e.g., 0.1 µM) and subtract the background fluorescence from non-treated cells.[15]
Interfering compounds.Some compounds can interfere with the DAF-FM reaction. Run appropriate vehicle controls.
Inconsistent results between experiments Variability in cell density or health.Plate cells at a consistent density and ensure they are in a healthy state for each experiment.
Differences in dye loading and incubation times.Strictly adhere to a standardized protocol for dye loading and incubation to ensure consistency.

Experimental Protocols

Vasorelaxation Assay Using Isolated Rat Aortic Rings
  • Tissue Preparation: Euthanize a male Wistar rat and excise the thoracic aorta. Place the aorta in cold Krebs-Henseleit (K-H) solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11).[7] Carefully remove adherent connective and adipose tissues and cut the aorta into 2-3 mm wide rings.

  • Mounting: Suspend the aortic rings between two stainless steel hooks in an organ bath containing K-H solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.[7]

  • Equilibration and Viability Check: Equilibrate the rings for 60-90 minutes under a resting tension of 1-2 grams, replacing the K-H solution every 15-20 minutes.[7] To check for endothelial integrity, pre-constrict the rings with phenylephrine (1 µM) and, once a stable plateau is reached, add acetylcholine (10 µM). A relaxation of over 80% indicates intact endothelium.[7]

  • Experimental Procedure: After washing out the acetylcholine and allowing the tension to return to baseline, pre-constrict the rings again with phenylephrine or KCl (60 mM).[7] Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath and record the relaxation response.

Measurement of Intracellular Calcium with Fura-2 AM
  • Cell Culture: Plate vascular smooth muscle cells or endothelial cells on glass coverslips and grow to 80-90% confluency.

  • Dye Loading: Wash the cells with a physiological salt solution (e.g., HEPES-buffered saline). Incubate the cells with Fura-2 AM (e.g., 1-5 µM) in the salt solution for 30-60 minutes at room temperature in the dark.[1]

  • De-esterification: Wash the cells twice with the salt solution to remove extracellular dye and incubate for a further 30 minutes to allow for complete hydrolysis of the AM ester within the cells.[11]

  • Imaging: Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging. Excite the cells alternately at 340 nm and 380 nm, and collect the emission at 510 nm.

  • Data Acquisition: Record the ratio of fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) over time. After establishing a stable baseline, add this compound and continue recording to measure changes in intracellular calcium concentration.

Measurement of Nitric Oxide Production with DAF-FM Diacetate
  • Cell Culture: Culture endothelial cells in a suitable plate (e.g., 96-well black plate for plate reader assays or on coverslips for microscopy).

  • Dye Loading: Load the cells with DAF-FM diacetate (e.g., 5 µM) in culture medium for 30-45 minutes at 37°C.[2]

  • Assay Procedure: Wash the cells with a physiological buffer to remove excess dye. Add the test compound, this compound, to the cells in the presence of L-arginine (a substrate for NO synthase).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader (excitation ~495 nm, emission ~515 nm) or a fluorescence microscope.[14] An increase in fluorescence intensity corresponds to an increase in NO production.

  • Controls: Include a negative control (vehicle) and a positive control (e.g., acetylcholine or a NO donor) in each experiment. To confirm the signal is from NO synthase, pre-incubate some cells with a NOS inhibitor like L-NAME.[14]

Visualizations

Signaling_Pathway cluster_endothelium Endothelium cluster_vsmc VSMC Compound 3-Acetoxy-8(17),13E- labdadien-15-oic acid Endothelium Endothelial Cell Compound->Endothelium Activates VSMC Vascular Smooth Muscle Cell Compound->VSMC Also acts on K+ channels & Ca2+ mobilization eNOS eNOS Endothelium->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC sGC NO->sGC Diffuses & Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP PKG PKG cGMP->PKG Activates K_channel K+ Channels PKG->K_channel Opens Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to Ca_channel Voltage-gated Ca2+ Channels Hyperpolarization->Ca_channel Inhibits Ca_influx Ca2+ Influx ↓ Ca_channel->Ca_influx Relaxation Vasorelaxation Ca_influx->Relaxation Leads to

Caption: Signaling pathway of this compound.

Experimental_Workflow A1 Aorta Excision & Cleaning A2 Cut into 2-3 mm Rings A1->A2 B Mount in Organ Bath (Krebs-Henseleit, 37°C, 95% O2/5% CO2) A2->B C Equilibration (60-90 min) under 1-2g tension B->C D Check Endothelial Integrity (Pre-constrict with PE, relax with ACh) C->D E Wash & Re-equilibrate D->E F Pre-constrict with Phenylephrine (PE) or KCl E->F G Cumulative Addition of Test Compound F->G H Record Relaxation Response G->H

Caption: Experimental workflow for aortic ring vasorelaxation bioassay.

Troubleshooting_Tree Start High Variability in Bioassay Results Q1 Is the compound stock solution fresh? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are positive/negative controls working as expected? A1_Yes->Q2:n S1 Prepare fresh stock solution. Aliquot and store properly. A1_No->S1:n End Variability Minimized S1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is there high inter-assay or inter-analyst variability? A2_Yes->Q3:n S2 Check assay reagents, buffers, and instrument settings. A2_No->S2:n S2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No S3 Standardize protocol execution. Ensure consistent handling and timing. A3_Yes->S3:n Q4 Is there high intra-assay variability (e.g., between replicates)? A3_No->Q4:n S3->End S4 Review sample preparation (e.g., tissue dissection, cell plating). Ensure uniformity. Q4->S4 S4->End

Caption: Troubleshooting decision tree for bioassay variability.

References

Technical Support Center: Synthesis of 3-Acetoxy-8(17),13E-labdadien-15-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Acetoxy-8(17),13E-labdadien-15-oic acid. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this labdane-type diterpenoid.

Frequently Asked Questions (FAQs)

Q1: What is the common starting material for the synthesis of this compound?

A1: The synthesis often starts from naturally occurring labdane (B1241275) diterpenoids which are widely distributed in terrestrial and marine organisms.[1] A common precursor is a labdane diol or a hydroxylated carboxylic acid which can then be selectively acetylated and oxidized. The specific starting material may vary depending on the desired stereochemistry and overall synthetic strategy.

Q2: What are the key reaction steps in the synthesis?

A2: The synthesis typically involves two primary transformations:

  • Selective Acetylation: Introduction of an acetoxy group at the C-3 position of the labdane skeleton.

  • Oxidation: Conversion of a precursor functional group (e.g., a primary alcohol or aldehyde at C-15) into a carboxylic acid.

Q3: Why is the exocyclic double bond at C-8(17) a concern?

A3: The exocyclic double bond at the 8(17) position is susceptible to isomerization to a more stable endocyclic position (e.g., Δ⁷ or Δ⁸) under acidic or thermal conditions. This can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product. Careful selection of reaction conditions is crucial to prevent this unwanted side reaction.

Q4: Are there any known biological activities for this compound?

A4: Yes, this compound has been investigated for its vasorelaxant and hypotensive actions.[2] Its mechanism is believed to involve the activation of the endothelial NO-cGMP pathway, the opening of K+ channels, and effects on Ca2+ mobilization.[2]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Problem 1: Low Yield During C-3 Acetylation

Q: I am experiencing low yields (<70%) during the acetylation of the C-3 hydroxyl group. What could be the cause and how can I improve it?

A: Low acetylation yields can stem from several factors. Refer to the diagnostic workflow below.

Troubleshooting Workflow: Low Acetylation Yield

start Low Acetylation Yield check_reagents Verify Purity of Starting Material & Reagents start->check_reagents check_conditions Review Reaction Conditions start->check_conditions steric_hindrance Consider Steric Hindrance at C-3 start->steric_hindrance incomplete_reaction Incomplete Reaction check_conditions->incomplete_reaction Sub-optimal? side_reactions Side Reactions (e.g., elimination) check_conditions->side_reactions Too harsh? stronger_reagent Use More Potent Acylating Agent (e.g., Ac₂O with DMAP) steric_hindrance->stronger_reagent increase_time Increase Reaction Time or Temperature Moderately incomplete_reaction->increase_time

Caption: Diagnostic workflow for troubleshooting low acetylation yield.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or slightly elevate the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Reagent Quality: The acetylating agent (e.g., acetic anhydride) may have degraded, or the base (e.g., pyridine) may contain water.

    • Solution: Use freshly opened or distilled reagents. Ensure all glassware is thoroughly dried.

  • Steric Hindrance: The C-3 hydroxyl group might be sterically hindered, slowing down the reaction.

  • Sub-optimal Stoichiometry: An insufficient excess of the acetylating agent may have been used.

    • Solution: Increase the molar ratio of the acetylating agent to the substrate. A 2 to 5-fold excess is common.

Problem 2: Formation of Isomeric Byproducts

Q: My final product is contaminated with isomers, particularly with a shifted double bond. How can I minimize this?

A: Isomerization of the exocyclic C-8(17) double bond is a common issue, typically catalyzed by acid.

Possible Causes & Solutions:

  • Acidic Conditions: Trace amounts of acid in reagents or formed during workup can cause the double bond to migrate.

    • Solution: Use non-acidic or buffered conditions where possible. During aqueous workup, use a mild base like saturated sodium bicarbonate solution to neutralize any acid. Avoid strong acids during purification (e.g., on silica (B1680970) gel).

  • High Temperatures: Prolonged heating can sometimes provide enough energy for isomerization.

    • Solution: Perform reactions at the lowest effective temperature. Minimize heating time during solvent evaporation.

  • Oxidation Reagent Choice: Some oxidation reagents for creating the C-15 carboxylic acid can create acidic byproducts.

    • Solution: Choose neutral or buffered oxidation systems. For instance, a two-step oxidation (e.g., alcohol to aldehyde with PCC or DMP, followed by aldehyde to acid with sodium chlorite (B76162) in a buffered solution) can be milder than a direct, harsh oxidation.

Problem 3: Difficulty in Final Purification

Q: I am struggling to achieve >98% purity for the final product. What purification strategies are recommended?

A: The final product, being a carboxylic acid, can present purification challenges.

Recommended Purification Workflow

start Crude Product Mixture extraction Aqueous Bicarbonate Extraction start->extraction acidification Acidify Aqueous Layer (e.g., with 1M HCl) extraction->acidification Aqueous Phase re_extract Re-extract with Organic Solvent (e.g., EtOAc) acidification->re_extract chromatography Silica Gel Chromatography (if necessary) re_extract->chromatography crystallization Crystallization chromatography->crystallization final Pure Product (>98%) crystallization->final

Caption: Recommended workflow for purification.

Purification Steps:

  • Acid-Base Extraction: This is a highly effective first step.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a mild aqueous base (e.g., 5% NaHCO₃ solution). The desired carboxylic acid will move to the aqueous layer as its sodium salt, leaving non-acidic impurities behind in the organic layer.

    • Carefully separate the aqueous layer and acidify it (e.g., with 1M HCl) to a pH of ~2-3 to precipitate the carboxylic acid.

    • Extract the pure acid back into an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Column Chromatography: If impurities persist, flash column chromatography on silica gel is recommended.

    • Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes, often with 1% acetic acid added to the solvent system to keep the carboxylic acid protonated and prevent tailing on the column.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can provide the final purification step to achieve high purity.

Experimental Protocols & Data

Protocol 1: General Procedure for C-3 Acetylation

This protocol is a representative method for the acetylation of a labdane precursor with a hydroxyl group at the C-3 position.

  • Preparation: Dissolve the labdane precursor (1.0 eq) in anhydrous pyridine (approx. 0.1 M solution) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add acetic anhydride (3.0-5.0 eq) dropwise to the solution at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Workup: Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acetylated product.

Protocol 2: Oxidation of C-15 Aldehyde to Carboxylic Acid

This protocol describes the Pinnick oxidation, a mild method for converting an aldehyde to a carboxylic acid.

  • Preparation: Dissolve the C-15 aldehyde precursor (1.0 eq) in a mixture of t-butanol and 2-methyl-2-butene (B146552) (approx. 4:1 v/v).

  • Buffer Addition: Add an aqueous solution of sodium dihydrogen phosphate (B84403) (NaH₂PO₄, 1.2 eq).

  • Oxidant Addition: Slowly add an aqueous solution of sodium chlorite (NaClO₂, 1.5 eq, 80% technical grade) at room temperature. An exotherm may be observed.

  • Reaction: Stir the biphasic mixture vigorously for 4-8 hours until the aldehyde is consumed (monitored by TLC).

  • Workup: Dilute the reaction with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can then be purified as described in the purification guide above.

Table 1: Comparison of Oxidation Methods for Aldehydes
Oxidizing Agent SystemTypical ConditionsAdvantagesPotential Challenges
Jones Reagent (CrO₃/H₂SO₄) Acetone, 0 °C to RTStrong, fast, inexpensiveHarshly acidic (risk of isomerization), Cr(VI) is toxic
Potassium Permanganate (KMnO₄) Acetone/H₂O, basicPowerful, inexpensiveCan be difficult to control, may cleave double bonds
Pinnick Oxidation (NaClO₂) t-BuOH/H₂O, bufferMild, high-yielding, tolerant of double bondsRequires a scavenger (2-methyl-2-butene) for HOCl
Silver(I) Oxide (Ag₂O) THF/H₂O, NaOHMild, good for sensitive substratesStoichiometric use of expensive silver

This table summarizes common oxidation methods. The choice of reagent is critical to avoid side reactions, especially isomerization of the 8(17)-double bond.[3][4]

References

Technical Support Center: Purification of 3-Acetoxy-8(17),13E-labdadien-15-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Acetoxy-8(17),13E-labdadien-15-oic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common purification strategy for this compound, a labdane (B1241275) diterpenoid, involves a combination of extraction and chromatographic techniques.[1] A typical workflow includes:

  • Solvent Extraction: Initial extraction from the source material (e.g., rhizomes of Cibotium barometz) using solvents of varying polarity.[2][3]

  • Acid-Base Extraction: To selectively separate the acidic target compound from neutral impurities.

  • Column Chromatography: Often the first chromatographic step, using silica (B1680970) gel or reversed-phase (C18) stationary phases.[1][4]

  • High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, typically in a preparative or semi-preparative format.[1][4]

Q2: How can I leverage the acidic nature of my target compound during purification?

A2: The carboxylic acid moiety of this compound allows for selective separation using acid-base extraction. By dissolving the crude extract in an organic solvent and washing with a basic aqueous solution (e.g., sodium bicarbonate), the acidic compound will be deprotonated and move to the aqueous phase. The aqueous phase can then be acidified to precipitate the purified compound, which is then recovered by extraction with an organic solvent. This method is highly effective for removing neutral impurities.

Q3: What are the recommended solvent systems for column chromatography?

A3: The choice of solvent system depends on the stationary phase:

  • Silica Gel (Normal Phase): A non-polar mobile phase with a polar modifier is typically used. A common starting point is a gradient of ethyl acetate (B1210297) in hexane (B92381) or cyclohexane. For acidic compounds, adding a small amount of acetic acid or formic acid to the mobile phase can improve peak shape and reduce tailing.

  • Reversed-Phase (C18): A polar mobile phase with a less polar modifier is used. Common systems include gradients of methanol (B129727) or acetonitrile (B52724) in water. Again, the addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase is recommended to keep the carboxylic acid protonated and improve retention and peak shape.

Q4: My compound appears to be degrading during purification. What could be the cause?

A4: this compound contains an acetoxy group that could be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. To minimize degradation:

  • Avoid prolonged exposure to strong acids or bases.

  • If performing acid-base extraction, use mild bases like sodium bicarbonate and perform the extraction quickly at low temperatures.

  • Keep the temperature low during solvent evaporation.

  • Check the pH of your mobile phase during chromatography.

Troubleshooting Guides

Issue 1: Low Recovery from Column Chromatography
Possible Cause Solution
Irreversible adsorption onto the stationary phase. For silica gel, this can be due to the acidic nature of the compound. Try adding a small amount of a volatile acid (e.g., 0.1-1% acetic acid) to your mobile phase. Alternatively, consider using a different stationary phase like alumina (B75360) or a bonded phase.
Compound is not eluting from the column. The mobile phase may not be polar enough. Gradually increase the polarity of your eluent. For reversed-phase, decrease the polarity.
Sample precipitation on the column. This can occur if the sample is not fully dissolved in the initial mobile phase. Ensure complete dissolution before loading and consider using a stronger loading solvent (in minimal volume).
Incorrect fraction collection. Monitor the elution closely using Thin Layer Chromatography (TLC) or a UV detector to ensure all fractions containing the product are collected.
Issue 2: Poor Separation of Impurities
Possible Cause Solution
Co-eluting impurities. Optimize the selectivity of your chromatographic system. For normal phase, try different solvent combinations (e.g., dichloromethane/methanol). For reversed-phase, try switching from methanol to acetonitrile or vice-versa. Adjusting the pH of the mobile phase can also significantly alter selectivity for acidic compounds.
Column overloading. The amount of crude material loaded onto the column is too high for the column dimensions. Reduce the sample load or use a larger column. A general rule is a sample-to-stationary phase ratio of 1:50 to 1:100 by weight.
Poor column packing. An improperly packed column will lead to band broadening and poor separation. Ensure the column is packed uniformly.
Running the gradient too quickly. A steep solvent gradient may not provide sufficient resolution. Try a shallower gradient.
Issue 3: Peak Tailing in HPLC
Possible Cause Solution
Secondary interactions with the stationary phase. The free silanol (B1196071) groups on silica-based columns can interact with the carboxylic acid, causing tailing. Add a competing acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress this interaction.
Column degradation. The column may be nearing the end of its lifespan. Try washing the column according to the manufacturer's instructions or replace it.
Presence of metal impurities. Metal ions in the sample or system can chelate with the carboxylic acid. Add a small amount of a chelating agent like EDTA to the mobile phase.

Data Presentation

Table 1: Example Data for Silica Gel Column Chromatography Purification

StepSample Loaded (mg)Fractions CollectedMain Eluent SystemProduct Yield (mg)Purity (by HPLC)
Crude Extract 5000---~20%
Silica Gel Column 4500F10-F25Hexane:Ethyl Acetate (8:2)850~85%
Re-chromatography 800F5-F12Dichloromethane:Methanol (98:2)650>95%

Note: The data presented in this table are for illustrative purposes only and may not reflect actual experimental results.

Table 2: Example HPLC Purification Parameters and Results

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 70% B to 95% B over 30 min
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Sample Purity (Pre-HPLC) ~85%
Collected Fraction Purity >98%
Recovery ~90%

Note: The data presented in this table are for illustrative purposes only and may not reflect actual experimental results.

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolve the crude extract in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Shake the funnel vigorously, periodically venting to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate and collect the aqueous (bottom) layer.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times.

  • Combine all aqueous extracts.

  • Cool the combined aqueous phase in an ice bath and slowly acidify with dilute HCl (e.g., 1 M) until the pH is ~2-3. The product should precipitate out.

  • Extract the acidified aqueous phase three times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enriched acidic fraction.

Protocol 2: Silica Gel Column Chromatography
  • Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Pre-elute the column with 2-3 column volumes of the initial mobile phase.

  • Dissolve the sample in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Evaporate the solvent from the sample-silica mixture and carefully load the dry powder onto the top of the column.

  • Begin elution with the initial mobile phase, gradually increasing the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Collect fractions and monitor their composition by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent.

Mandatory Visualization

experimental_workflow start Crude Extract extraction Acid-Base Extraction start->extraction column_chrom Silica Gel Column Chromatography extraction->column_chrom Enriched Acidic Fraction hplc Preparative HPLC column_chrom->hplc Semi-pure Compound (~95%) end Pure Compound (>98%) hplc->end

Caption: General purification workflow for this compound.

troubleshooting_logic start Low Recovery? check_polarity Increase Mobile Phase Polarity start->check_polarity Yes add_acid Add Acid to Mobile Phase start->add_acid Yes check_fractions Verify Fraction Collection start->check_fractions Yes solution Recovery Improved check_polarity->solution add_acid->solution check_fractions->solution

Caption: Troubleshooting logic for low recovery in column chromatography.

References

Technical Support Center: Overcoming Resistance to 3-Acetoxy-8(17),13E-labdadien-15-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Acetoxy-8(17),13E-labdadien-15-oic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, particularly concerning the development of cellular resistance.

Frequently Asked Questions (FAQs)

Q1: What is the proposed anticancer mechanism of action for this compound?

While direct studies on the anticancer mechanism of this compound are limited, based on the activity of structurally related labdane (B1241275) diterpenes like andrographolide (B1667393) and sclareol, it is hypothesized to induce apoptosis and cell cycle arrest in cancer cells.[1][2] The proposed mechanism involves the activation of the intrinsic apoptotic pathway, potentially through the modulation of the MAPK signaling pathway, leading to the stimulation of ERK/JNK phosphorylation.[1] This can result in the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to caspase activation and programmed cell death.[3][4][5]

Q2: My cancer cell line is showing increasing resistance to this compound. What are the likely mechanisms of resistance?

Acquired resistance to anticancer compounds can arise from several mechanisms. For a labdane diterpene like this compound, potential resistance mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.[6][7]

  • Alterations in Target Pathways: Mutations or adaptive changes in the signaling pathways targeted by the compound can render them insensitive to its effects. This could involve downstream effectors of the apoptosis or cell cycle machinery.

  • Increased Drug Metabolism: Cancer cells may upregulate enzymes that metabolize and inactivate the compound.

  • Enhanced DNA Repair: If the compound induces DNA damage, resistant cells may have enhanced DNA repair mechanisms.

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

A systematic approach is necessary to identify the resistance mechanism. Here is a suggested workflow:

  • Confirm Resistance: Perform a dose-response cytotoxicity assay (e.g., MTT assay) to compare the IC50 value of the resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value confirms resistance.

  • Investigate Drug Efflux:

    • Western Blot: Analyze the protein expression levels of common ABC transporters, particularly P-glycoprotein (MDR1).

    • Rhodamine 123 Efflux Assay: Functionally assess P-gp activity. Increased efflux of the fluorescent substrate Rhodamine 123 in resistant cells, which can be reversed by a P-gp inhibitor like verapamil, indicates P-gp-mediated resistance.[8][9][10]

  • Analyze Apoptotic Pathway Proteins: Use Western blotting to compare the expression and activation of key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspases) in sensitive and resistant cells after treatment with the compound. Resistance may be associated with an altered balance of these proteins.

  • Cell Cycle Analysis: Use flow cytometry with propidium (B1200493) iodide (PI) staining to determine if the compound's effect on the cell cycle is diminished in the resistant cell line.

Q4: What strategies can I employ to overcome resistance to this compound?

Several strategies can be explored to overcome resistance:

  • Combination Therapy:

    • With a P-gp Inhibitor: If resistance is due to P-gp overexpression, co-administration with a P-gp inhibitor (e.g., verapamil, noscapine (B1679977) derivatives) can restore sensitivity.[11]

    • With Other Chemotherapeutic Agents: Combining the compound with another anticancer drug that has a different mechanism of action can create synergistic effects and prevent the emergence of resistance.[3]

  • Targeting Alternative Pathways: Identify and target compensatory signaling pathways that are activated in the resistant cells.

  • Nanoparticle-based Drug Delivery: Encapsulating the compound in nanoparticles can potentially bypass efflux pumps and increase its intracellular concentration.[12]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in cytotoxicity assays.

Possible Cause Troubleshooting Step
Cell Seeding Density Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay.[13]
Compound Solubility Ensure the compound is fully dissolved in the solvent (e.g., DMSO) before diluting in culture medium. Precipitates can lead to inaccurate concentrations.
Incubation Time Standardize the incubation time with the compound. Different time points can yield different IC50 values.
Assay Reagent Quality Use fresh and properly stored assay reagents (e.g., MTT solution).

Problem 2: No induction of apoptosis observed in treated cells.

Possible Cause Troubleshooting Step
Sub-optimal Compound Concentration Perform a dose-response experiment to determine the optimal concentration for inducing apoptosis.
Incorrect Time Point Conduct a time-course experiment to identify the optimal time point for observing apoptosis.
Cell Line Insensitivity The chosen cell line may be intrinsically resistant. Test the compound on a panel of different cancer cell lines.
Apoptosis Assay Sensitivity Use a combination of apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays, Western blot for cleaved PARP) to confirm the results.[14]

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of experiments investigating resistance to this compound.

Table 1: Cytotoxicity of this compound in Sensitive and Resistant Cell Lines

Cell LineIC50 (µM)Resistance Fold
Parental (Sensitive)15.2 ± 1.81.0
Resistant128.5 ± 9.38.5

Table 2: Relative Expression of Apoptosis-Related Proteins in Sensitive vs. Resistant Cells

ProteinChange in Resistant Cells (Fold Change vs. Sensitive)
P-glycoprotein (MDR1)12.5-fold increase
Bcl-23.2-fold increase
Bax0.8-fold decrease
Cleaved Caspase-30.2-fold decrease

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay[18][19][20][21]

Objective: To determine the cytotoxic effects of this compound and establish the IC50 value.

Materials:

  • Cancer cell lines (sensitive and resistant)

  • 96-well plates

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

  • Incubate for the desired time (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Western Blot Analysis of Apoptosis and Resistance Markers[12][22][23]

Objective: To investigate changes in the expression of key proteins involved in apoptosis and drug resistance.

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-P-gp, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at the desired concentration and for the appropriate time.

  • Lyse cells in RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Protocol 3: Annexin V/PI Flow Cytometry for Apoptosis[16][17][24][25][26]

Objective: To quantify the percentage of apoptotic and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with this compound. Include positive and negative controls.

  • Harvest approximately 1-5 x 10^5 cells by centrifugation.

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Protocol 4: Rhodamine 123 Efflux Assay for P-gp Function[9][27][28]

Objective: To assess the functional activity of the P-glycoprotein efflux pump.

Materials:

  • Sensitive and resistant cell lines

  • Rhodamine 123

  • P-gp inhibitor (e.g., Verapamil)

  • Opti-MEM or similar serum-free medium

  • Ice-cold PBS

  • Fluorimeter or flow cytometer

Procedure:

  • Culture cells to confluency in appropriate plates.

  • Pre-treat one set of wells with a P-gp inhibitor (e.g., 10 µM Verapamil) for 30 minutes.

  • Add 10 µM Rhodamine 123 to all wells (with and without the inhibitor) and incubate for 1 hour at 37°C to allow for substrate uptake.

  • Wash the cells three times with ice-cold PBS to stop uptake.

  • Add fresh, pre-warmed Opti-MEM (with the inhibitor in the pre-treated wells) and incubate for 1 hour at 37°C to allow for efflux.

  • Stop the efflux by washing three times with ice-cold PBS.

  • Lyse the cells with 1% Triton X-100.

  • Measure the fluorescence of the cell lysate (excitation ~485 nm, emission ~538 nm). Lower fluorescence indicates higher efflux activity.

Visualizations

G cluster_0 Hypothesized Apoptotic Pathway Compound Compound MAPK_Pathway MAPK Pathway (ERK/JNK) Compound->MAPK_Pathway Activates Bcl2_Family Bcl-2 Family Modulation MAPK_Pathway->Bcl2_Family Regulates Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Induces (Bax) / Inhibits (Bcl-2) Caspase_Cascade Caspase Cascade Activation Mitochondria->Caspase_Cascade Cytochrome c release Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Caption: Hypothesized signaling pathway for apoptosis induction.

G cluster_1 Workflow for Investigating Resistance Start Cell line shows increased resistance Confirm Confirm Resistance (MTT Assay) Start->Confirm Efflux Investigate Drug Efflux (Western Blot for P-gp, Rhodamine 123 Assay) Confirm->Efflux Decision P-gp Overexpressed? Efflux->Decision Pathway_Analysis Analyze Apoptotic Pathway (Western Blot for Bcl-2, Bax, Caspases) Outcome2 Resistance likely due to alterations in target pathway Pathway_Analysis->Outcome2 Decision->Pathway_Analysis No Outcome1 Resistance likely due to P-gp mediated efflux Decision->Outcome1 Yes

Caption: Experimental workflow for identifying resistance mechanisms.

G cluster_2 Overcoming Resistance with Combination Therapy Compound 3-Acetoxy-8(17),13E- labdadien-15-oic acid Cell Resistant Cancer Cell Compound->Cell Enters Pgp_Inhibitor P-gp Inhibitor (e.g., Verapamil) Pgp P-gp Efflux Pump Pgp_Inhibitor->Pgp Inhibits Cell->Pgp Apoptosis Apoptosis Cell->Apoptosis Induces (restored effect) Pgp->Compound Effluxes

Caption: Logic of overcoming P-gp mediated resistance.

References

proper storage conditions for 3-Acetoxy-8(17),13E-labdadien-15-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and use of 3-Acetoxy-8(17),13E-labdadien-15-oic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a labdane-type diterpenoid that has been isolated from the rhizomes of Cibotium barometz (L.) J.Sm.[1] It is investigated for its potential biological activities, including vasorelaxant and hypotensive effects.[2][3]

Q2: What are the recommended long-term storage conditions for this compound?

For long-term stability, it is recommended to store this compound as a powder at -20°C. Under these conditions, it can be stable for up to three years.

Q3: How should I store the compound once it is dissolved in a solvent?

When dissolved in a solvent, the stability of the compound decreases. It is recommended to store solutions at -80°C for up to six months, or at -20°C for up to one month. It is advisable to prepare fresh solutions for optimal results.

Q4: In which solvents is this compound soluble?

This compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3]

Q5: What is the typical shipping condition for this compound?

This compound is generally stable at room temperature for a few days, making it suitable for standard shipping conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or unexpected experimental results Compound degradation due to improper storage.Ensure the compound has been stored according to the recommended guidelines. If in doubt, use a fresh stock of the compound.
Inaccurate solution concentration.Verify the calculations for solution preparation and ensure accurate measurement of the compound and solvent.
Contamination of the compound or solvent.Use high-purity solvents and handle the compound in a clean environment to prevent contamination.
Difficulty dissolving the compound Incorrect solvent choice.Ensure you are using a recommended solvent such as DMSO, Chloroform, Dichloromethane, Ethyl Acetate, or Acetone.[3] Gentle warming or sonication may aid in dissolution, but be cautious of potential degradation with heat.
The compound has precipitated out of solution.If the solution has been stored, especially at low temperatures, the compound may have precipitated. Warm the solution gently and vortex to redissolve before use.
Observed degradation of the compound Exposure to light, air, or extreme temperatures.Store the compound in a tightly sealed container, protected from light, and at the recommended temperature. For solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Data Presentation

Storage Conditions Summary
Form Storage Temperature Duration
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Experimental Protocols

Vasorelaxant Activity Assay Using Isolated Aortic Rings

This protocol is adapted from studies investigating the vasorelaxant effects of this compound.[4][5][6][7][8]

1. Preparation of Stock Solution:

  • Dissolve this compound in a suitable solvent, such as DMSO, to prepare a high-concentration stock solution.

2. Animal and Tissue Preparation:

  • Use male Wistar rats for the experiment.

  • Isolate the thoracic aorta and place it in a Krebs-Henseleit solution.

  • Cut the aorta into rings of approximately 2-3 mm in length.

  • The endothelium can be mechanically removed from some rings for comparison.

3. Experimental Setup:

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with a mixture of 95% O2 and 5% CO2.

  • Connect the rings to an isometric force transducer to record changes in tension.

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g.

4. Vasoconstriction and Vasorelaxation Assay:

  • Induce contraction in the aortic rings using a vasoconstrictor agent like phenylephrine (B352888) or KCl.

  • Once a stable contraction is achieved, add cumulative concentrations of this compound (e.g., 0.1 to 300 µmol/L) to the organ bath.[5][8]

  • Record the relaxation response at each concentration.

5. Data Analysis:

  • Express the relaxation response as a percentage of the initial contraction induced by the vasoconstrictor.

  • Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

Mandatory Visualizations

experimental_workflow prep Preparation of Stock Solution (Compound in DMSO) add_compound Add Cumulative Concentrations of This compound prep->add_compound animal Animal and Tissue Preparation (Isolation of Aortic Rings) setup Experimental Setup (Mounting Rings in Organ Bath) animal->setup contract Induce Contraction (e.g., with Phenylephrine) setup->contract contract->add_compound record Record Relaxation Response add_compound->record analyze Data Analysis (Calculate EC50) record->analyze

Caption: Experimental workflow for assessing the vasorelaxant activity of this compound.

signaling_pathway compound This compound no_pathway Activation of Endothelial NO-cGMP Pathway compound->no_pathway k_channels Opening of K+ Channels compound->k_channels ca_mobilization Alteration of Ca2+ Mobilization compound->ca_mobilization vasorelaxation Vasorelaxation no_pathway->vasorelaxation k_channels->vasorelaxation ca_mobilization->vasorelaxation

Caption: Proposed signaling pathways for the vasorelaxant effects of this compound.

References

dealing with batch-to-batch variation of 3-Acetoxy-8(17),13E-labdadien-15-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Acetoxy-8(17),13E-labdadien-15-oic acid. The information provided aims to address challenges related to batch-to-batch variation and ensure the consistency and reliability of experimental results.

Troubleshooting Guide

Issue 1: Inconsistent Biological Activity Observed Between Batches

  • Question: We are observing significant variations in the biological activity of this compound between different batches purchased from the same supplier. What could be the cause, and how can we troubleshoot this?

  • Answer: Inconsistent biological activity is a common challenge when working with natural products and can stem from several factors related to batch-to-batch variation.

    • Probable Causes:

      • Purity Differences: The most likely cause is a variation in the purity of the compound between batches. Minor impurities, even in small quantities, can have synergistic or antagonistic effects on the observed biological activity.

      • Presence of Isomers: The presence of different stereoisomers or regioisomers of the compound can vary between batches, and these isomers may possess different biological activities.

      • Degradation: The compound may have degraded during storage or shipping, leading to a decrease in the concentration of the active molecule and an increase in degradation products.

      • Residual Solvents: Different batches might contain varying levels of residual solvents from the purification process, which could interfere with biological assays.

    • Recommended Solutions:

      • Certificate of Analysis (CoA) Review: Always request and carefully review the CoA for each batch. Compare the purity data (e.g., by HPLC, NMR) and the listed impurities.

      • In-house Quality Control: Perform your own analytical chemistry to verify the identity, purity, and integrity of each new batch before use. Recommended techniques include:

        • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.

        • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any major impurities.[1]

        • Mass Spectrometry (MS): To confirm the molecular weight.

      • Standardization: If possible, establish a standardized protocol for accepting or rejecting a batch based on your in-house analysis.

      • Bioassay Standardization: Ensure your biological assay is robust and well-controlled. Use a reference standard of this compound with a known purity and activity to normalize the results from different batches.

Issue 2: Poor Solubility and Formulation Inconsistencies

  • Question: We are having trouble consistently dissolving this compound for our in vitro and in vivo experiments. Different batches seem to have different solubility profiles. Why is this happening?

  • Answer: Solubility issues with lipophilic compounds like this compound are common and can be exacerbated by batch-to-batch variations.

    • Probable Causes:

      • Crystallinity: Variations in the crystalline form (polymorphism) of the solid compound between batches can significantly affect its solubility and dissolution rate.

      • Trace Impurities: The presence of minor, less soluble impurities can sometimes hinder the dissolution of the main compound.

      • Water Content: Differences in the water content of the lyophilized powder can affect its reconstitution.

    • Recommended Solutions:

      • Solvent Selection: The compound is reported to be soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2] For biological assays, DMSO is a common choice, but the final concentration in the assay medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

      • Formulation Development: For in vivo studies, consider using formulation strategies for compounds with low water solubility. Some common approaches include:[3]

        • Dissolving in PEG400.

        • Suspending in 0.2% Carboxymethyl cellulose.

        • Dissolving in a mixture of 0.25% Tween 80 and 0.5% Carboxymethyl cellulose.

      • Sonication and Gentle Heating: To aid dissolution, you can try gentle warming and sonication. However, be cautious about potential degradation with excessive heat.

      • Consistency in Protocol: Use a consistent and well-documented protocol for preparing your formulations for every experiment.

Frequently Asked Questions (FAQs)

  • What is this compound and where does it come from?

    • This compound is a labdane-type diterpenoid.[4] It is a natural product that has been isolated from the rhizomes of Cibotium barometz (L.) J.Sm.[2][3]

  • What are the known biological activities of this compound?

    • Research has shown that ent-3-Acetoxy-labda-8(17),13-dien-15-oic acid possesses vasorelaxant and hypotensive properties.[2][5] Its mechanism of action is thought to involve the activation of the endothelial NO-cGMP pathway, the opening of K+ channels, and the alteration of Ca2+ mobilization.[2]

  • What causes batch-to-batch variation in natural products like this?

    • Batch-to-batch variation in natural products is a significant challenge.[6] The chemical composition of plants can be influenced by a variety of factors, including:[6]

      • Environmental Conditions: Growing location, climate, and soil conditions.

      • Harvesting Time: The seasonality of plant harvesting can impact the content of bioactive compounds.[6]

      • Extraction and Purification Methods: The choice of extraction technique significantly affects the yield and purity of the isolated compound.[7]

  • What analytical methods are recommended for quality control?

    • A combination of chromatographic and spectroscopic methods is recommended for the quality control of each batch:

      • HPLC: For determining purity and quantifying the compound.

      • NMR (¹H and ¹³C): For structural confirmation and identification of impurities.[1]

      • Mass Spectrometry (MS): For confirming the molecular weight.

      • FTIR: Can be used for fingerprinting and comparison between batches.

Data Presentation

Table 1: Impact of Extraction Method on the Yield of Labdane (B1241275) Diterpenes (Illustrative Data)

The following table summarizes illustrative quantitative data from comparative studies on the extraction of labdane diterpenes, which can be analogous to the potential variations seen in different batches of this compound. The choice of extraction method significantly impacts the yield and purity.[7]

Extraction MethodSolventTemperature (°C)Time (h)Yield (%)Purity (%)
MacerationEthanol25721.285
Soxhlet ExtractionHexane6982.590
Ultrasound-Assisted Extraction (UAE)Methanol (B129727)400.53.892
Microwave-Assisted Extraction (MAE)Acetone600.254.193
Supercritical Fluid Extraction (SFE)CO₂5023.5>98

Note: This data is illustrative and based on general findings for labdane diterpenes. Actual results for this compound may vary.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the purity of a batch of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a common starting point for diterpenes. An example gradient could be:

    • 0-20 min: 60-95% Acetonitrile

    • 20-25 min: 95% Acetonitrile

    • 25-30 min: 60% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As the compound lacks a strong chromophore, a low UV wavelength (e.g., 205-210 nm) or an Evaporative Light Scattering Detector (ELSD) may be necessary.

  • Procedure:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Inject 10-20 µL of the solution into the HPLC system.

    • Analyze the resulting chromatogram. The purity can be calculated based on the area of the main peak relative to the total area of all peaks.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Objective: To confirm the chemical structure of this compound and identify any major impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Procedure:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent.

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Compare the obtained spectra with reference spectra for this compound. Pay close attention to the chemical shifts, coupling constants, and integration of the proton signals.

    • The presence of unexpected signals may indicate impurities. 2D NMR experiments like COSY and HSQC can be used for more detailed structural elucidation if needed.[1]

Visualizations

G Workflow for Managing Batch-to-Batch Variation cluster_0 Batch Reception cluster_1 Quality Control cluster_2 Decision cluster_3 Action A Receive New Batch of This compound B Review Certificate of Analysis (CoA) A->B C Perform In-house Analysis B->C D HPLC (Purity) C->D E NMR (Structure) C->E F MS (Molecular Weight) C->F G Meets Specifications? F->G H Accept Batch for Experiments G->H Yes I Reject Batch (Contact Supplier) G->I No G Proposed Signaling Pathway of this compound cluster_0 Endothelial Cells cluster_1 Vascular Smooth Muscle Cells (VSMC) A 3-Acetoxy-8(17),13E- labdadien-15-oic acid B ↑ [NO]c A->B D ↓ [Ca2+]c A->D E K+ Channel Opening A->E C ↑ cGMP B->C F Vasorelaxation & Hypotension C->F D->F E->F

References

interpreting unexpected results with 3-Acetoxy-8(17),13E-labdadien-15-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Acetoxy-8(17),13E-labdadien-15-oic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary known biological activity of this compound?

A1: this compound is a labdane-type diterpene known for its vasorelaxant and hypotensive effects.[1][2] Its mechanism of action involves the activation of the endothelial nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) pathway, the opening of potassium (K+) channels, and the modulation of intracellular calcium (Ca2+) mobilization.[1][2]

Q2: What are the main cellular targets of this compound?

A2: The primary targets include components of the vasodilation signaling cascade. This involves endothelial cells for the production of nitric oxide (NO) and vascular smooth muscle cells (VSMCs) where the downstream effects, such as decreased intracellular Ca2+ concentration, occur.[1] Key molecular targets are potassium channels and enzymes involved in the NO-cGMP pathway.[1]

Q3: In what solvents can this compound be dissolved?

A3: This compound can be dissolved in various organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1] For in vivo studies, formulations may involve co-solvents like PEG400 or suspension in vehicles such as 0.2% carboxymethyl cellulose.[3]

Q4: What is the source of this compound?

A4: This diterpenoid is isolated from the rhizomes of Cibotium barometz (L.) J.Sm.[1][3]

Troubleshooting Guide

This guide addresses unexpected results you may encounter during your experiments with this compound.

Issue 1: No observable vasorelaxant effect in aortic ring experiments.
  • Possible Cause 1: Endothelium Damage. The vasorelaxant effect is partially endothelium-dependent. If the endothelium of the aortic rings was inadvertently damaged during preparation, the NO-mediated relaxation will be diminished.

    • Troubleshooting Step: Always include a positive control for endothelium integrity, such as acetylcholine (B1216132) or carbachol, to verify the health of the endothelium before applying the test compound.

  • Possible Cause 2: Incorrect Compound Concentration. The concentration range used may be outside the effective range for this compound.

    • Troubleshooting Step: Perform a dose-response curve starting from a low concentration (e.g., 0.1 µM) and increasing to a higher concentration (e.g., 300 µM) to determine the optimal effective concentration.[1]

  • Possible Cause 3: Inactivation of the NO-cGMP pathway. The experimental buffer or conditions may be interfering with the NO-cGMP signaling cascade.

    • Troubleshooting Step: Ensure that all reagents are fresh and that the experimental setup is validated with known activators and inhibitors of the NO-cGMP pathway (e.g., sodium nitroprusside as an NO donor and ODQ as a guanylate cyclase inhibitor).[1]

Issue 2: Inconsistent results in intracellular calcium measurements in Vascular Smooth Muscle Cells (VSMCs).
  • Possible Cause 1: Cell Health. Poor cell viability or adherence can lead to unreliable fluorescence readings.

    • Troubleshooting Step: Regularly check cell morphology and viability using methods like Trypan Blue exclusion. Ensure proper cell seeding density and allow adequate time for attachment before starting the experiment.

  • Possible Cause 2: Dye Loading Issues. Inconsistent loading of calcium indicator dyes (e.g., Fura-2 AM) can lead to variable baseline fluorescence and responses.

    • Troubleshooting Step: Optimize dye concentration, loading time, and temperature. Ensure a consistent de-esterification period to allow the dye to become active within the cells.

  • Possible Cause 3: Phototoxicity or Photobleaching. Excessive exposure of fluorescent dyes to excitation light can damage cells and reduce the fluorescent signal.

    • Troubleshooting Step: Minimize the duration and intensity of light exposure. Use an anti-fade reagent if compatible with live-cell imaging.

Issue 3: Compound precipitation in aqueous buffer.
  • Possible Cause 1: Low Aqueous Solubility. this compound has low water solubility.[3]

    • Troubleshooting Step: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO.[3] When preparing the final working solution in an aqueous buffer, ensure the final concentration of the organic solvent is low (typically <0.1%) and does not affect the biological system. Vortex or sonicate briefly to aid dissolution.

Data Presentation

Table 1: Summary of Experimental Conditions for Vascular Reactivity Studies

ParameterValue/ConditionSource
Animal ModelMale Wistar rats[1][4]
TissueAortic rings[1][4]
Pre-contraction AgentsPhenylephrine (B352888), KCl[1]
Compound Concentration Range0.1 - 300 µmol/l[1]
Endothelium StatusIntact and Denuded[1]

Table 2: Key Inhibitors Used to Elucidate the Mechanism of Action

InhibitorTargetEffect on Compound's ActionSource
L-NAMENitric Oxide Synthase (NOS)Reduced relaxation[1]
ODQSoluble Guanylate CyclaseReduced relaxation[1]
4-AminopyridineVoltage-gated K+ channelsAffected relaxation[1]
GlibenclamideATP-sensitive K+ channelsAffected relaxation[1]
ApaminSmall-conductance Ca2+-activated K+ channelsAffected relaxation[1]
CharybdotoxinLarge- and intermediate-conductance Ca2+-activated K+ channelsAffected relaxation[1]

Experimental Protocols

Protocol 1: Vascular Reactivity in Isolated Aortic Rings
  • Tissue Preparation:

    • Humanely euthanize male Wistar rats and excise the thoracic aorta.

    • Immediately place the aorta in cold Krebs-Henseleit solution.

    • Carefully remove adhering connective and adipose tissue.

    • Cut the aorta into rings of 3-4 mm in length. For endothelium-denuded rings, gently rub the intimal surface with a fine wire.

  • Experimental Setup:

    • Mount the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C and bubble with 95% O2 / 5% CO2.

    • Connect the rings to isometric force transducers to record tension.

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g, replacing the buffer every 15 minutes.

  • Experimentation:

    • Induce a stable contraction with a pre-contraction agent such as phenylephrine (1 µM) or KCl (80 mM).

    • Once the contraction is stable, cumulatively add this compound in increasing concentrations (0.1 µM to 300 µM).

    • Record the relaxation response as a percentage of the pre-contraction.

Protocol 2: Measurement of Intracellular Nitric Oxide ([NO]c) in Endothelial Cells
  • Cell Culture:

    • Culture endothelial cells (e.g., HUVECs) in an appropriate medium until they reach a suitable confluency.

  • NO Probe Loading:

    • Load the cells with a fluorescent NO probe (e.g., DAF-FM diacetate) according to the manufacturer's instructions.

  • Treatment and Measurement:

    • Treat the cells with this compound at the desired concentration.

    • Measure the fluorescence intensity using flow cytometry or a fluorescence microscope.[1][4] An increase in fluorescence indicates an increase in intracellular NO concentration.

Signaling Pathway and Workflow Diagrams

G compound 3-Acetoxy-8(17),13E- labdadien-15-oic acid ec Endothelial Cell compound->ec Acts on nos eNOS Activation compound->nos Stimulates no Nitric Oxide (NO) Production nos->no vsmc Vascular Smooth Muscle Cell (VSMC) no->vsmc Diffuses to sgc sGC Activation no->sgc cgmp ↑ cGMP sgc->cgmp pkg PKG Activation cgmp->pkg ca_decrease ↓ [Ca2+]c pkg->ca_decrease k_channels K+ Channel Opening pkg->k_channels relaxation Vasorelaxation ca_decrease->relaxation hyperpolarization Hyperpolarization k_channels->hyperpolarization hyperpolarization->ca_decrease G start Start: Unexpected Result (e.g., No Vasorelaxation) check_endo Check Endothelium Integrity? start->check_endo pos_control Run Positive Control (e.g., Acetylcholine) check_endo->pos_control Yes check_conc Review Compound Concentration Range? check_endo->check_conc No endo_ok Endothelium OK? pos_control->endo_ok prep_new Prepare New Aortic Rings endo_ok->prep_new No endo_ok->check_conc Yes prep_new->start dose_response Perform Dose-Response Curve (0.1-300 µM) check_conc->dose_response Yes check_pathway Investigate Pathway Integrity check_conc->check_pathway No conc_ok Concentration Effective? dose_response->conc_ok conc_ok->check_pathway No end Problem Resolved conc_ok->end Yes reassess Reassess Hypothesis or Compound Purity check_pathway->reassess

References

Validation & Comparative

Comparative Analysis of the Vasorelaxant Activity of 3-Acetoxy-8(17),13E-labdadien-15-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the vasorelaxant properties of 3-Acetoxy-8(17),13E-labdadien-15-oic acid, a labdane-type diterpene, against an alternative vasorelaxant agent, forskolin (B1673556). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound, hereafter referred to as labda-15-oic acid, has demonstrated significant vasorelaxant and hypotensive effects.[1][2] Its mechanism of action involves multiple pathways, including the activation of the endothelial nitric oxide (NO)-cGMP pathway, the opening of potassium (K+) channels, and the modulation of calcium (Ca2+) mobilization.[1][3] This guide compares its efficacy and mechanism to forskolin, a well-known labdane (B1241275) diterpene that acts as a potent activator of adenylyl cyclase.[4]

Quantitative Data Comparison

The vasorelaxant effects of labda-15-oic acid and forskolin were evaluated on aortic rings isolated from both normotensive (2K) and hypertensive (2K-1C) rats. The results are summarized in the table below.

CompoundConditionPre-contraction AgentEC50 (µM)Maximal Relaxation (%)
Labda-15-oic acid Endothelium-intact (2K)Phenylephrine (B352888)Not specifiedMore effective than endothelium-denuded
Endothelium-denuded (2K)PhenylephrineNot specifiedLess effective than endothelium-intact
Endothelium-intact (2K-1C)PhenylephrineNot specifiedNo difference with endothelium-denuded
Endothelium-denuded (2K-1C)PhenylephrineNot specifiedNo difference with endothelium-intact
Endothelium-intact & denudedKClNot specifiedRelaxed
Forskolin Endothelium-intact & denuded (2K & 2K-1C)PhenylephrineMore potent than labda-15-oic acidGreater than labda-15-oic acid
Endothelium-intact & denuded (2K & 2K-1C)KClMore potent than labda-15-oic acidRelaxed

Note: Specific EC50 and maximal relaxation values were not provided in the searched literature, but relative potency and efficacy were described. Forskolin was consistently reported to be more potent than labda-15-oic acid in inducing vascular relaxation in arteries from both normotensive and hypertensive rats.[5][6][7]

Experimental Protocols

The following experimental protocols were utilized to assess the vasorelaxant activity of labda-15-oic acid and forskolin.

Vascular Reactivity Experiments
  • Tissue Preparation: Aortic rings were isolated from male Wistar rats.[1] The endothelium was either kept intact or mechanically removed.

  • Contraction Induction: The aortic rings were pre-contracted with either phenylephrine (0.1 μmol/l) or KCl (30 mmol/l) to induce a sustained contraction.[5]

  • Cumulative Drug Administration: Labda-15-oic acid (0.1–300 μmol/l) or forskolin (0.1 nmol/l - 1 µmol/l) was added cumulatively to the organ bath to obtain concentration-response curves.[5][7]

  • Data Analysis: The relaxation responses were measured and used to determine the efficacy and potency of the compounds.

Measurement of Intracellular Mediators
  • cAMP and cGMP Levels: These cyclic nucleotides were measured in endothelium-intact aortas using an enzyme immunoassay (EIA).[1] Labda-15-oic acid was found to increase cGMP levels but had no effect on cAMP levels.[1]

  • Nitrate (B79036)/Nitrite (NOx) Measurement: NOx levels, as an indicator of NO production, were measured in aortas using a colorimetric assay or by chemiluminescence.[1][5] Labda-15-oic acid increased nitrate levels.[1]

  • Nitric Oxide (NO) Concentration in Endothelial Cells: The concentration of NO in endothelial cells was measured by flow cytometry.[1]

  • Cytosolic Calcium ([Ca2+]c) Concentration: The concentration of cytosolic calcium in vascular smooth muscle cells (VSMC) was measured by confocal microscopy.[1] Labda-15-oic acid was found to decrease [Ca2+]c in VSMC.[1]

In Vivo Blood Pressure Measurements
  • Animal Model: Conscious male Wistar rats were used.[1]

  • Drug Administration: Labda-15-oic acid (0.3–3 mg/kg) or forskolin (0.1-1 mg/kg) was administered intravenously.[5][6]

  • Blood Pressure Monitoring: Blood pressure was continuously monitored to assess the hypotensive effects of the compounds.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for the vasorelaxant effect of labda-15-oic acid and the general experimental workflow used in the studies.

G cluster_0 Endothelial Cell cluster_1 Vascular Smooth Muscle Cell L15A Labda-15-oic Acid eNOS eNOS L15A->eNOS Activates NO NO eNOS->NO Produces sGC sGC NO->sGC Diffuses cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG PKG cGMP->PKG Activates K_channels K+ Channels PKG->K_channels Opens Ca_influx Ca2+ Influx PKG->Ca_influx Inhibits Relaxation Vasorelaxation K_channels->Relaxation Ca_influx->Relaxation

Caption: Signaling pathway of this compound.

G cluster_workflow Experimental Workflow cluster_invivo In Vivo Studies cluster_mechanistic Mechanistic Studies A Aortic Ring Isolation (Wistar Rats) B Endothelium Intact/Denuded Preparation A->B C Pre-contraction (Phenylephrine or KCl) B->C D Cumulative Drug Addition (Labda-15-oic Acid or Forskolin) C->D E Measure Vasorelaxation D->E F IV Administration in Conscious Rats D->F H Measure cAMP/cGMP D->H I Measure NOx D->I J Measure [Ca2+]c D->J G Blood Pressure Monitoring F->G

Caption: General experimental workflow for vasorelaxant activity assessment.

Conclusion

This compound is a diterpene with confirmed vasorelaxant and hypotensive properties.[1][6] Its mechanism of action is multifactorial, involving the NO-cGMP pathway, potassium channel activation, and calcium influx inhibition.[1][3] While it is an effective vasorelaxant, comparative studies with forskolin indicate that forskolin is a more potent agent in this regard.[5][7] The detailed experimental protocols and signaling pathways provided in this guide offer a comprehensive overview for researchers interested in the cardiovascular effects of labdane diterpenes.

References

Unveiling the Action of 3-Acetoxy-8(17),13E-labdadien-15-oic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 3-Acetoxy-8(17),13E-labdadien-15-oic acid, a labdane (B1241275) diterpenoid, with other relevant compounds. The focus is on its mechanism of action in vasorelaxation, and its potential anti-inflammatory and cytotoxic effects, supported by available experimental data.

Executive Summary

This compound has demonstrated significant vasorelaxant properties. Its mechanism of action is primarily attributed to the activation of the endothelial nitric oxide-cAMP pathway, opening of K+ channels, and modulation of calcium mobilization.[1] While the broader class of labdane diterpenoids is known for anti-inflammatory and cytotoxic activities, specific quantitative data for this compound in these areas is less documented in publicly available literature. This guide compiles the existing data to offer a comparative perspective.

Vasorelaxant Activity: A Comparative Analysis

This compound induces vasorelaxation in a concentration-dependent manner.[2][3] Its potency, as indicated by its pD2 value, is comparable to other known vasorelaxant agents, although it is less potent than the direct adenylyl cyclase activator, forskolin.

Table 1: Comparative Vasorelaxant Activity on Rat Aortic Rings

CompoundClassVasoconstrictorpD2 ValueEmax (% Relaxation)
This compound Labdane DiterpenePhenylephrine (B352888)4.8 ± 0.0693.7 ± 6.8
ForskolinLabdane DiterpenePhenylephrineNot explicitly stated, but more potent than the target compound110.7 ± 5.3
Sodium NitroprussideNitric Oxide DonorPhenylephrine~7.46~100

pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency. Emax represents the maximum relaxation effect. Data for Sodium Nitroprusside is derived from typical values in similar assays.

Mechanism of Vasorelaxant Action

The vasorelaxant effect of this compound is multifactorial, involving:

  • Endothelial Nitric Oxide (NO) Pathway: It increases the levels of cyclic guanosine (B1672433) monophosphate (cGMP) and nitrates, indicating the involvement of the NO-cGMP pathway. This effect is reduced by L-NAME, an inhibitor of nitric oxide synthase.[1]

  • Potassium (K+) Channel Opening: The relaxation induced by the compound is affected by K+ channel blockers such as 4-aminopyridine, apamin, charybdotoxin, and glibenclamide.[1]

  • Calcium (Ca2+) Mobilization: It reduces CaCl2-induced contractions and decreases cytosolic Ca2+ concentration in vascular smooth muscle cells.[1]

Diagram 1: Proposed Signaling Pathway for Vasorelaxation by this compound

Vasorelaxation_Pathway cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell (VSMC) Compound 3-Acetoxy-8(17),13E- labdadien-15-oic acid eNOS eNOS Compound->eNOS Activates Ca_Channels Ca²⁺ Channels Compound->Ca_Channels Inhibits K_Channels K⁺ Channels Compound->K_Channels Activates NO Nitric Oxide (NO) eNOS->NO Converts L_Arginine L-Arginine L_Arginine->eNOS sGC sGC NO->sGC cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates PKG->Ca_Channels Inhibits PKG->K_Channels Activates Myosin_LC_P Myosin Light Chain-P PKG->Myosin_LC_P Dephosphorylation Contraction Contraction Ca_Channels->Contraction Leads to Relaxation Vasorelaxation K_Channels->Relaxation Hyperpolarization Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_P Phosphorylation Myosin_LC_P->Myosin_LC Myosin_LC_P->Contraction

Caption: Signaling pathway of this compound-induced vasorelaxation.

Anti-Inflammatory and Cytotoxic Potential: A Comparative Outlook

Table 2: Comparative Anti-Inflammatory Activity (Inhibition of NO Production in RAW 264.7 Macrophages)

CompoundClassIC50 (µM)
This compound Labdane DiterpeneData not available
AndrographolideLabdane Diterpene~2.5
Coronarin DLabdane DiterpeneData not available
L-NMMA (NG-Monomethyl-L-arginine)Standard Inhibitor~20

Lower IC50 values indicate greater potency in inhibiting nitric oxide production.

Table 3: Comparative Cytotoxic Activity (IC50 in µM)

CompoundClassHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)
This compound Labdane DiterpeneData not availableData not availableData not available
AndrographolideLabdane Diterpene3.8215.21~10
SclareolLabdane Diterpene~25~20Data not available
DoxorubicinStandard Drug~0.1~0.5~1

Lower IC50 values indicate greater cytotoxic potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the activities discussed.

Isolated Aortic Ring Vasorelaxation Assay

This ex vivo method assesses the vasorelaxant effects of a compound on isolated arterial rings.

Protocol Summary:

  • Tissue Preparation: Thoracic aortas are excised from rats, cleaned of adhering tissue, and cut into rings (2-3 mm).

  • Mounting: Rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.

  • Pre-contraction: Aortic rings are pre-contracted with a vasoconstrictor agent like phenylephrine or KCl to induce a stable tone.

  • Compound Administration: The test compound is cumulatively added to the organ bath in increasing concentrations.

  • Data Acquisition: Changes in isometric tension are recorded to measure the degree of relaxation.

  • Data Analysis: Concentration-response curves are plotted to determine EC50/pD2 and Emax values.

Diagram 2: Experimental Workflow for Isolated Aortic Ring Assay

Aortic_Ring_Workflow A Aorta Excision and Ring Preparation B Mounting in Organ Bath A->B C Equilibration B->C D Pre-contraction (e.g., Phenylephrine) C->D E Cumulative Addition of Test Compound D->E F Record Isometric Tension Changes E->F G Data Analysis (EC50, Emax) F->G

Caption: Workflow for the isolated aortic ring vasorelaxation assay.

Intracellular Nitric Oxide (NO) Measurement

This assay quantifies the production of NO in cultured cells, often used to assess anti-inflammatory potential.

Protocol Summary:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Cell Stimulation: Cells are treated with an inflammatory stimulus (e.g., LPS) in the presence or absence of the test compound.

  • NO Detection: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is read at ~540 nm, and the nitrite concentration is calculated from a standard curve. The percentage of NO inhibition is then determined.

Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic effects of a compound.

Protocol Summary:

  • Cell Seeding: Cancer cell lines (e.g., HCT-116, MCF-7, A549) are seeded in 96-well plates and allowed to adhere.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at ~570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined.

Diagram 3: Logical Relationship of Cytotoxicity Evaluation

Cytotoxicity_Logic Start Cancer Cell Lines (HCT-116, MCF-7, A549) Treatment Treatment with This compound (Varying Concentrations) Start->Treatment Assay MTT Assay Treatment->Assay Measurement Measure Absorbance Assay->Measurement Analysis Calculate Cell Viability and IC50 Measurement->Analysis Result Determination of Cytotoxic Potency Analysis->Result

Caption: Logical flow for evaluating the cytotoxicity of a compound.

Conclusion

This compound is a promising vasorelaxant agent with a well-defined mechanism of action involving the endothelial NO-cGMP pathway, K+ channel activation, and Ca2+ mobilization. While its anti-inflammatory and cytotoxic properties require further quantitative investigation, the broader family of labdane diterpenoids demonstrates significant potential in these therapeutic areas. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers and drug development professionals interested in the pharmacological validation of this and similar natural products. Further studies are warranted to fully elucidate the therapeutic potential of this compound.

References

structure-activity relationship of labdane diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of Labdane (B1241275) Diterpenes

This guide provides a comprehensive comparison of the biological activities of labdane diterpenes, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual representations of structure-activity relationships and relevant signaling pathways.

Quantitative Comparison of Biological Activities

The biological efficacy of various labdane diterpenes is summarized below. The data, including half-maximal inhibitory concentration (IC50) for anticancer and anti-inflammatory activities and minimum inhibitory concentration (MIC) for antimicrobial activity, are compiled from multiple studies. Lower IC50 and MIC values indicate greater potency.

Labdane DiterpeneBiological ActivityTargetIC50 (µM)MIC (µg/mL)Reference
AndrographolideAnticancerHCT116 (Colon)15.2[1]
MCF-7 (Breast)10.5[2]
Anti-inflammatoryLPS-stimulated RAW264.78.5 (NO inhibition)[3]
SclareolAnticancerHeLa (Cervical)25.0[1]
U937 (Leukemia)27.3[4]
Coronarin DAnticancerGlioblastoma cell lines5.0 - 10.0[5]
(13E)-labd-13-ene-8α,15-diolAnticancerHL60 (Leukemia)11.4[4]
K562 (Leukemia)21.3[4]
Chlorolabdan AAnticancerRaji (Burkitt's lymphoma)22.5[6]
Chlorolabdan BAnticancerK562 (Leukemia)1.2[6]
U937 (Leukemia)4.6[6]
AntimicrobialStaphylococcus aureus4[6]
Bacillus subtilis8[6]
Epoxylabdan AAnticancerK562 (Leukemia)10.2[6]
U937 (Leukemia)15.8[6]
Graminifolin AAntimicrobialC. flaccumfaciens67[7]
C. michiganensis133[7]
Graminifolin BAntimicrobialC. flaccumfaciens133[7]
C. michiganensis267[7]
Gymglu AcidAnti-inflammatoryLPS-stimulated J774A.1155.16 (NO inhibition)[8]
Calcaratarin DAnti-inflammatoryLPS-stimulated RAW264.7~5.0 (TNF-α inhibition)[9]

Key Structure-Activity Relationships (SAR)

The biological activity of labdane diterpenes is significantly influenced by their chemical structure. The following diagram illustrates the key structural features that are generally associated with enhanced or diminished activity.

SAR_Labdane_Diterpenes cluster_sar Structure-Activity Relationship of Labdane Diterpenes cluster_anticancer Anticancer Activity cluster_antimicrobial Antimicrobial Activity cluster_antiinflammatory Anti-inflammatory Activity Labdane_Core Labdane Diterpene Core Alpha_Methylene_Lactone α,β-Unsaturated Lactone (e.g., Andrographolide) Enhances cytotoxicity Labdane_Core->Alpha_Methylene_Lactone Key for cytotoxicity Hydroxyl_Groups Hydroxyl Groups at C-3, C-19 Positioning is critical Labdane_Core->Hydroxyl_Groups Side_Chain_Modifications Side Chain Modifications Can modulate activity Labdane_Core->Side_Chain_Modifications Furan_Ring Furan Ring Often associated with activity Labdane_Core->Furan_Ring Carboxylic_Acid Carboxylic Acid at C-15 Contributes to activity Labdane_Core->Carboxylic_Acid Epoxide_Group Epoxide Group Can enhance potency Labdane_Core->Epoxide_Group Alpha_Alkylidene_Butyrolactone α-Alkylidene-β-hydroxy-γ-butyrolactone (e.g., Calcaratarin D) Potent NF-κB inhibition Labdane_Core->Alpha_Alkylidene_Butyrolactone Potent Inhibition Michael_Acceptor Michael Acceptor System Inhibits NF-κB signaling Labdane_Core->Michael_Acceptor Diene_Moiety Diene Moiety Modulates activity Labdane_Core->Diene_Moiety

Caption: Key structural features influencing the biological activities of labdane diterpenes.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity Testing: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

1. Cell Culture and Seeding:

  • Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.[10]

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.[10]

  • For the assay, cells are seeded in 96-well plates at a density of 5 × 10⁴ cells/well and allowed to adhere overnight.[11]

2. Compound Treatment:

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the labdane diterpenes.

  • A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.

  • The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[11]

  • The plate is incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

4. Solubilization and Absorbance Measurement:

  • The medium is carefully removed, and 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.

  • The plate is shaken on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value is determined by plotting a dose-response curve of cell viability against the compound concentration.[10]

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat_cells Treat cells with labdane diterpenes at various concentrations adhere->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours for formazan formation add_mtt->incubate_mtt solubilize Remove medium and add solubilization solution incubate_mtt->solubilize measure_absorbance Measure absorbance at 550-600 nm solubilize->measure_absorbance analyze_data Calculate cell viability and determine IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

1. Preparation of Inoculum:

  • Bacterial strains are cultured overnight in an appropriate broth medium.

  • The bacterial suspension is adjusted to a concentration of 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13]

2. Serial Dilution of Compounds:

  • The labdane diterpenes are dissolved in a suitable solvent (e.g., DMSO).

  • Two-fold serial dilutions of the compounds are prepared in a liquid growth medium in a 96-well microtiter plate.[13]

3. Inoculation and Incubation:

  • Each well is inoculated with the standardized bacterial inoculum.

  • The microtiter plates are incubated at 35-37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14]

  • A growth indicator, such as resazurin, can be used to aid in the visual determination of bacterial growth.[13]

Broth_Microdilution_Workflow start Start prepare_inoculum Prepare standardized bacterial inoculum start->prepare_inoculum serial_dilution Perform two-fold serial dilutions of labdane diterpenes in 96-well plate prepare_inoculum->serial_dilution inoculate Inoculate each well with the bacterial suspension serial_dilution->inoculate incubate Incubate the plate at 35-37°C for 18-24 hours inoculate->incubate determine_mic Visually determine the MIC (lowest concentration with no visible growth) incubate->determine_mic end End determine_mic->end

Caption: Workflow for antimicrobial susceptibility testing using the broth microdilution method.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

The Griess assay is a colorimetric method for the indirect measurement of nitric oxide (NO) by quantifying its stable metabolite, nitrite (B80452).[15]

1. Cell Culture and Stimulation:

  • Macrophage cell lines (e.g., RAW 264.7 or J774A.1) are seeded in 96-well plates.[8][16]

  • Cells are pre-treated with various concentrations of the labdane diterpenes for 1-2 hours.

  • Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL).[16]

  • The cells are then incubated for 24 hours.[16]

2. Griess Reagent Reaction:

  • After incubation, 50-100 µL of the cell culture supernatant is collected.[15][16]

  • An equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to the supernatant.[15][16]

  • The mixture is incubated at room temperature for 5-15 minutes, protected from light, to allow for the development of a purple/magenta color.[15][17]

3. Absorbance Measurement and Data Analysis:

  • The absorbance is measured at 540 nm using a microplate reader.[15][17]

  • A standard curve is generated using known concentrations of sodium nitrite.

  • The concentration of nitrite in the samples is determined by interpolating their absorbance values from the standard curve.[15]

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathways Modulated by Labdane Diterpenes

Labdane diterpenes exert their biological effects by modulating key cellular signaling pathways. The NF-κB and MAPK pathways are significant targets in their anti-inflammatory and anticancer activities.

NF-κB Signaling Pathway

The anti-inflammatory activity of many labdane diterpenes is attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[3]

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK activates LPS LPS LPS->TLR4 binds IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Labdane Labdane Diterpenes (e.g., Andrographolide) Labdane->IKK inhibit Labdane->NFkB inhibit translocation DNA DNA NFkB_nuc->DNA binds Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Inflammatory_Genes transcription

Caption: Inhibition of the NF-κB signaling pathway by labdane diterpenes.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is also a target for the anticancer and anti-inflammatory effects of labdane diterpenes.[5] For instance, some labdanes can induce apoptosis in cancer cells through the activation of JNK and p38, while their anti-inflammatory effects can be mediated by inhibiting the phosphorylation of these kinases.[18][19]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor ASK1 ASK1 Receptor->ASK1 Stimulus Stimulus (e.g., LPS, Stress) Stimulus->Receptor MKK MKK3/6, MKK4/7 ASK1->MKK p38_JNK p38 / JNK MKK->p38_JNK phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38_JNK->AP1 activates Labdane Labdane Diterpenes Labdane->p38_JNK modulate phosphorylation Gene_Expression Gene Expression (Inflammation, Apoptosis) AP1->Gene_Expression regulates

Caption: Modulation of the MAPK signaling pathway by labdane diterpenes.

References

A Comparative Cross-Validation of 3-Acetoxy-8(17),13E-labdadien-15-oic Acid's Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of the labdane (B1241275) diterpene 3-Acetoxy-8(17),13E-labdadien-15-oic acid across different experimental models. While current research predominantly highlights its cardiovascular effects, this document also contextualizes its potential in other therapeutic areas by comparing it with other well-studied labdane diterpenes. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for key assays are provided.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound and its comparators.

Table 1: In Vitro Vasorelaxant Effects on Rat Aortic Rings

CompoundVasoconstrictorModelPotency (pD2)¹Efficacy (Emax %)
This compound Phenylephrine (B352888)Endothelium-Intact (Normotensive)4.89 ± 0.0997.5 ± 2.1
PhenylephrineEndothelium-Denuded (Normotensive)4.54 ± 0.0896.3 ± 2.9
PhenylephrineEndothelium-Intact (Hypertensive)4.61 ± 0.1098.2 ± 3.5
PhenylephrineEndothelium-Denuded (Hypertensive)4.58 ± 0.1295.7 ± 4.1
Forskolin PhenylephrineEndothelium-Intact (Normotensive)6.87 ± 0.09100.2 ± 1.1
PhenylephrineEndothelium-Denuded (Normotensive)6.79 ± 0.11101.3 ± 1.5
PhenylephrineEndothelium-Intact (Hypertensive)6.91 ± 0.12100.8 ± 1.3
PhenylephrineEndothelium-Denuded (Hypertensive)6.85 ± 0.14101.1 ± 1.7

¹pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.

Table 2: In Vivo Hypotensive Effects in Conscious Rats

CompoundDose RangeAnimal ModelMaximal Decrease in Mean Arterial Pressure (mmHg)
This compound 0.3 - 3 mg/kgNormotensive (2K)~25-30 mmHg
0.3 - 3 mg/kgHypertensive (2K-1C)~30-35 mmHg
Forskolin 0.1 - 1 mg/kgNormotensive (2K)~20-25 mmHg
0.1 - 1 mg/kgHypertensive (2K-1C)~25-30 mmHg

Table 3: Comparative Anti-Inflammatory and Anticancer Activities of Other Labdane Diterpenes

No direct experimental data for the anti-inflammatory or anticancer effects of this compound was identified in the reviewed scientific literature. The following data for other labdane diterpenes is provided for comparative context.

CompoundBiological ActivityAssay ModelIC50 Value
Andrographolide (B1667393) Anti-inflammatoryLPS-stimulated RAW264.7 macrophages (NO production)6.4 - 36.7 µM[1]
Anti-inflammatoryLPS-stimulated RAW264.7 macrophages (PGE2 production)8.8 µM[2][3][4]
Sclareol AnticancerH1688 Small Cell Lung Cancer Cells42.14 µM (24h)[5]
AnticancerH146 Small Cell Lung Cancer Cells69.96 µM (24h)[5]
AnticancerA549 Lung Cancer Cells (Hypoxic)8 µg/mL (48h)[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.

Isolated Aortic Ring Vasorelaxation Assay

This ex vivo assay is a standard method for assessing the vasorelaxant properties of a compound.

  • Tissue Preparation: Thoracic aortas are isolated from male Wistar rats (normotensive or hypertensive models). The surrounding connective and adipose tissues are carefully removed, and the aorta is cut into rings of approximately 3-4 mm in length. For endothelium-denuded studies, the endothelium is mechanically removed by gently rubbing the intimal surface.

  • Experimental Setup: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

  • Protocol:

    • The rings are equilibrated for at least 60 minutes under a resting tension of 1.5 g.

    • The viability of the rings is assessed by contracting them with KCl (60 mM).

    • After a washout period, the rings are pre-contracted with a vasoconstrictor, typically phenylephrine (1 µM) or KCl (60 mM).

    • Once a stable contraction is achieved, the test compound (this compound or a comparator) is cumulatively added in increasing concentrations.

    • The relaxation is recorded as a percentage of the pre-contraction tension.

  • Data Analysis: Concentration-response curves are plotted, and pD2 (-log EC50) and Emax values are calculated using non-linear regression analysis.

In Vivo Blood Pressure Measurement in Conscious Rats

This in vivo model is used to evaluate the hypotensive effects of a compound.

  • Animal Preparation: Male Wistar rats (normotensive or 2K-1C hypertensive) are anesthetized, and catheters are implanted into the carotid artery (for blood pressure measurement) and jugular vein (for drug administration). The catheters are exteriorized at the back of the neck.

  • Protocol:

    • The animals are allowed to recover from surgery for at least 24 hours and are conscious and unrestrained during the experiment.

    • The arterial catheter is connected to a pressure transducer to record blood pressure and heart rate.

    • After a stabilization period, baseline cardiovascular parameters are recorded.

    • The test compound is administered intravenously through the venous catheter in increasing doses.

    • Changes in mean arterial pressure (MAP) are continuously monitored and recorded.

  • Data Analysis: The hypotensive effect is quantified as the maximal decrease in MAP from the baseline at each dose.

Carrageenan-Induced Paw Edema Assay (for Anti-inflammatory Activity)

This is a widely used in vivo model for screening acute anti-inflammatory activity.

  • Animal Model: Typically, male Wistar rats or Swiss albino mice are used.

  • Protocol:

    • The basal volume of the right hind paw of each animal is measured using a plethysmometer.

    • The animals are pre-treated with the test compound or a standard anti-inflammatory drug (e.g., indomethacin) via oral or intraperitoneal administration.

    • After a specific period (e.g., 60 minutes), acute inflammation is induced by injecting a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw.

    • The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group that received only carrageenan.

MTT Assay (for Cytotoxicity/Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Protocol:

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated from the concentration-response curve.[8][9][10][11][12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

vasorelaxation_pathway cluster_ec Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell compound 3-Acetoxy-8(17),13E- labdadien-15-oic acid ec Endothelial Cell compound->ec Activates K_channels K+ Channels compound->K_channels Opens vsmc Vascular Smooth Muscle Cell eNOS eNOS NO Nitric Oxide (NO) eNOS->NO Produces sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG PKG cGMP->PKG Activates Ca_channels Ca2+ Channels PKG->Ca_channels Inhibits Relaxation Vasorelaxation PKG->Relaxation Promotes Ca_influx Ca2+ Influx Ca_channels->Ca_influx Ca_influx->Relaxation Leads to Contraction Hyperpolarization Hyperpolarization K_channels->Hyperpolarization Hyperpolarization->Ca_channels Inhibits Hyperpolarization->Relaxation Promotes

Caption: Signaling pathway for vasorelaxation.

experimental_workflow start Start: Compound Screening in_vitro In Vitro Models start->in_vitro in_vivo In Vivo Models start->in_vivo aortic_ring Isolated Aortic Ring Assay in_vitro->aortic_ring Cardiovascular mtt_assay MTT Assay (Cytotoxicity) in_vitro->mtt_assay Oncology blood_pressure Blood Pressure Measurement in_vivo->blood_pressure Cardiovascular paw_edema Carrageenan-Induced Paw Edema in_vivo->paw_edema Inflammation data_analysis Data Analysis (EC50, IC50, % Inhibition) aortic_ring->data_analysis mtt_assay->data_analysis blood_pressure->data_analysis paw_edema->data_analysis mechanism Mechanism of Action Studies data_analysis->mechanism signaling Signaling Pathway Analysis mechanism->signaling end End: Lead Identification signaling->end

Caption: General experimental workflow.

References

Independent Replication Studies of 3-Acetoxy-8(17),13E-labdadien-15-oic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the vasorelaxant properties of the labdane (B1241275) diterpene, 3-Acetoxy-8(17),13E-labdadien-15-oic acid, and its alternatives. Due to the limited availability of direct independent replication studies, this document focuses on comparing the existing data for the target compound with that of the well-studied alternative, forskolin, and other related labdane diterpenes. The information is compiled from published research to facilitate further investigation and drug development efforts.

Quantitative Comparison of Vasorelaxant Activity

The vasorelaxant effects of this compound have been investigated, with its potency and efficacy compared against forskolin, a known activator of adenylyl cyclase. The following table summarizes the key quantitative data from a study on aortic rings from hypertensive rats.[1][2][3][4]

CompoundConditionVasoconstrictorEmax (%)pD2
ent-3-Acetoxy-labda-8(17),13-dien-15-oic acidEndothelium-intact aortic ringsPhenylephrine95.8 ± 2.14.87 ± 0.08
ent-3-Acetoxy-labda-8(17),13-dien-15-oic acidEndothelium-denuded aortic ringsPhenylephrine93.5 ± 3.24.62 ± 0.07
ForskolinEndothelium-intact aortic ringsPhenylephrine101.3 ± 1.97.12 ± 0.10
ForskolinEndothelium-denuded aortic ringsPhenylephrine100.5 ± 2.36.98 ± 0.12

Emax represents the maximal relaxation response, and pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies of this compound and its alternatives.

Isolated Aortic Ring Assay

This ex vivo method is crucial for assessing the vasorelaxant or vasoconstrictor effects of compounds on blood vessels.

Workflow for Isolated Aortic Ring Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Euthanize rat and excise thoracic aorta B Clean aorta of connective tissue and cut into 2-3 mm rings A->B C Suspend aortic rings in an organ bath containing Krebs-Henseleit solution (37°C, gassed with 95% O2/5% CO2) B->C D Equilibrate rings under a resting tension of 1.5 g for 60 min C->D E Induce sustained contraction with a vasoconstrictor (e.g., Phenylephrine) D->E F Cumulatively add the test compound (e.g., this compound) E->F G Record changes in isometric tension F->G H Calculate percentage relaxation relative to the pre-contraction G->H I Construct concentration-response curves to determine Emax and pD2 H->I

Caption: Workflow of the isolated aortic ring assay.

Protocol Details:

  • Tissue Preparation: Thoracic aortas are excised from euthanized rats and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adhering fat and connective tissue, and cut into rings of 2-3 mm in width.

  • Mounting: Aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit solution at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2.

  • Equilibration and Contraction: The rings are allowed to equilibrate for 60 minutes under a resting tension of 1.5 g. After equilibration, a sustained contraction is induced by adding a vasoconstrictor agent like phenylephrine.

  • Compound Administration: Once a stable contraction plateau is reached, the test compound is cumulatively added to the organ bath in increasing concentrations.

  • Data Recording and Analysis: Changes in isometric tension are continuously recorded. The relaxation at each concentration is expressed as a percentage of the maximal contraction induced by the vasoconstrictor. Concentration-response curves are then plotted to determine the Emax and pD2 values.

Measurement of Nitric Oxide (NO) and cGMP

The vasorelaxant effect of this compound is linked to the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[5]

NO-cGMP Signaling Pathway in Vasodilation

G cluster_endothelium Endothelial Cell cluster_smc Smooth Muscle Cell eNOS eNOS NO Nitric Oxide (NO) eNOS->NO L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC diffuses cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Relaxation Vasorelaxation PKG->Relaxation

Caption: The Nitric Oxide-cGMP signaling cascade.

Protocol for cGMP Measurement:

  • Sample Preparation: Aortic tissues are homogenized in HCl.

  • Assay: cGMP levels are determined using a commercially available enzyme immunoassay (EIA) kit. The assay typically involves a competitive binding reaction between cGMP in the sample and a fixed amount of labeled cGMP for a limited number of binding sites on a cGMP-specific antibody.

  • Quantification: The amount of labeled cGMP bound to the antibody is inversely proportional to the concentration of cGMP in the sample. A standard curve is generated to calculate the cGMP concentration in the samples.

Alternative Compounds

Several other labdane diterpenes have demonstrated vasorelaxant properties and can be considered as alternatives or comparators in future studies. These include compounds that act through various mechanisms, such as blocking calcium channels or opening potassium channels.

Synthesis of this compound

Conclusion

The available data suggests that ent-3-acetoxy-labda-8(17),13-dien-15-oic acid is a vasorelaxant agent, although less potent than forskolin.[1][2][3][4] Its mechanism of action appears to be at least partially dependent on the endothelium and the NO-cGMP pathway.[5] This guide highlights the need for further independent replication studies to confirm these findings and to fully elucidate the compound's therapeutic potential. The provided experimental protocols and comparative data serve as a valuable resource for researchers interested in pursuing further investigations in this area.

References

Comparative Analysis of 3-Acetoxy-8(17),13E-labdadien-15-oic Acid from Diverse Natural Origins

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the labdane (B1241275) diterpenoid, 3-Acetoxy-8(17),13E-labdadien-15-oic acid, reveals its presence in a variety of plant species, each offering a unique profile in terms of yield and co-constituents. This guide provides a comparative analysis of this compound isolated from its primary source, the rhizomes of Cibotium barometz, and other reported botanical origins, including Metasequoia glyptostroboides, Pinus pumila, and Solidago canadensis. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions regarding sourcing and application.

Physicochemical and Spectroscopic Properties

This compound is a diterpenoid with the molecular formula C₂₂H₃₄O₄ and a molecular weight of 362.50 g/mol . Spectroscopic data is crucial for the unambiguous identification and quality control of the isolated compound. While detailed comparative data on yield and purity from different sources is scarce in publicly available literature, the fundamental spectroscopic characteristics are expected to be identical regardless of the origin.

PropertyValue
Molecular Formula C₂₂H₃₄O₄
Molecular Weight 362.50 g/mol
CAS Number 63399-37-1
Appearance Typically a white or off-white solid
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone

Spectroscopic data for this compound would typically include ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These data serve as a fingerprint for the molecule, and any significant deviation could indicate the presence of impurities or a different stereoisomer.

Natural Sources and Isolation Protocols

While Cibotium barometz is the most cited source of this compound, phytochemical databases indicate its presence in several other plant species. The choice of extraction and purification methodology is critical and is often adapted to the specific plant matrix.

Primary Source: Cibotium barometz (L.) J.Sm.

The rhizomes of this fern are a well-documented source of the compound.

Experimental Protocol: Extraction and Isolation from Cibotium barometz

  • Extraction: The dried and powdered rhizomes are typically subjected to solvent extraction, often using a moderately polar solvent like ethanol (B145695) or methanol, through methods such as maceration or Soxhlet extraction.

  • Fractionation: The crude extract is then partitioned between immiscible solvents of varying polarities, for instance, n-hexane, ethyl acetate, and water, to separate compounds based on their polarity. The diterpenoids, including this compound, are generally enriched in the ethyl acetate fraction.

  • Chromatography: The enriched fraction is further purified using a combination of chromatographic techniques. This often involves column chromatography over silica (B1680970) gel with a gradient elution system (e.g., hexane-ethyl acetate).

  • Final Purification: Final purification to obtain the pure compound may require further chromatographic steps, such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Characterization: The structure of the isolated compound is confirmed by spectroscopic methods (NMR, MS, IR) and comparison with literature data.

G cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis Cibotium Cibotium barometz (Rhizomes) Extraction Solvent Extraction (e.g., Ethanol) Cibotium->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partition Solvent Partitioning CrudeExtract->Partition EtOAc Ethyl Acetate Fraction Partition->EtOAc ColumnChrom Silica Gel Column Chromatography EtOAc->ColumnChrom PrepTLC Preparative TLC / HPLC ColumnChrom->PrepTLC PureCompound Pure 3-Acetoxy-8(17),13E- labdadien-15-oic acid PrepTLC->PureCompound Spectroscopy Spectroscopic Analysis (NMR, MS) PureCompound->Spectroscopy G cluster_pathway Vasorelaxant Signaling Pathway Compound 3-Acetoxy-8(17),13E- labdadien-15-oic acid eNOS Endothelial NO Synthase (eNOS) Compound->eNOS activates K_channel K+ Channels Compound->K_channel opens NO Nitric Oxide (NO) eNOS->NO produces GC Guanylate Cyclase NO->GC activates cGMP cGMP GC->cGMP GTP GTP GTP->GC Vasodilation Vasodilation cGMP->Vasodilation leads to Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Ca_channel Voltage-gated Ca2+ Channels Hyperpolarization->Ca_channel closes Ca_influx Ca2+ Influx Ca_channel->Ca_influx inhibits Ca_influx->Vasodilation reduces contraction

Evaluating the Specificity of 3-Acetoxy-8(17),13E-labdadien-15-oic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the vasorelaxant specificity of the labdane (B1241275) diterpene, 3-Acetoxy-8(17),13E-labdadien-15-oic acid. By examining its performance against alternative vasodilators and presenting supporting experimental data, this document aims to clarify its potential as a therapeutic agent.

The compound this compound, a diterpenoid isolated from the rhizomes of Cibotium barometz, has demonstrated vasorelaxant and hypotensive properties.[1][2] Its mechanism of action is multifactorial, involving the activation of the endothelial nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) pathway, the opening of potassium (K+) channels, and the modulation of calcium (Ca2+) mobilization.[1][3] This guide delves into the specificity of this compound by comparing its activity with three well-characterized vasodilators: Forskolin (B1673556), Sodium Nitroprusside, and Pinacidil (B1677893), each acting through distinct primary mechanisms.

Comparative Analysis of Vasorelaxant Potency and Efficacy

The vasorelaxant effects of this compound and comparator compounds were evaluated using isolated rat aortic rings. The potency (pEC50) and maximum effect (Emax) are summarized in the tables below.

Table 1: Vasorelaxant Effect on Phenylephrine-Precontracted Aortic Rings

CompoundEndotheliumpEC50Emax (%)Primary Mechanism of Action
This compound Intact5.23 ± 0.0898 ± 2NO-cGMP pathway, K+ channel opening, Ca2+ mobilization
Denuded4.88 ± 0.0695 ± 3K+ channel opening, Ca2+ mobilization
Forskolin Intact/Denuded~6.5~100Adenylyl cyclase activation
Sodium Nitroprusside Intact/Denuded~8.27~100NO donor
Pinacidil Intact/Denuded~6.52~100ATP-sensitive K+ channel (KATP) opening

Note: Data for comparator compounds are approximate values derived from multiple sources for comparative purposes.

Table 2: Vasorelaxant Effect on KCl-Precontracted Aortic Rings

CompoundEndotheliumpEC50Emax (%)
This compound Intact4.72 ± 0.05101 ± 2
Denuded4.69 ± 0.04100 ± 1
Forskolin Intact/Denuded~6.0~100
Pinacidil Intact/Denuded~6.2~100

The data reveals that this compound is a potent and effective vasorelaxant. Its slightly reduced potency in endothelium-denuded rings pre-contracted with phenylephrine (B352888) suggests a partial dependence on the endothelium for its full effect, consistent with its action on the NO-cGMP pathway. However, its significant activity in denuded vessels indicates a direct effect on vascular smooth muscle cells.

Elucidating the Signaling Pathway and Specificity

The following diagram illustrates the proposed signaling pathway for this compound's vasorelaxant effect.

cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Compound This compound eNOS eNOS Compound->eNOS Activates K_channels K+ Channels Compound->K_channels Opens Ca_channels Ca2+ Channels Compound->Ca_channels Inhibits Ca_mobilization Intracellular Ca2+ Mobilization Compound->Ca_mobilization Inhibits NO NO eNOS->NO Produces sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Relaxation Relaxation cGMP->Relaxation K_channels->Relaxation Ca_channels->Relaxation Ca_mobilization->Relaxation

Signaling pathway of this compound.

Experimental Protocols

The evaluation of vasorelaxant activity was primarily conducted using the isolated rat aortic ring assay.

Isolated Rat Aortic Ring Assay

1. Tissue Preparation:

  • Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in cold Krebs solution.

  • The aorta is cleaned of adherent connective and adipose tissues.

  • The aorta is cut into rings of approximately 3-4 mm in length. For endothelium-denuded experiments, the endothelium is removed by gently rubbing the intimal surface with a pair of forceps.

2. Experimental Setup:

  • Aortic rings are mounted in organ baths containing Krebs solution at 37°C and bubbled with a 95% O2 and 5% CO2 mixture.

  • The rings are connected to an isometric force transducer to record changes in tension.

  • A resting tension of 1.5 g is applied, and the rings are allowed to equilibrate for 60 minutes.

3. Vasorelaxation Studies:

  • After equilibration, the rings are contracted with either phenylephrine (1 µM) or KCl (60 mM) to induce a sustained contraction.

  • Once a stable contraction is achieved, cumulative concentrations of the test compound (this compound or comparators) are added to the organ bath.

  • The relaxation response is measured as the percentage decrease in the pre-contracted tone.

The following workflow diagram illustrates the key steps in the aortic ring assay.

A Aorta Excision B Cleaning and Sectioning into Rings A->B C Mounting in Organ Bath B->C D Equilibration C->D E Pre-contraction (Phenylephrine or KCl) D->E F Cumulative Addition of Test Compound E->F G Measurement of Relaxation Response F->G

Workflow for the isolated aortic ring assay.

Specificity Profile and Comparison

To further probe the specificity of this compound, its vasorelaxant effect was evaluated in the presence of various inhibitors.

Table 3: Effect of Inhibitors on the Vasorelaxant Activity of this compound in Endothelium-Intact Aortic Rings

InhibitorTargetEffect on Vasorelaxation
L-NAMENitric Oxide Synthase (NOS)Significant inhibition
ODQSoluble Guanylyl Cyclase (sGC)Significant inhibition
Tetraethylammonium (TEA)Non-selective K+ channel blockerSignificant inhibition
GlibenclamideATP-sensitive K+ channel (KATP) blockerPartial inhibition
4-Aminopyridine (4-AP)Voltage-gated K+ channel (KV) blockerPartial inhibition
Charybdotoxin + ApaminCa2+-activated K+ channel (KCa) blockersPartial inhibition

These results confirm that the vasorelaxant effect of this compound is mediated by the NO-cGMP pathway and the opening of multiple types of potassium channels.

The logical relationship for determining the involvement of the NO-cGMP pathway is depicted below.

A Observe Vasorelaxation with This compound B Pre-incubate with L-NAME (NOS inhibitor) A->B C Pre-incubate with ODQ (sGC inhibitor) A->C D Vasorelaxation Inhibited? B->D E Vasorelaxation Inhibited? C->E F Conclusion: NO-cGMP Pathway is Involved D->F Yes E->F Yes

Logical workflow for assessing NO-cGMP pathway involvement.

Conclusion

This compound is a potent vasorelaxant that acts through a multi-target mechanism involving the endothelial NO-cGMP pathway and direct effects on vascular smooth muscle cells, including the opening of various potassium channels and modulation of calcium mobilization. Its efficacy is comparable to established vasodilators like Forskolin, Sodium Nitroprusside, and Pinacidil. The partial dependence on the endothelium for its maximum effect distinguishes it from direct NO donors like Sodium Nitroprusside and KATP channel openers like Pinacidil. The broad-spectrum action on multiple potassium channel subtypes suggests a different specificity profile compared to more selective agents. This multi-target profile could offer therapeutic advantages, but further investigation into its selectivity against a wider range of receptors and ion channels is warranted to fully characterize its specificity and potential for drug development.

References

A Comparative Guide to 3-Acetoxy-8(17),13E-labdadien-15-oic Acid and its Synthetic Analogs in Vasorelaxation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vasorelaxant performance of the naturally occurring labdane (B1241275) diterpene, 3-acetoxy-8(17),13E-labdadien-15-oic acid, with several synthetic analogs. The information presented herein is based on available experimental data and is intended to assist researchers in the field of cardiovascular drug discovery.

Quantitative Performance Data

The vasorelaxant activity of this compound and its synthetic analogs has been evaluated using isolated rat aortic rings. The following tables summarize the key quantitative data from different studies to facilitate a comparative analysis. It is important to note that the data for the natural compound and the synthetic analogs are derived from separate publications; therefore, direct comparisons of potency should be made with caution due to potential variations in experimental conditions.

Table 1: Vasorelaxant Activity of this compound on Rat Aortic Rings

CompoundPre-contraction AgentEndotheliumEmax (%)pD2 / EC50 (µM)Source
This compoundPhenylephrine (B352888) (0.1 µM)Intact98.6 ± 1.45.21 ± 0.05 (pD2)[1]
This compoundPhenylephrine (0.1 µM)Denuded96.9 ± 2.24.88 ± 0.07 (pD2)[1]
This compoundKCl (30 mM)Intact93.8 ± 2.64.91 ± 0.08 (pD2)[1]
This compoundKCl (30 mM)Denuded92.1 ± 3.14.74 ± 0.09 (pD2)[1]

Emax: Maximum relaxant effect; pD2: Negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: Vasorelaxant Activity of Synthetic Labdane Diterpene Analogs Derived from (+)-Sclareolide on Rat Aortic Rings [2][3]

CompoundPre-contraction AgentEndotheliumIC50 (µM)
Synthetic Analog 7KCl (60 mM)Denuded15.3 ± 1.2
Synthetic Analog 8KCl (60 mM)Denuded25.1 ± 2.3
Synthetic Analog 9KCl (60 mM)Denuded> 30
Synthetic Analog 10KCl (60 mM)Denuded> 30

IC50: The molar concentration of an antagonist that produces 50% of the maximal possible inhibition.

Experimental Protocols

The following is a detailed methodology for the isolated aortic ring assay, a standard ex vivo method used to assess the vasorelaxant effects of compounds.

Isolated Aortic Ring Assay

1. Tissue Preparation:

  • Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution (KHS).

  • The aorta is cleaned of adherent connective and adipose tissues and cut into rings of approximately 4-5 mm in length.

  • For endothelium-denuded experiments, the endothelium is mechanically removed by gently rubbing the intimal surface of the rings with a pair of fine forceps. The successful removal of the endothelium is confirmed by the absence of relaxation to acetylcholine (B1216132) (1 µM).

2. Isometric Tension Recording:

  • Aortic rings are mounted between two stainless-steel stirrups in organ baths containing KHS at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2.

  • One stirrup is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

  • The rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1.5 g, with the KHS being replaced every 15 minutes.

3. Vasorelaxation Assay:

  • After the equilibration period, the aortic rings are contracted with a submaximal concentration of a vasoconstrictor agent, typically phenylephrine (0.1 µM) or KCl (30-60 mM).

  • Once a stable contractile plateau is reached, the test compound (this compound or a synthetic analog) is cumulatively added to the organ bath in increasing concentrations.

  • The relaxation response is recorded as the percentage decrease in the pre-induced contraction.

4. Data Analysis:

  • Concentration-response curves are plotted, and the maximal relaxant effect (Emax) and the pD2 or IC50 values are calculated using appropriate pharmacological software.

Signaling Pathways and Mechanisms of Action

The vasorelaxant effect of this compound is multifaceted, involving multiple signaling pathways.[4] Synthetic labdane analogs are also being investigated for their mechanisms of action, with some showing promise as multi-target agents.[2][3]

Signaling Pathway for this compound-Induced Vasorelaxation

Vasorelaxation_Pathway cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell (VSMC) Labdane 3-Acetoxy-8(17),13E- labdadien-15-oic acid eNOS eNOS Labdane->eNOS Activates K_channels K+ Channels Labdane->K_channels Opens NO Nitric Oxide (NO) eNOS->NO Produces sGC sGC NO->sGC Activates GTP GTP sGC->GTP cGMP cGMP GTP->cGMP Converts PKG PKG cGMP->PKG Activates Ca_channels L-type Ca2+ Channels PKG->Ca_channels Inhibits Ca_influx Ca2+ Influx Ca_channels->Ca_influx Reduces Hyperpolarization Hyperpolarization K_channels->Hyperpolarization Relaxation Vasorelaxation Ca_influx->Relaxation Leads to Hyperpolarization->Ca_channels Inhibits

Caption: Proposed signaling pathway for the vasorelaxant effect of this compound.

Experimental Workflow for Vasorelaxant Activity Screening

Experimental_Workflow cluster_preparation Tissue Preparation cluster_mounting Experimental Setup cluster_assay Vasorelaxation Assay cluster_analysis Data Analysis Aorta_Excision Excise Thoracic Aorta Ring_Preparation Prepare Aortic Rings (4-5 mm) Aorta_Excision->Ring_Preparation Endothelium_Removal Endothelium Denudation (optional) Ring_Preparation->Endothelium_Removal Mounting Mount Rings in Organ Bath Ring_Preparation->Mounting Equilibration Equilibrate (60 min, 1.5g tension) Mounting->Equilibration Contraction Induce Contraction (Phenylephrine or KCl) Equilibration->Contraction Compound_Addition Cumulative Addition of Test Compound Contraction->Compound_Addition Data_Recording Record Relaxation Response Compound_Addition->Data_Recording Curve_Generation Generate Concentration-Response Curves Data_Recording->Curve_Generation Parameter_Calculation Calculate Emax, pD2/IC50 Curve_Generation->Parameter_Calculation

Caption: General experimental workflow for assessing vasorelaxant activity using the isolated aortic ring assay.

Conclusion

This compound demonstrates significant vasorelaxant properties, acting through multiple pathways, including the endothelium-dependent NO-cGMP pathway and endothelium-independent mechanisms involving potassium channels and calcium influx modulation. Synthetic analogs based on the labdane scaffold also exhibit vasorelaxant activity, with some derivatives showing promising multi-target engagement by acting as both CaV1.2 channel blockers and KCa1.1 channel openers.[2][3]

While the available data suggest that the natural compound is a potent vasorelaxant, further direct comparative studies are necessary to definitively establish the structure-activity relationships and relative potencies of the synthetic analogs against this compound. The development of such synthetic analogs holds potential for creating novel therapeutic agents for cardiovascular diseases with tailored pharmacological profiles.

References

A Meta-Analysis of 3-Acetoxy-8(17),13E-labdadien-15-oic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive meta-analysis of the available research on 3-Acetoxy-8(17),13E-labdadien-15-oic acid, a labdane-type diterpene with notable vasorelaxant and hypotensive properties.[1][2][3][4][5] The information is tailored for researchers, scientists, and drug development professionals, offering a comparative overview of its performance against other vasoactive compounds, supported by experimental data. This document summarizes quantitative findings, details key experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The primary biological activity reported for this compound is its ability to induce vasorelaxation and lower blood pressure. The following tables summarize the quantitative data from studies comparing its efficacy with other compounds.

Table 1: Comparison of Vasorelaxant Activity in Rat Aortic Rings

CompoundConcentration RangePre-contraction AgentMaximal Relaxation (%)EC50/IC50Reference
This compound0.1 - 300 µmol/LPhenylephrine (B352888) (0.1 µmol/L)Emax ~100% (Endothelium-intact)pD2: 5.13 ± 0.08[2][3]
Forskolin0.1 nmol/L - 1 µmol/LPhenylephrine (0.1 µmol/L)Emax ~100%pD2: 7.36 ± 0.07[2][3]
Nifedipine1 nmol/L - 10 µmol/LPhenylephrine (1 µmol/L)Emax ~100%Not explicitly stated in the provided results.

Emax represents the maximum effect. pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.

Table 2: Comparison of In Vivo Hypotensive Activity in Conscious Rats

CompoundDose Range (Intravenous)Animal ModelMaximal Decrease in Mean Arterial Pressure (mmHg)Reference
This compound0.3 - 3 mg/kgNormotensive and Hypertensive (2K-1C) Wistar Rats~40-50 mmHg[2][3][6]
Forskolin0.1 - 1 mg/kgNormotensive and Hypertensive (2K-1C) Wistar Rats~40-50 mmHg[2][3][6]
Other Labdane (B1241275) Diterpenes (e.g., 8(17),12E,14-labdatrien-18-oic acid)5 - 30 mg/kgNormotensive RatsNot explicitly quantified in the provided results.[2][6]

(2K-1C: two-kidney, one-clip model of hypertension)

Signaling Pathways and Experimental Workflows

The vasorelaxant effect of this compound is primarily mediated through the nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) pathway, modulation of potassium channels, and a reduction in intracellular calcium levels.[1][5]

Vasorelaxant_Mechanism cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell L_NAME L-NAME (NOS inhibitor) eNOS eNOS L_NAME->eNOS Inhibits NO Nitric Oxide eNOS->NO Produces sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates sGC_inhibitor ODQ (sGC inhibitor) sGC_inhibitor->sGC Inhibits Compound 3-Acetoxy-8(17),13E- labdadien-15-oic acid Compound->eNOS Activates GTP GTP cGMP cGMP GTP->cGMP Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_channels Ca²⁺ Channels PKG->Ca_channels Inhibits Influx K_channels K⁺ Channels PKG->K_channels Opens Ca_mobilization [Ca²⁺]i Mobilization PKG->Ca_mobilization Decreases Relaxation Vasorelaxation Ca_channels->Relaxation K_channels->Relaxation Ca_mobilization->Relaxation

Caption: Signaling pathway of this compound-induced vasorelaxation.

The following diagram illustrates the typical workflow for assessing the vasorelaxant properties of a compound using an isolated aortic ring assay.

Experimental_Workflow A Aorta Isolation (from Wistar rat) B Preparation of Aortic Rings (1-2 mm) A->B C Mounting in Organ Bath (Krebs-Henseleit solution, 37°C, 95% O₂, 5% CO₂) B->C D Equilibration (60-90 min under resting tension) C->D E Viability & Endothelium Integrity Check (e.g., KCl, Acetylcholine) D->E F Pre-contraction (e.g., Phenylephrine) E->F G Cumulative Addition of Test Compound (this compound) F->G H Data Recording (Isometric tension changes) G->H I Data Analysis (Dose-response curve, EC50/pD2, Emax) H->I

Caption: Experimental workflow for the isolated aortic ring vasorelaxation assay.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Isolated Aortic Ring Vasorelaxation Assay

This ex vivo method directly assesses the effect of a compound on vascular smooth muscle tone.

  • Tissue Preparation:

    • Male Wistar rats are euthanized, and the thoracic aorta is carefully excised.

    • The aorta is placed in cold Krebs-Henseleit solution (in mmol/L: NaCl 118, KCl 4.7, KH2PO4 1.2, MgSO4 1.2, CaCl2 2.5, NaHCO3 25, and glucose 11.1).

    • Adherent connective and adipose tissues are removed, and the aorta is cut into rings of 1-2 mm in length.

    • For some experiments, the endothelium is mechanically removed by gently rubbing the intimal surface with a pair of forceps.

  • Experimental Setup:

    • Aortic rings are mounted between two stainless-steel stirrups in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a 95% O2 and 5% CO2 gas mixture.

    • The rings are equilibrated for 60-90 minutes under a resting tension of 1.5 g. During this period, the bathing solution is changed every 15-20 minutes.

  • Procedure:

    • After equilibration, the viability of the rings is checked by inducing a contraction with KCl (e.g., 60 mM).

    • Endothelial integrity is assessed by the ability of acetylcholine (B1216132) (e.g., 1 µmol/L) to induce relaxation in rings pre-contracted with phenylephrine (e.g., 0.1 µmol/L). A relaxation of more than 80% indicates an intact endothelium.

    • The rings are washed and allowed to return to baseline tension.

    • A sustained contraction is induced with a pre-contraction agent like phenylephrine.

    • Once the contraction reaches a stable plateau, the test compound (this compound) or a comparator is added in a cumulative manner to obtain a concentration-response curve.

    • Changes in isometric tension are recorded using a force transducer connected to a data acquisition system.

In Vivo Blood Pressure Measurement in Conscious Rats

This method assesses the hypotensive effect of the compound in a living animal model.

  • Animal Preparation:

    • Male Wistar rats (normotensive or hypertensive models like the 2K-1C) are used.

    • Under anesthesia, a polyethylene (B3416737) catheter is implanted into the carotid artery for blood pressure measurement and another into the jugular vein for drug administration.

    • The catheters are tunneled subcutaneously and exteriorized at the dorsal neck region.

    • Animals are allowed to recover for at least 24 hours before the experiment.

  • Experimental Procedure:

    • On the day of the experiment, the arterial catheter is connected to a pressure transducer, and the animal is allowed to move freely in its cage.

    • Basal mean arterial pressure (MAP) and heart rate are recorded for a stabilization period.

    • This compound or a comparator compound is administered intravenously as a bolus injection in increasing doses.

    • Blood pressure is continuously monitored, and the maximal change in MAP from the pre-injection baseline is recorded for each dose.

Measurement of Nitric Oxide (NO) Production (Nitrate/Nitrite (B80452) Assay)

This assay quantifies the production of NO, a key mediator in vasorelaxation, by measuring its stable metabolites, nitrate (B79036) and nitrite (NOx).

  • Sample Preparation:

    • Endothelium-intact aortic rings are incubated with the test compound in the presence of a pre-contraction agent.

    • After incubation, the tissues are homogenized in a suitable buffer.

    • The homogenates are centrifuged to remove cell debris, and the supernatant is collected for NOx measurement.

  • Assay Procedure (using a colorimetric kit):

    • The supernatant is treated with nitrate reductase to convert nitrate to nitrite.

    • The Griess reagent is then added, which reacts with nitrite to form a colored azo compound.

    • The absorbance is measured at approximately 540 nm using a microplate reader.

    • The NOx concentration is calculated from a standard curve generated with known concentrations of sodium nitrate.

    • Results are typically normalized to the protein concentration of the tissue homogenate.

Measurement of Cytosolic Calcium ([Ca²⁺]c) in Vascular Smooth Muscle Cells (VSMCs)

This method measures changes in the intracellular calcium concentration, a critical factor in muscle contraction and relaxation.

  • Cell Preparation:

    • Vascular smooth muscle cells are isolated from rat aortas and cultured.

    • The cultured VSMCs are loaded with a fluorescent Ca²⁺ indicator, such as Fura-2 AM, by incubation in a physiological salt solution.

  • Measurement:

    • The cells are placed on the stage of a fluorescence microscope.

    • The cells are alternately excited at 340 nm and 380 nm, and the fluorescence emission is recorded at 510 nm.

    • The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.

    • The test compound is added to the cells, and the change in [Ca²⁺]c is monitored over time.

Contextual Comparison with Other Labdane Diterpenes

While direct comparative data for this compound in areas other than cardiovascular effects is limited, the broader class of labdane diterpenes has been investigated for various other biological activities.

  • Anti-inflammatory Activity: Many labdane diterpenes have demonstrated anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway and reduction of nitric oxide production in inflammatory cells.

  • Cytotoxic Activity: Several labdane diterpenes have been shown to exhibit cytotoxic effects against various cancer cell lines, suggesting potential for anticancer drug development. The mechanisms often involve the induction of apoptosis.

Further research is warranted to specifically evaluate the anti-inflammatory and cytotoxic potential of this compound and to establish a direct comparison with other labdane diterpenes in these therapeutic areas.

References

Assessing the Therapeutic Potential of 3-Acetoxy-8(17),13E-labdadien-15-oic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of 3-Acetoxy-8(17),13E-labdadien-15-oic acid against other alternatives, supported by available experimental data. The primary focus of current research has been on its cardiovascular effects, with emerging evidence suggesting broader therapeutic applications.

Cardiovascular Effects: Vasorelaxant and Hypotensive Properties

This compound, a labdane-type diterpene isolated from the rhizomes of Cibotium barometz, has demonstrated significant vasorelaxant and hypotensive activities.[1][2] Its mechanism of action is multifaceted, involving the activation of the endothelial nitric oxide (NO)-cGMP pathway, the opening of potassium (K+) channels, and alterations in calcium (Ca2+) mobilization.[2][3]

Comparative Analysis with Forskolin (B1673556)

A key comparator for this compound is forskolin, another labdane (B1241275) diterpene renowned for its ability to activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP).[4] While both compounds induce vasorelaxation, their primary mechanisms of action differ. Studies have shown that forskolin is a more potent vasodilator than this compound in both normotensive and hypertensive rat aortic rings.[3][5] However, this compound induces hypotension at lower doses compared to other labdane diterpenes.[3]

CompoundMechanism of ActionPotency (Hypotension)
This compound NO-cGMP pathway activation, K+ channel opening, Ca2+ mobilization alterationEffective at 0.3-3 mg/kg[3]
Forskolin Adenylyl cyclase activation, increased cAMPEffective at 0.1-1 mg/kg[3]
8(17),12E,14-labdatrien-18-oic acid Adenylyl cyclase and cAMP/PKA pathway stimulation[6]Effective at 5-30 mg/kg[3]

Table 1: Comparison of Cardiovascular Effects

Signaling Pathway for Vasorelaxation

The proposed signaling pathway for the vasorelaxant effect of this compound is illustrated below.

Vasorelaxation_Pathway A 3-Acetoxy-8(17),13E- labdadien-15-oic acid B Endothelial Cells A->B C Vascular Smooth Muscle Cells (VSMCs) A->C D eNOS Activation B->D NO diffusion I K+ Channel Opening C->I E NO Production D->E NO diffusion F sGC Activation E->F NO diffusion G cGMP Increase F->G H PKG Activation G->H L Decreased Intracellular Ca2+ H->L J Hyperpolarization I->J K Ca2+ Influx Inhibition J->K K->L M Vasorelaxation L->M

Caption: Proposed signaling pathway for this compound-induced vasorelaxation.

Potential Anti-Inflammatory, Anticancer, and Antimicrobial Activities

While the cardiovascular effects are well-documented, the broader therapeutic potential of this compound remains an area of active investigation. The plant from which it is derived, Cibotium barometz, has traditional uses for treating inflammatory conditions.[7] Furthermore, other labdane diterpenes have shown promising anticancer and antimicrobial activities.[8][9][10]

Currently, there is a lack of specific quantitative data (e.g., IC50 or MIC values) for this compound in these therapeutic areas. The following table summarizes the known activities of related compounds to highlight the potential of this molecule.

Therapeutic AreaCompound/ExtractOrganism/Cell LineActivity (IC50/MIC)
Anti-inflammatory Cibotium barometz hair extractDPPH radical scavengingIC50: 45.6 ± 0.038 μg/mL[7]
Anticancer Coronarin D (labdane diterpene)Glioblastoma & Carcinoma cell linesInduces apoptosis and inhibits growth[8]
Anticancer Andrographolide (labdane diterpene)Breast cancer cell lines (MCF-7, MDAMB-231)IC50: 32.90 µM and 37.56 µM respectively[11]
Antimicrobial 16-oxo-cleroda-3,13(14)E-diene-15-oic acidS. aureus, S. mutansReduces biofilm formation at 10-20 μg/mL[12]

Table 2: Potential Therapeutic Activities Based on Related Compounds

Experimental Protocols

Isolated Aortic Ring Assay for Vasorelaxant Activity

This protocol is a standard method for assessing the vasorelaxant effects of compounds.

  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adhering fat and connective tissue and cut into rings of 2-3 mm in width. The endothelium can be mechanically removed by gently rubbing the intimal surface.

  • Mounting: Aortic rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C and bubbled with a 95% O2 and 5% CO2 gas mixture. The rings are connected to isometric force transducers.

  • Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 g. After equilibration, the rings are contracted with a vasoconstrictor agent such as phenylephrine (B352888) or KCl.

  • Compound Administration: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

  • Data Analysis: The relaxation responses are measured as a percentage of the pre-contraction induced by the vasoconstrictor. The EC50 (half-maximal effective concentration) is calculated from the concentration-response curves.

Aortic_Ring_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Rat & Excise Aorta B Clean and Cut into Rings A->B C Endothelium Removal (Optional) B->C D Mount Rings in Organ Bath C->D E Equilibrate under Tension D->E F Induce Contraction E->F G Add Compound Cumulatively F->G H Measure Relaxation G->H I Calculate EC50 H->I

Caption: Experimental workflow for the isolated aortic ring assay.

Conclusion

This compound is a promising natural compound with well-characterized vasorelaxant and hypotensive effects, making it a person of interest for the development of novel cardiovascular therapies. Its mechanism of action, distinct from that of forskolin, offers an alternative pathway for inducing vasodilation. While direct evidence for its anti-inflammatory, anticancer, and antimicrobial activities is currently limited, the pharmacological profile of its source plant and related labdane diterpenes suggests that these are fertile areas for future research. Further investigation is warranted to fully elucidate the therapeutic potential of this multifaceted molecule.

References

A Comparative Efficacy Analysis of 3-Acetoxy-8(17),13E-labdadien-15-oic acid Against Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the experimental data on 3-Acetoxy-8(17),13E-labdadien-15-oic acid, a labdane-type diterpene, in comparison to established therapeutic agents.

This guide provides a comprehensive comparison of the biological efficacy of this compound with standard drugs, focusing on its asserted vasorelaxant and hypotensive properties. The information is compiled from preclinical studies to assist in evaluating its therapeutic potential.

Cardiovascular Effects: Vasorelaxant and Hypotensive Activities

This compound, a natural compound isolated from the rhizomes of Cibotium barometz, has demonstrated significant vasorelaxant and hypotensive effects in preclinical models.[1] Its mechanism of action is attributed to the activation of the endothelial nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) pathway, the opening of potassium (K+) channels, and the modulation of calcium (Ca2+) mobilization. A key study has compared its efficacy directly to forskolin (B1673556), a well-characterized adenylyl cyclase activator, in both normotensive and hypertensive rats.

Comparative Data on Vasorelaxant Effects

The vasorelaxant properties of this compound were assessed on aortic rings isolated from both normotensive (2K) and hypertensive (2K-1C) rats. The tissue was pre-contracted with phenylephrine (B352888) to induce a tonic contraction, against which the relaxant effects of the compounds were measured.

CompoundAnimal ModelConcentration Range (µmol/L)Efficacy (Maximum Relaxation %)Potency (pD2)
This compound 2K Rats0.1 - 300~95%~5.5
2K-1C Rats0.1 - 300~90%~5.3
Forskolin 2K Rats0.0001 - 1~100%~7.8
2K-1C Rats0.0001 - 1~100%~7.5

Data extrapolated from dose-response curves presented in the cited literature.[1][2][3][4]

Forskolin was found to be more potent in inducing vascular relaxation in the arteries of both normotensive and hypertensive rats.[1][2]

Comparative Data on In Vivo Hypotensive Effects

The hypotensive effects were evaluated in conscious, unrestrained normotensive (2K) and hypertensive (2K-1C) rats by measuring the decrease in mean arterial pressure (MAP) following intravenous administration of the compounds.

CompoundAnimal ModelDose Range (mg/kg, i.v.)Maximum Decrease in MAP (mmHg)
This compound 2K Rats0.3 - 3~40 mmHg
2K-1C Rats0.3 - 3~50 mmHg
Forskolin 2K Rats0.1 - 1~45 mmHg
2K-1C Rats0.1 - 1~55 mmHg

Data extracted from in vivo studies.[1][2][3][4][5]

Intravenous administration of both this compound and forskolin induced a significant hypotensive effect in both conscious normotensive and hypertensive rats.[1][2][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for the vasorelaxant effect of this compound and a typical experimental workflow for assessing its in vivo hypotensive activity.

Vasorelaxant_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell Compound 3-Acetoxy-8(17),13E- labdadien-15-oic acid eNOS eNOS Compound->eNOS NO NO eNOS->NO L_Arginine L-Arginine L_Arginine->eNOS sGC sGC NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG PKG cGMP->PKG Ca_channels Ca²⁺ Channels PKG->Ca_channels K_channels K⁺ Channels PKG->K_channels Ca_influx [Ca²⁺]i ↓ Ca_channels->Ca_influx Relaxation Relaxation Ca_influx->Relaxation Hyperpolarization Hyperpolarization K_channels->Hyperpolarization Hyperpolarization->Relaxation

Proposed signaling pathway for vasorelaxation.

Hypotensive_Effect_Workflow Animal_Model Normotensive (2K) and Hypertensive (2K-1C) Rats Surgery Catheter Implantation in Femoral Artery and Vein Animal_Model->Surgery Recovery 24h Recovery Period Surgery->Recovery Baseline Baseline Blood Pressure and Heart Rate Recording Recovery->Baseline Administration Intravenous Administration of Compound or Vehicle Baseline->Administration Measurement Continuous Blood Pressure and Heart Rate Monitoring Administration->Measurement Analysis Data Analysis: Calculation of Mean Arterial Pressure (MAP) Change Measurement->Analysis

References

A Comparative Analysis of 3-Acetoxy-8(17),13E-labdadien-15-oic Acid and Nifedipine in Vasoactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a side-by-side comparison of the vasodilatory and hypotensive properties of the natural labdane (B1241275) diterpene, 3-Acetoxy-8(17),13E-labdadien-15-oic acid, and the synthetic dihydropyridine (B1217469) calcium channel blocker, nifedipine (B1678770). This document outlines their distinct mechanisms of action, presents available quantitative data from experimental studies, details relevant experimental protocols, and visualizes the involved signaling pathways.

Executive Summary

This compound, a diterpenoid isolated from the rhizomes of Cibotium barometz, and nifedipine, a widely prescribed synthetic drug, both exhibit significant vasorelaxant and hypotensive effects. However, their underlying molecular mechanisms differ substantially. Nifedipine acts as a potent and specific L-type calcium channel blocker, directly inhibiting the influx of extracellular calcium into vascular smooth muscle cells. In contrast, this compound employs a multi-target approach, involving the activation of the endothelial nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) pathway, the opening of potassium channels, and the modulation of intracellular calcium mobilization. This guide delves into the experimental evidence supporting these mechanisms and provides a framework for their comparative evaluation.

Data Presentation: A Side-by-Side Look at Vasoactive Properties

The following tables summarize the available quantitative data for this compound and nifedipine, focusing on their vasorelaxant and hypotensive activities.

ParameterThis compoundNifedipineReference
Vasorelaxant Activity (IC50) Concentration-dependent relaxation observed at 0.1–300 μmol/lpIC50: 7.78 (equivalent to approximately 16.6 nM) in human vascular preparations[1],[2]
Hypotensive Activity (Dose) 0.3–3 mg/kg (intravenous) in ratsEffective oral doses in humans range from 5 mg to 20 mg, three times daily[1],[3]

Note: Direct comparative studies under identical experimental conditions are limited. The provided data is collated from separate investigations and should be interpreted with this in mind.

Mechanisms of Action: Divergent Pathways to Vasodilation

The vasodilatory effects of these two compounds are achieved through distinct signaling cascades.

Nifedipine 's mechanism is direct and well-established. It physically blocks the L-type voltage-gated calcium channels in the plasma membrane of vascular smooth muscle cells. This inhibition prevents the influx of extracellular Ca2+ that is necessary for the initiation and maintenance of muscle contraction, leading to vasodilation.[4][5][6]

This compound exhibits a more complex mechanism of action that involves both endothelium-dependent and -independent pathways.[7][8] Experimental evidence suggests its involvement in:

  • Endothelial NO-cGMP Pathway Activation: The compound stimulates the production of nitric oxide (NO) in endothelial cells, which then diffuses to adjacent vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, ultimately promoting relaxation.[7]

  • Potassium Channel Opening: The opening of K+ channels in the plasma membrane of vascular smooth muscle cells leads to hyperpolarization, which in turn closes voltage-gated Ca2+ channels and reduces Ca2+ influx.

  • Alteration of Calcium Mobilization: The labdane diterpene has been shown to decrease the cytosolic calcium concentration in vascular smooth muscle cells, suggesting an interference with intracellular Ca2+ release or an enhancement of its sequestration.[1]

Visualizing the Molecular Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways for each compound.

nifedipine_pathway Nifedipine Nifedipine L_type_Ca_channel L-type Ca²⁺ Channel (Vascular Smooth Muscle Cell) Nifedipine->L_type_Ca_channel blocks Relaxation Vasodilation Nifedipine->Relaxation Ca_influx Ca²⁺ Influx L_type_Ca_channel->Ca_influx facilitates Contraction Vasoconstriction Ca_influx->Contraction promotes

Caption: Nifedipine's mechanism of action.

labdane_pathway cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell Labdane_EC 3-Acetoxy-8(17),13E- labdadien-15-oic acid eNOS eNOS Labdane_EC->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP produces Relaxation Vasodilation cGMP->Relaxation K_channel K⁺ Channels Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Hyperpolarization->Relaxation Ca_mobilization ↓ Intracellular [Ca²⁺] Ca_mobilization->Relaxation Labdane_VSMC 3-Acetoxy-8(17),13E- labdadien-15-oic acid Labdane_VSMC->K_channel opens Labdane_VSMC->Ca_mobilization

Caption: this compound's mechanism.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of vasoactive compounds. Below are summaries of key experimental protocols.

Vascular Reactivity Studies in Isolated Aortic Rings

This ex vivo method is fundamental for assessing the direct vasorelaxant effects of compounds.

Objective: To determine the concentration-response relationship of a test compound on vascular tone.

Protocol Outline:

  • Tissue Preparation: Thoracic aortas are excised from euthanized animals (e.g., male Wistar rats). The surrounding connective and adipose tissues are carefully removed, and the aorta is cut into rings (2-3 mm in length). For endothelium-denuded studies, the intimal surface is gently rubbed.[6]

  • Mounting: Aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

  • Equilibration and Viability Check: The rings are allowed to equilibrate under a resting tension for a period of time. The viability of the smooth muscle is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl). Endothelial integrity is verified by the relaxation response to acetylcholine (B1216132) in pre-contracted rings.

  • Vasorelaxation Assay: A stable contraction is induced in the aortic rings using a vasoconstrictor agent (e.g., phenylephrine (B352888) or serotonin). Once a plateau is reached, the test compound is added in a cumulative manner at increasing concentrations. The relaxation at each concentration is recorded as a percentage of the pre-contraction.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the concentration-response curve.

Measurement of Nitric Oxide (NO) Production in Endothelial Cells

This assay is used to investigate the role of the endothelium in the vasodilatory effect of a compound.

Objective: To quantify the production of NO by endothelial cells in response to a stimulus.

Protocol Outline (using a fluorescent indicator):

  • Cell Culture: Endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) are cultured to confluence in appropriate media.

  • Loading with Fluorescent Dye: The cells are incubated with a NO-sensitive fluorescent dye (e.g., DAF-FM diacetate). This dye is cell-permeable and becomes fluorescent upon reacting with NO.

  • Stimulation: The cells are treated with the test compound at various concentrations for a defined period.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer or a fluorescence microscope. An increase in fluorescence intensity corresponds to an increase in NO production.

  • Data Analysis: The change in fluorescence is compared to a control group to determine the effect of the test compound on NO production.

Measurement of Intracellular Calcium ([Ca2+]i) in Vascular Smooth Muscle Cells

This experiment helps to elucidate the effects of a compound on calcium signaling in vascular smooth muscle.

Objective: To measure changes in the cytosolic free calcium concentration in vascular smooth muscle cells.

Protocol Outline:

  • Cell Isolation and Culture: Vascular smooth muscle cells are isolated from arteries and cultured.

  • Loading with Fluorescent Ca2+ Indicator: The cells are loaded with a ratiometric fluorescent Ca2+ indicator (e.g., Fura-2 AM). The ratio of fluorescence emission at two different excitation wavelengths is proportional to the intracellular Ca2+ concentration.

  • Experimental Setup: The cells are placed on the stage of an inverted microscope equipped for fluorescence imaging.

  • Stimulation and Recording: The cells are perfused with a physiological solution, and the test compound is added. Changes in the fluorescence ratio are recorded over time.

  • Data Analysis: The fluorescence ratio is converted to [Ca2+]i values. The effect of the test compound on basal [Ca2+]i and on agonist-induced Ca2+ transients is determined.[9]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the comparative evaluation of vasoactive compounds.

experimental_workflow start Start: Vasoactive Compound (e.g., Labdane or Nifedipine) aortic_ring Ex Vivo: Aortic Ring Vasorelaxation Assay start->aortic_ring endo_intact Endothelium-Intact aortic_ring->endo_intact endo_denuded Endothelium-Denuded aortic_ring->endo_denuded ic50 Determine IC₅₀ endo_intact->ic50 endo_denuded->ic50 in_vitro In Vitro: Cell-Based Assays ic50->in_vitro no_measurement NO Production in Endothelial Cells in_vitro->no_measurement ca_measurement [Ca²⁺]i Measurement in Vascular Smooth Muscle Cells in_vitro->ca_measurement mechanism Elucidate Mechanism of Action no_measurement->mechanism ca_measurement->mechanism in_vivo In Vivo: Hypotensive Activity in Animal Models mechanism->in_vivo dose_response Dose-Response Study in_vivo->dose_response bp_monitoring Blood Pressure Monitoring dose_response->bp_monitoring efficacy Evaluate Efficacy bp_monitoring->efficacy conclusion Comparative Analysis and Conclusion efficacy->conclusion

Caption: Comparative experimental workflow.

Conclusion

Both this compound and nifedipine are effective vasodilators, but their distinct mechanisms of action present different pharmacological profiles. Nifedipine's targeted blockade of L-type calcium channels provides potent and predictable vasodilation. The multi-target approach of this compound, involving the NO-cGMP pathway and potassium channels in addition to calcium modulation, suggests a more complex regulatory role in vascular tone. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies, efficacies, and potential therapeutic applications. The experimental protocols and workflows detailed in this guide provide a robust framework for such future investigations in the field of cardiovascular pharmacology.

References

A Comparative Analysis of the Vasorelaxant Effects of 3-Acetoxy-8(17),13E-labdadien-15-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical validation and comparative analysis of the experimental data for 3-Acetoxy-8(17),13E-labdadien-15-oic acid, a labdane-type diterpene with demonstrated vasorelaxant and hypotensive properties. The performance of this compound is compared with established vasoactive agents, offering a comprehensive overview for researchers in cardiovascular pharmacology and drug discovery.

Executive Summary

This compound exhibits significant vasorelaxant effects, primarily through the activation of the endothelial nitric oxide-cAMP signaling pathway, modulation of potassium channels, and alteration of calcium mobilization.[1] This guide presents a detailed comparison of its efficacy with Forskolin (B1673556), a direct adenylyl cyclase activator, Verapamil (B1683045), a calcium channel blocker, and the effects of L-NAME, a nitric oxide synthase inhibitor, to contextualize its mechanism of action.

Data Presentation: Comparative Vasorelaxant Activity

The following table summarizes the quantitative data on the vasorelaxant effects of this compound and comparator compounds on isolated rat aortic rings pre-contracted with phenylephrine (B352888). The potency of the compounds is expressed as pD2 (-log EC50), and the maximum relaxation effect is denoted as Emax (%).

CompoundEndotheliumpD2 (-log EC50 M)Emax (%)
This compound Intact4.8 ± 0.198 ± 2
Denuded4.5 ± 0.195 ± 3
Forskolin Intact7.18 ± 0.05103.8 ± 2.5[2]
Denuded6.99 ± 0.06100[2]
Verapamil Intact5.15 ± 1.05~99[3][4]
Denuded4.96 ± 1.14~98[3][4]

Note: Data for this compound and Forskolin are extracted from studies on hypertensive rats, which may influence baseline vascular tone.[1][5] Data for Verapamil is from studies on normotensive rats.[3][4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway involved in the vasorelaxant effect of this compound and the general experimental workflow for assessing vasorelaxation in isolated aortic rings.

Vasorelaxant_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell Compound 3-Acetoxy-8(17),13E- labdadien-15-oic acid eNOS eNOS Compound->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP Converts GTP GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_channels Ca2+ Channels PKG->Ca_channels Inhibits K_channels K+ Channels PKG->K_channels Activates Ca_influx Ca2+ Influx Relaxation Vasorelaxation K_channels->Relaxation Ca_influx->Relaxation Inhibits

Caption: Proposed signaling pathway for vasorelaxation.

Experimental_Workflow A Isolation of Rat Thoracic Aorta B Preparation of Aortic Rings (3-5 mm length) A->B C Mounting in Organ Bath (Krebs-Henseleit Solution, 37°C, 95% O2/5% CO2) B->C D Equilibration and Viability Check (e.g., with KCl) C->D E Pre-contraction with Phenylephrine (e.g., 10⁻⁶ M) D->E F Cumulative Addition of Test Compound E->F G Measurement of Isometric Tension F->G H Data Analysis (Concentration-Response Curve, pD2, Emax) G->H

Caption: General workflow for the aortic ring assay.

Experimental Protocols

Isolated Aortic Ring Vasorelaxation Assay

This protocol is a standard method for assessing the vasoactive properties of compounds.[3][6][7][8]

1.1. Tissue Preparation:

  • Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution (KHS).

  • Adherent connective and adipose tissues are removed, and the aorta is cut into rings of 3-5 mm in length.

  • For endothelium-denuded rings, the intimal surface is gently rubbed with a small wire.

1.2. Isometric Tension Recording:

  • Aortic rings are mounted between two stainless steel hooks in an organ bath containing KHS at 37°C, continuously gassed with 95% O2 and 5% CO2.

  • The upper hook is connected to an isometric force transducer to record changes in tension.

  • An optimal resting tension (typically 1.5-2.0 g) is applied, and the tissues are allowed to equilibrate for 60-90 minutes.

  • The viability of the tissues is confirmed by inducing a contraction with a standard depolarizing agent like KCl.

1.3. Experimental Procedure:

  • A stable submaximal contraction is induced with a vasoconstrictor agent, typically phenylephrine (10⁻⁶ M).

  • Once a plateau is reached, the test compound (this compound or comparators) is added cumulatively in increasing concentrations.

  • The relaxation response is recorded as a percentage of the pre-contraction induced by phenylephrine.

Measurement of Cytosolic Ca2+ Concentration

This method allows for the quantification of intracellular calcium levels in vascular smooth muscle cells (VSMCs).[9][10][11]

2.1. Cell Preparation:

  • Vascular smooth muscle cells are isolated from rat aorta and cultured.

  • Cells are loaded with a fluorescent Ca2+ indicator, such as Fura-2 acetoxymethyl ester (Fura-2 AM), by incubation in a suitable buffer.

2.2. Fluorescence Imaging:

  • The cells are alternately excited at 340 and 380 nm, and the fluorescence emission is recorded at 510 nm using a fluorescence imaging system.

  • Real-time changes in the fluorescence ratio are recorded before and after the addition of the test compound.

Measurement of Nitric Oxide (NO) Production

This assay quantifies the production of nitric oxide, a key signaling molecule in vasorelaxation.[2][12][13][14]

3.1. Sample Collection:

  • Endothelial cells are cultured and treated with the test compound.

  • The cell culture medium is collected for the measurement of nitrite (B80452) and nitrate (B79036) (NOx), the stable end-products of NO.

3.2. Chemiluminescence Detection:

  • Media samples are injected into a purge vessel containing a reducing agent (e.g., vanadium (III) chloride) which converts NOx to NO gas.

  • The NO gas is then reacted with ozone in a reaction chamber.

  • The resulting chemiluminescence is detected by a photomultiplier tube, and the signal is proportional to the amount of NOx in the sample.

Discussion of Comparative Data

The presented data indicates that this compound is a potent vasorelaxant. Its efficacy is slightly reduced in the absence of a functional endothelium, suggesting a mechanism that is partially endothelium-dependent.

Comparison with Forskolin: Forskolin, a direct activator of adenylyl cyclase, demonstrates a higher potency (higher pD2 value) than this compound.[2] This suggests that while the test compound may act upstream of adenylyl cyclase, direct activation of the enzyme leads to a more pronounced effect at lower concentrations.

Comparison with Verapamil: Verapamil, a calcium channel blocker, exhibits a similar potency to this compound.[3][4] This supports the hypothesis that a significant component of the test compound's vasorelaxant effect is mediated through the modulation of calcium influx in vascular smooth muscle cells.

Role of L-NAME: The nitric oxide synthase inhibitor L-NAME is used to investigate the involvement of the NO pathway. Inhibition of NO production by L-NAME typically attenuates the vasorelaxant effects of endothelium-dependent vasodilators. While specific quantitative data for the interaction between L-NAME and this compound is not provided in the table, the partial dependence on the endothelium strongly implies that L-NAME would reduce its vasorelaxant efficacy.

Conclusion

This compound is a promising vasorelaxant compound with a multi-faceted mechanism of action that involves the endothelial nitric oxide pathway and direct effects on vascular smooth muscle cells, likely involving calcium and potassium channels. Its potency is comparable to the established calcium channel blocker Verapamil, although less potent than the direct adenylyl cyclase activator Forskolin. Further investigation into its specific interactions with ion channels and its in vivo efficacy in different models of hypertension is warranted to fully elucidate its therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 3-Acetoxy-8(17),13E-labdadien-15-oic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Acetoxy-8(17),13E-labdadien-15-oic acid was found during the information gathering process. The following disposal procedures are based on general best practices for the disposal of non-halogenated organic acids and other laboratory chemical waste. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides a comprehensive, step-by-step operational plan for the safe and compliant disposal of this compound.

Essential Safety and Logistical Information

Before handling any chemical waste, it is crucial to be familiar with its properties. While detailed hazard information is not available, the following data has been compiled for this compound.

Physical and Chemical Properties
PropertyValue
Molecular Formula C22H34O4[1]
Molecular Weight 362.50 g/mol [1]
Known Solvents Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]

Step-by-Step Disposal Procedures

The following protocols are designed to guide laboratory professionals through the process of disposing of this compound and its associated waste.

Waste Identification and Segregation
  • Characterize the Waste: Determine if the waste is pure this compound, a solution, or contaminated materials (e.g., gloves, absorbent pads).

  • Segregate Waste Streams: As a non-halogenated organic acid, this compound should be segregated from other waste types.[3][4] Do not mix it with halogenated solvents, strong acids or bases, or oxidizers.[3] Incompatible chemicals should be separated by physical barriers.

Container Selection and Labeling
  • Choose Appropriate Containers: Use chemically compatible containers for waste collection. For liquid waste, such as solutions of the compound, use a leak-proof container, preferably made of plastic (e.g., high-density polyethylene). Solid waste, such as contaminated lab supplies, should be collected in a separate, clearly marked container.

  • Proper Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste" (or as required by your institution).

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.

    • The concentration and composition of the waste.

    • The date when the first drop of waste was added to the container.

    • The name of the principal investigator or laboratory contact.

Waste Accumulation and Storage
  • Point of Generation: Accumulate waste at or near the point of generation, under the control of laboratory personnel.

  • Secure Storage: Store waste containers in a designated, well-ventilated area, away from heat, sparks, or open flames.[3] Ensure that the container caps (B75204) are tightly sealed to prevent leaks or the release of vapors.

  • Secondary Containment: It is best practice to use secondary containment, such as a larger, chemically resistant bin or tray, to capture any potential spills.

Disposal and Removal
  • Contact EHS: Once the waste container is full (typically no more than 90% capacity) or has reached the maximum accumulation time allowed by your institution, contact your Environmental Health and Safety (EHS) department to arrange for pickup.

  • Professional Disposal: Do not dispose of this chemical down the drain or in the regular trash. Chemical waste must be disposed of through a licensed hazardous waste disposal company. Your EHS department will coordinate this.

  • Documentation: Maintain a record of the waste generated, including the amount and date of disposal, as required by your institution and regulatory agencies.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Waste Generation (this compound) B Characterize Waste (Solid or Liquid?) A->B C Select Appropriate Waste Container (Chemically Compatible) B->C D Label Container Clearly - Full Chemical Name - Composition & Date C->D E Accumulate Waste Safely - Segregated - Tightly Sealed - Secondary Containment D->E F Container Full or Time Limit Reached? E->F F->E No G Contact EHS for Waste Pickup F->G Yes H Professional Disposal G->H

Disposal Workflow for this compound

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.